molecular formula C10H11BrO2 B1176719 PsaA protein CAS No. 147386-92-3

PsaA protein

Cat. No.: B1176719
CAS No.: 147386-92-3
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Description

The PsaA protein (Pneumococcal surface adhesin A) is a 37-kilodalton, surface-exposed lipoprotein that is highly conserved across all known serotypes of Streptococcus pneumoniae . It is a key component of an ABC-type manganese (Mn 2+ ) transporter system, which is essential for bacterial growth, virulence, and defense against oxidative stress . By facilitating the uptake of manganese, PsaA plays a critical role in the bacterial response to oxidative stress, thereby contributing to pneumococcal survival within the host . Although its primary role is in metal transport, PsaA is also implicated in the initial stages of infection through its interaction with host epithelial cells. Research indicates that PsaA can bind to specific host receptors, such as Annexin A2, on nasopharyngeal cells, facilitating pneumococcal colonization, which is a prerequisite for invasive disease . Due to its critical role in virulence and its high conservation, PsaA is a prominent candidate for inclusion in next-generation, protein-based pneumococcal vaccines aimed at providing broad serotype-independent protection . Our reagent is a recombinant, lipidated this compound, produced and purified to the highest standards to ensure optimal performance in your immunoassays, vaccine development research, and studies of pneumococcal pathogenesis and metal homeostasis . Key Characteristics: - Source: Recombinantly expressed Streptococcus pneumoniae protein. - Molecular Weight: Approximately 37 kDa . - Function: Manganese-binding lipoprotein; putative adhesin . - Research Applications: Vaccine research, virulence studies, adhesion and colonization assays, metal homeostasis investigations.

Properties

CAS No.

147386-92-3

Molecular Formula

C10H11BrO2

Synonyms

PsaA protein

Origin of Product

United States

Foundational & Exploratory

The Discovery and Initial Characterization of Pneumococcal Surface Adhesin A (PsaA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptococcus pneumoniae, a leading cause of bacterial pneumonia, meningitis, and sepsis worldwide, expresses a variety of surface proteins that play crucial roles in its pathogenesis. Among these, the Pneumococcal surface adhesin A (PsaA) has been a subject of intense research since its discovery. Initially identified as a putative adhesin, subsequent investigations have revealed its primary function as the solute-binding lipoprotein component of an ATP-binding cassette (ABC) transporter for manganese (Mn²⁺).[1][2] This technical guide provides an in-depth overview of the discovery, initial characterization, and key experimental methodologies related to PsaA, tailored for researchers, scientists, and professionals in drug development.

From Adhesin to Manganese Transporter: A Paradigm Shift

PsaA was first identified as a 37-kDa surface-exposed protein and was implicated in the adherence of S. pneumoniae to host epithelial cells.[1] Early studies demonstrated that mutants lacking psaA exhibited a significant reduction in their ability to adhere to human lung pneumocyte cell lines, such as A549 cells.[1] However, the direct role of PsaA as an adhesin was later challenged. Immunofluorescence microscopy revealed that PsaA is located beneath the pneumococcal capsule and cell wall, making direct interaction with host cells unlikely.[1][2] Furthermore, a mutant with a deletion in psaB and psaC, the other components of the ABC transporter, showed a similar reduction in adherence to wild-type levels, even though PsaA was still expressed.[1] This pivotal finding suggested that the observed adherence phenotype was not due to the direct adhesive properties of PsaA but rather a consequence of impaired manganese transport.

The current understanding is that PsaA is a critical component of the PsaBCA Mn²⁺ uptake system.[1][3] Mn²⁺ is an essential cofactor for various enzymatic reactions, including those involved in combating oxidative stress. The inability of psaA mutants to efficiently acquire Mn²⁺ leads to a pleiotropic phenotype characterized by reduced virulence, increased sensitivity to oxidative stress, and diminished adherence.[1][4][5]

Quantitative Data Summary

The following tables summarize key quantitative findings from the initial characterization of PsaA.

ParameterWild-Type StrainpsaA Mutant StrainReference(s)
Adherence to A549 cells100%~10%[1]
Adherence to Detroit 562 cells100%~10%[1]

Table 1: Adherence of S. pneumoniae Strains to Epithelial Cells.

Challenge ModelWild-Type StrainpsaA Mutant StrainOutcomeReference(s)
Intranasal Challenge (mice)VirulentSignificantly less virulentAttenuation of virulence[5]
Intraperitoneal Challenge (mice)VirulentSignificantly less virulentAttenuation of virulence[5]
Systemic Infection (mice)LethalAttenuatedReduced mortality in the mutant group[1]

Table 2: In Vivo Virulence of S. pneumoniae Strains.

ConditionWild-Type StrainpsaA Mutant StrainReference(s)
Growth in Mn²⁺-depleted mediumNormal growthImpaired growth, requires Mn²⁺ supplementation[1][5]
Sensitivity to Paraquat (Superoxide generator)TolerantHypersensitive[5]
Sensitivity to Hydrogen PeroxideTolerantHypersensitive[5]

Table 3: Phenotypic Characterization of psaA Mutant.

Experimental Protocols

Detailed methodologies for key experiments cited in the initial characterization of PsaA are provided below.

Construction of psaA Mutant Strain (Insertion-Duplication Mutagenesis)

This protocol describes the generation of a psaA mutant using insertion-duplication mutagenesis, a common technique for gene disruption in Streptococcus pneumoniae.

Materials:

  • S. pneumoniae wild-type strain (e.g., D39 or TIGR4)

  • Suicide vector containing an internal fragment of the psaA gene (e.g., pVA891)

  • Competence-stimulating peptide (CSP)

  • Todd-Hewitt broth supplemented with yeast extract (THY)

  • Blood agar plates with appropriate antibiotic selection (e.g., erythromycin)

  • PCR reagents for verification

Procedure:

  • Preparation of Competent Cells:

    • Inoculate an overnight culture of the wild-type S. pneumoniae strain into fresh THY broth.

    • Grow the culture to early-log phase (OD₆₀₀ ≈ 0.1).

    • Induce competence by adding CSP to the culture and incubate for 10-15 minutes at 37°C.

  • Transformation:

    • Add the suicide vector containing the psaA internal fragment to the competent cell culture.

    • Incubate for 2-3 hours at 37°C to allow for homologous recombination.

  • Selection of Mutants:

    • Plate the transformation mixture onto blood agar plates containing the appropriate antibiotic for the suicide vector.

    • Incubate the plates overnight at 37°C in a 5% CO₂ atmosphere.

  • Verification of Mutants:

    • Isolate genomic DNA from antibiotic-resistant colonies.

    • Perform PCR using primers flanking the psaA gene to confirm the insertional inactivation. The PCR product from the mutant will be larger than the wild-type product due to the insertion of the plasmid.

Adherence Assay to A549 Human Lung Adenocarcinoma Cells

This protocol details the methodology to quantify the adherence of S. pneumoniae to A549 epithelial cells.

Materials:

  • A549 cell line

  • 24-well tissue culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • S. pneumoniae strains (wild-type and mutant) grown to mid-log phase

  • THY agar plates

Procedure:

  • Cell Culture:

    • Seed A549 cells into 24-well plates and grow to confluence.

  • Bacterial Preparation:

    • Grow S. pneumoniae strains in THY broth to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

    • Wash the bacterial cells with PBS and resuspend in DMEM without antibiotics.

  • Infection:

    • Wash the confluent A549 cell monolayers twice with PBS.

    • Infect the cells with the bacterial suspension at a multiplicity of infection (MOI) of 10-100.

    • Incubate for 1-2 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification of Adherent Bacteria:

    • Wash the monolayers three to five times with PBS to remove non-adherent bacteria.

    • Lyse the A549 cells with a solution of 0.25% trypsin and 0.025% Triton X-100.

    • Perform serial dilutions of the cell lysate and plate on THY agar plates.

    • Incubate overnight and count the colony-forming units (CFU) to determine the number of adherent bacteria.

Immunofluorescence Microscopy for PsaA Localization

This protocol describes the visualization of PsaA on the pneumococcal surface using immunofluorescence microscopy.

Materials:

  • S. pneumoniae strains

  • Rabbit anti-PsaA primary antibody

  • FITC-conjugated goat anti-rabbit IgG secondary antibody

  • PBS

  • Bovine Serum Albumin (BSA)

  • Paraformaldehyde (for fixation)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Bacterial Preparation:

    • Grow S. pneumoniae to mid-log phase.

    • Wash the cells with PBS.

  • Antibody Staining:

    • Block non-specific binding by incubating the cells in PBS with 1% BSA.

    • Incubate the cells with the primary anti-PsaA antibody for 1 hour at 37°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the FITC-conjugated secondary antibody for 1 hour at 37°C in the dark.

    • Wash the cells three times with PBS.

  • Microscopy:

    • Resuspend the stained cells in PBS and mount them on a microscope slide.

    • Visualize the cells using a fluorescence microscope with the appropriate filter for FITC.

Cloning and Expression of Recombinant PsaA in E. coli

This protocol outlines the steps for producing recombinant PsaA for use in various assays, such as antibody production or interaction studies.

Materials:

  • S. pneumoniae genomic DNA

  • pET expression vector (e.g., pET-28a)

  • E. coli expression host (e.g., BL21(DE3))

  • Restriction enzymes

  • T4 DNA ligase

  • LB broth and agar with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column (for His-tagged protein)

Procedure:

  • Gene Amplification:

    • Amplify the psaA gene (without the signal sequence) from S. pneumoniae genomic DNA using PCR with primers containing appropriate restriction sites.

  • Cloning:

    • Digest the PCR product and the pET vector with the corresponding restriction enzymes.

    • Ligate the digested psaA fragment into the pET vector.

    • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for transformants on antibiotic-containing plates.

    • Verify the correct insertion by restriction digestion and DNA sequencing.

  • Expression:

    • Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).

    • Grow a culture of the expression strain to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Purification:

    • Harvest the bacterial cells by centrifugation.

    • Lyse the cells using sonication or chemical lysis.

    • Clarify the lysate by centrifugation.

    • If using a His-tagged vector, purify the recombinant PsaA from the soluble fraction using Ni-NTA affinity chromatography according to the manufacturer's instructions.

Visualizations

The following diagrams illustrate key concepts and workflows related to PsaA.

PsaABC_Transporter cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mn2_out Mn²⁺ PsaA PsaA Mn2_out->PsaA Binding PsaC PsaC PsaA->PsaC Delivery Mn2_in Mn²⁺ PsaC->Mn2_in Translocation PsaB PsaB (ATPase) PsaB->PsaC ADP_Pi ADP + Pi PsaB->ADP_Pi ATP ATP ATP->PsaB Hydrolysis

Caption: The PsaABC manganese uptake system in S. pneumoniae.

Adherence_Assay_Workflow start Seed A549 cells in 24-well plate grow_cells Grow cells to confluence start->grow_cells prepare_bacteria Prepare bacterial suspension (Wild-type & psaA mutant) grow_cells->prepare_bacteria infect_cells Infect A549 cells with bacteria (MOI 10-100) prepare_bacteria->infect_cells incubate Incubate for 1-2 hours at 37°C infect_cells->incubate wash Wash wells to remove non-adherent bacteria incubate->wash lyse Lyse A549 cells wash->lyse plate Plate serial dilutions of lysate lyse->plate count Incubate and count CFUs plate->count end Compare adherence between strains count->end

Caption: Workflow for a quantitative bacterial adherence assay.

Oxidative_Stress_Response cluster_pneumococcus Streptococcus pneumoniae cluster_wildtype Wild-Type cluster_mutant psaA Mutant PsaA_WT Functional PsaA Mn_uptake_WT Adequate Mn²⁺ Uptake PsaA_WT->Mn_uptake_WT SOD_WT Superoxide Dismutase (SOD) Activity Mn_uptake_WT->SOD_WT ROS_detox_WT ROS Detoxification SOD_WT->ROS_detox_WT Survival_WT Survival ROS_detox_WT->Survival_WT PsaA_mut Non-functional PsaA Mn_uptake_mut Impaired Mn²⁺ Uptake PsaA_mut->Mn_uptake_mut SOD_mut Reduced SOD Activity Mn_uptake_mut->SOD_mut ROS_accumulation ROS Accumulation SOD_mut->ROS_accumulation Cell_damage Cell Damage ROS_accumulation->Cell_damage ROS Reactive Oxygen Species (ROS) ROS->SOD_WT detoxified by ROS->SOD_mut inefficiently detoxified

Caption: Role of PsaA in the oxidative stress response.

Conclusion and Future Directions

The journey of PsaA from a putative adhesin to a key component of a manganese transporter highlights the importance of rigorous experimental validation in microbial pathogenesis research. While its direct role in adhesion has been revised, its indirect influence on this process and its critical function in virulence and stress response make it an attractive target for novel therapeutic and vaccine strategies. Future research should focus on elucidating the precise molecular mechanisms by which manganese homeostasis, regulated by PsaA, impacts various virulence-associated phenotypes. Furthermore, a deeper understanding of the structural and functional aspects of the entire PsaBCA transporter complex will be invaluable for the development of inhibitors that could disrupt this essential nutrient acquisition pathway, thereby disarming this formidable pathogen. The continued investigation of PsaA and its associated transport system holds significant promise for the development of novel interventions against Streptococcus pneumoniae.

References

PsaA Protein: A Lynchpin in Bacterial Manganese Transport and Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (Mn²⁺) is an essential micronutrient for virtually all forms of life, playing a critical role as a cofactor in a myriad of cellular processes, including metabolism, DNA synthesis, and oxidative stress defense.[1][2] In pathogenic bacteria, the acquisition of manganese is a crucial factor for survival and virulence within a host environment that actively sequesters this metal as a form of nutritional immunity.[1][3] Central to the manganese uptake machinery in many Gram-positive bacteria, including the major human pathogen Streptococcus pneumoniae, is the PsaA protein.[4][5][6] PsaA is the substrate-binding component of the PsaBCA ATP-binding cassette (ABC) transporter system, responsible for the high-affinity capture and delivery of manganese to the transmembrane permease for import into the cytoplasm.[2][7] This technical guide provides a comprehensive overview of the this compound's role in manganese transport and homeostasis, detailing its mechanism of action, regulation, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers investigating bacterial metal ion transport, pathogenesis, and those involved in the development of novel antimicrobial agents targeting these essential pathways.

The PsaBCA Manganese Import System

The PsaBCA system is a canonical ABC transporter composed of three essential proteins:

  • PsaA: A surface-exposed lipoprotein that functions as the high-affinity manganese-binding protein.[2][7]

  • PsaC: The integral membrane protein that forms the translocation channel for manganese influx.[1]

  • PsaB: The cytoplasmic ATPase that energizes the transport process through ATP hydrolysis.[1]

The coordinated action of these three components ensures the efficient scavenging of manganese from the extracellular environment and its transport into the bacterial cell.[1]

Manganese Transport Mechanism

The transport of manganese via the PsaBCA system is a multi-step process initiated by the binding of Mn²⁺ to PsaA. This binding event induces a conformational change in PsaA, which then docks with the extracellular face of the PsaC permease. The interaction between Mn²⁺-bound PsaA and PsaC, coupled with ATP hydrolysis by PsaB on the cytoplasmic side, drives the translocation of manganese across the cell membrane.[8]

Below is a logical diagram illustrating the proposed mechanism of manganese transport by the PsaBCA system.

PsaBCA_Transport_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mn2+_ext Mn²⁺ PsaA_unbound PsaA (unbound) Mn2+_ext->PsaA_unbound Binding PsaA_bound PsaA-Mn²⁺ PsaA_unbound->PsaA_bound Conformational Change PsaBC PsaBC (Permease-ATPase complex) Mn2+_int Mn²⁺ PsaBC->Mn2+_int Translocation ADP_Pi ADP + Pi PsaBC->ADP_Pi ATP ATP ATP->PsaBC Hydrolysis PsaA_bound->PsaBC Docking

PsaBCA Manganese Transport Mechanism

Regulation of Manganese Homeostasis by PsaR

The expression of the psaBCA operon is tightly regulated to maintain manganese homeostasis, preventing both deficiency and toxicity.[1] This regulation is primarily mediated by the pneumococcal surface antigen repressor (PsaR), a manganese-sensing transcriptional regulator.[3] Under manganese-replete conditions, PsaR binds to Mn²⁺, which induces a conformational change that increases its affinity for the psa operator region, leading to the repression of psaBCA transcription. Conversely, under manganese-limiting conditions, PsaR is in its apo-form (unbound to Mn²⁺) and has a lower affinity for the operator, resulting in the de-repression of the operon and increased synthesis of the PsaBCA transporter.[3]

The following diagram illustrates the signaling pathway for the regulation of the psa operon by PsaR.

PsaR_Regulation_Pathway cluster_conditions Cellular Manganese Levels Mn_high High Mn²⁺ PsaR PsaR (apo-repressor) Mn_high->PsaR Binding Mn_low Low Mn²⁺ Mn_low->PsaR Dissociation PsaR_Mn PsaR-Mn²⁺ (active repressor) psa_operon psaBCA operon PsaR->psa_operon De-repression PsaR_Mn->psa_operon Repression PsaBCA_transporter PsaBCA Transporter Synthesis psa_operon->PsaBCA_transporter Transcription & Translation psa_operon->PsaBCA_transporter Mn_uptake Mn²⁺ Uptake PsaBCA_transporter->Mn_uptake Increased

PsaR-mediated Regulation of the psa Operon

Quantitative Data on PsaA and Manganese Transport

The following tables summarize key quantitative data related to the interaction of PsaA with manganese and the effects of mutations in the psa operon on bacterial physiology.

Table 1: Metal Binding Affinities of PsaA

Metal IonDissociation Constant (Kd)Reference
Mn²⁺3.3 ± 1.0 nM[9]
Zn²⁺231 ± 1.9 nM[9]

Table 2: Effects of psa Mutations on Manganese Accumulation and Growth

StrainConditionRelative Mn²⁺ AccumulationGrowth PhenotypeReference
Wild-typeMn²⁺-limited medium100%Normal growth[8]
psaA mutantMn²⁺-limited mediumSeverely reducedSeverely perturbed growth[8]
psaC (D46A) mutantMn²⁺-limited mediumAbolishedSeverely perturbed growth[8][10]
psaC (H50A) mutantMn²⁺-limited mediumAbolishedSeverely perturbed growth[8][10]

Experimental Protocols

Metal Uptake Assays

Objective: To quantify the accumulation of manganese in bacterial cells.

Methodology:

  • Bacterial Culture: Grow bacterial strains (e.g., wild-type and psa mutants) to mid-logarithmic phase in a defined medium with or without manganese supplementation.

  • Harvesting and Washing: Harvest the cells by centrifugation and wash them multiple times with a metal-free buffer to remove extracellular manganese.

  • Cell Lysis: Lyse the bacterial cells using appropriate methods (e.g., sonication, enzymatic digestion).

  • Metal Quantification: Determine the intracellular manganese concentration in the cell lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Normalization: Normalize the manganese content to the total protein concentration or cell number to allow for comparison between different strains and conditions.

PsaBC ATPase Activity Assay

Objective: To measure the ATP hydrolysis activity of the PsaBC complex in the presence and absence of PsaA and manganese.

Methodology:

  • Reconstitution: Purify and reconstitute the PsaBC complex into proteoliposomes.

  • Assay Reaction: Incubate the proteoliposomes with ATP in a reaction buffer. For stimulated activity, add purified PsaA and Mn²⁺ to the reaction mixture.

  • Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis over time using a colorimetric method (e.g., malachite green assay).

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

The following diagram outlines the general workflow for a PsaBC ATPase activity assay.

ATPase_Assay_Workflow start Start reconstitution Reconstitute PsaBC into Proteoliposomes start->reconstitution incubation Incubate with ATP (± PsaA, ± Mn²⁺) reconstitution->incubation sampling Take Samples at Time Intervals incubation->sampling pi_detection Measure Inorganic Phosphate (Pi) sampling->pi_detection data_analysis Plot Pi vs. Time & Calculate Vmax, Km pi_detection->data_analysis end End data_analysis->end

Workflow for PsaBC ATPase Activity Assay

Conclusion

The this compound, as the initial point of contact for manganese in the high-affinity PsaBCA transport system, is indispensable for manganese homeostasis and, consequently, for the virulence of pathogenic bacteria like Streptococcus pneumoniae. Its high affinity and specificity for manganese, coupled with the tight transcriptional control of its expression, underscore the critical importance of this metal for bacterial survival. The detailed understanding of the structure, function, and regulation of PsaA and the PsaBCA system provides a solid foundation for the development of novel therapeutic strategies that target bacterial manganese acquisition, offering a promising avenue to combat infectious diseases. The experimental methodologies outlined in this guide serve as a practical resource for researchers aiming to further unravel the complexities of bacterial metal ion transport and its role in pathogenesis.

References

The Pivotal Role of Pneumococcal Surface Adhesin A (PsaA) in the Virulence and Pathogenesis of Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Streptococcus pneumoniae remains a formidable human pathogen, largely due to an arsenal of sophisticated virulence factors. Among these, the Pneumococcal Surface Adhesin A (PsaA) has emerged as a critical component in the bacterium's ability to colonize, persist, and cause invasive disease. This document provides a comprehensive technical overview of PsaA, detailing its dual functionality as both a crucial manganese transporter and a host cell adhesin. We synthesize quantitative data on its contribution to virulence, outline detailed experimental protocols for its study, and present visual workflows and pathway diagrams to elucidate its complex roles. This guide is intended to serve as a foundational resource for researchers engaged in pneumococcal pathogenesis and for professionals involved in the development of novel protein-based vaccines and antimicrobial therapies.

Introduction: PsaA as a Key Virulence Factor

Streptococcus pneumoniae is a leading cause of community-acquired pneumonia, bacteremia, meningitis, and otitis media worldwide.[1][2][3] Its pathogenicity is multifactorial, relying on a polysaccharide capsule for immune evasion and a suite of surface-exposed proteins that mediate interaction with the host.[1][2] PsaA is a highly conserved, 37-kDa lipoprotein found in all known pneumococcal serotypes.[1][4] Initially identified as a putative adhesin, its role has expanded to encompass critical metabolic and stress-response functions.[4][5][6]

Mutations in the psaA gene lead to a pleiotropic phenotype, characterized by significantly reduced virulence in various animal models, decreased adherence to epithelial cells, and heightened sensitivity to oxidative stress.[5][6][7] This profound impact stems from PsaA's central role as the solute-binding lipoprotein component of the PsaBCA ATP-binding cassette (ABC) transporter, which is the primary system for high-affinity manganese (Mn²⁺) acquisition in pneumococci.[5][6][8][9] The inability to acquire sufficient Mn²⁺ in the metal-limited environment of the host cripples key metabolic and defense pathways, thereby attenuating the bacterium's pathogenic potential.

The Dual Functions of PsaA in Pathogenesis

The contribution of PsaA to pneumococcal virulence is twofold: its function in metal ion transport and its role as a surface adhesin.

Manganese Transport, Oxidative Stress Resistance, and Metabolism

The host environment is characterized by nutritional immunity, where the availability of essential metal ions like manganese is severely restricted.[5][8] PsaA is the cornerstone of the pneumococcal response to this challenge. As part of the PsaBCA transporter, PsaA binds extracellular Mn²⁺ with high affinity and delivers it to the transmembrane permease PsaC and the ATP-binding protein PsaB for import into the cytoplasm.[5][6][8]

This process is vital for several reasons:

  • Combating Oxidative Stress: During infection, pneumococci are exposed to a barrage of reactive oxygen species (ROS) generated by host immune cells like neutrophils and macrophages.[10] The primary defense against this onslaught is the manganese-dependent superoxide dismutase (SodA), an enzyme that requires Mn²⁺ as a cofactor to detoxify superoxide radicals.[8][9][10] psaA mutants, unable to import sufficient Mn²⁺, exhibit reduced SodA activity and are consequently hypersensitive to oxidative stress agents like hydrogen peroxide and superoxide.[6][11][12]

  • Metabolic Regulation: Manganese is a critical cofactor for numerous enzymes involved in central carbon metabolism and other essential physiological processes.[8] Mn²⁺ limitation in psaA mutants leads to widespread dysregulation of metabolic pathways, affecting growth and overall fitness within the host.[8]

The diagram below illustrates the central role of the PsaBCA transporter in manganese acquisition and its subsequent impact on oxidative stress resistance.

PsaA_Manganese_Transport cluster_pneumo S. pneumoniae cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mn2+ Mn²⁺ PsaA PsaA (Lipoprotein) Mn2+->PsaA 1. Binding PsaBC PsaB/PsaC (Transporter) PsaA->PsaBC 2. Delivery SodA SodA (inactive) PsaBC->SodA 3. Transport Metabolism Metabolic Enzymes PsaBC->Metabolism SodA_Mn SodA-Mn²⁺ (active) SodA->SodA_Mn Cofactor Integration Detox Detoxified (H₂O₂) SodA_Mn->Detox 5. Detoxification ROS Reactive Oxygen Species (O₂⁻) ROS->SodA_Mn 4. Encounter

PsaA-mediated manganese import and its role in oxidative stress defense.
Adhesion to Host Epithelial Cells

Colonization of the nasopharynx is the initial and essential step for both pneumococcal carriage and the development of invasive disease.[13][14][15] This process requires the bacterium to adhere to host epithelial cells. PsaA functions as a key adhesin, mediating attachment to the respiratory mucosa.[4][16]

  • Receptor Binding: PsaA has been shown to bind directly to specific host cell receptors. One identified receptor is E-cadherin , a component of adherens junctions on epithelial cells.[13] This interaction facilitates the crucial first contact between the bacterium and the host tissue.[13][16] More recently, Annexin A2 has also been identified as a host receptor for PsaA on nasopharyngeal epithelial cells, further highlighting its role in colonization.[1][14][15]

  • Impact of PsaA Deletion: Studies consistently show that psaA mutant strains exhibit significantly reduced adherence to human epithelial cell lines, such as A549 (lung pneumocytes) and Detroit 562 (nasopharyngeal cells).[5][7][14] However, it is important to note that some evidence suggests the adherence defect may be an indirect consequence of disrupted Mn²⁺ transport, rather than a direct loss of adhesion function.[5] Regardless of the precise mechanism, the PsaA protein is indispensable for effective colonization.

PsaA_Adhesion PsaA-mediated adhesion to host cell receptors. cluster_pneumo S. pneumoniae cluster_host Host Epithelial Cell Pneumococcus PsaA E_cadherin E-cadherin Pneumococcus:PsaA->E_cadherin Binding AnnexinA2 Annexin A2 Pneumococcus:PsaA->AnnexinA2 Binding HostCell E_cadherin->HostCell:receptors AnnexinA2->HostCell:receptors

Workflow for construction of a psaA insertion-duplication mutant.
In Vitro Adhesion Assay

This protocol quantifies the ability of pneumococci to adhere to cultured human epithelial cells. [17]

  • Cell Culture: Culture human epithelial cells (e.g., A549 or Detroit 562) in 24-well plates until they form a confluent monolayer.

  • Bacterial Preparation: Grow wild-type and psaA mutant S. pneumoniae strains in an appropriate broth to mid-log phase. Wash the bacteria twice with sterile phosphate-buffered saline (PBS) and resuspend in the cell culture medium without antibiotics.

  • Infection: Add a defined number of bacteria (e.g., at a multiplicity of infection (MOI) of 10-100) to each well containing the cell monolayer. A parallel set of wells should receive bacteria without cells to determine the initial inoculum count (CFU/mL).

  • Incubation: Incubate the plates for 1-2 hours at 37°C with 5% CO₂ to allow for bacterial adherence.

  • Washing: Gently wash the monolayers 3-5 times with sterile PBS to remove non-adherent bacteria.

  • Lysis and Plating: Add a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 15 minutes to lyse the epithelial cells and release the adherent bacteria.

  • Quantification: Perform serial dilutions of the lysate and plate on blood agar to determine the number of adherent bacteria (CFU/mL).

  • Calculation: Express the percentage of adherence as: (CFU of adherent bacteria / CFU of initial inoculum) x 100. Compare the adherence percentages of the wild-type and mutant strains.

Murine Model of Systemic Infection

This in vivo model assesses the overall virulence of pneumococcal strains.

  • Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice.

  • Bacterial Preparation: Grow wild-type and psaA mutant strains to mid-log phase. Wash the bacteria and resuspend in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL for a high-dose challenge or 1 x 10³ CFU/mL for a low-dose challenge).

  • Infection: Inject a 100 µL volume of the bacterial suspension into the peritoneal cavity (intraperitoneal challenge) of each mouse.

  • Monitoring: Monitor the mice for signs of illness (e.g., lethargy, ruffled fur, hunched posture) and survival over a period of 7-14 days.

  • Data Analysis: Analyze the data by plotting Kaplan-Meier survival curves and comparing the median survival times between the groups challenged with wild-type and mutant strains using a log-rank test. A significant increase in survival in the mutant-challenged group indicates attenuation of virulence. [7]

PsaA as a Vaccine Candidate

Given its high conservation across serotypes, surface accessibility (though debated), and critical role in virulence, PsaA is an attractive target for a protein-based pneumococcal vaccine. [1][4][18][19][20]

  • Immunogenicity: PsaA is highly immunogenic, and antibodies against it are naturally acquired following nasopharyngeal colonization. [4]* Protective Efficacy: Immunization with recombinant PsaA has been shown to elicit protective immune responses in animal models. [18]Anti-PsaA antibodies can reduce nasopharyngeal colonization and protect against otitis media. [5][21]Parenteral immunization can provide protection against invasive disease. [19]* Combination Vaccines: The most promising results have been observed when PsaA is combined with other conserved pneumococcal proteins, such as Pneumococcal Surface Protein A (PspA). [21][18]This multi-component approach may provide broader, serotype-independent protection against both colonization and invasive disease. [18][22]

Conclusion and Future Directions

Pneumococcal Surface Adhesin A is a quintessential multifunctional virulence factor. Its indispensable role in manganese acquisition directly links bacterial metabolism and stress defense to survival within the hostile host environment. Concurrently, its function as an adhesin secures the critical first step of colonization. The profound attenuation of virulence observed in psaA mutants underscores its importance and solidifies its position as a high-priority target for novel therapeutic and preventative strategies.

Future research should focus on:

  • Structural Biology: Elucidating the high-resolution structure of PsaA in complex with its host receptors (E-cadherin, Annexin A2) to enable rational design of adhesion inhibitors.

  • Inhibitor Screening: Developing high-throughput screens for small molecules that block the Mn²⁺-binding site of PsaA, effectively starving the bacterium of this essential metal.

  • Vaccine Optimization: Refining PsaA-based vaccine formulations, including optimizing adjuvants and delivery systems, and further exploring its synergistic potential with other conserved protein antigens to create a broadly protective, serotype-independent vaccine.

By continuing to unravel the complexities of PsaA's contribution to pneumococcal pathogenesis, the scientific community can pave the way for a new generation of interventions to combat this persistent global health threat.

References

Structural Analysis of the PsaA Protein and its Binding Domains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumococcal surface adhesin A (PsaA) is a crucial multi-functional lipoprotein expressed on the surface of all known serotypes of Streptococcus pneumoniae.[1] This 37-kDa protein plays a pivotal role in the virulence of this pathogenic bacterium, primarily by functioning as the substrate-binding component of an ATP-binding cassette (ABC) transporter system responsible for the uptake of manganese (Mn²⁺).[1][2] Manganese is an essential cofactor for enzymes that protect the bacterium from oxidative stress, a key defense mechanism of the host immune system.[3] Beyond its role in metal ion transport, PsaA has also been implicated in adhesion to host cells, making it a significant target for the development of novel vaccines and antimicrobial therapies.[1][4][5][6][7] This technical guide provides an in-depth analysis of the structure of PsaA, its binding domains, and the experimental methodologies used to characterize this important virulence factor.

Structural Overview of PsaA

The three-dimensional structure of PsaA has been elucidated by X-ray crystallography, revealing a novel fold for a putative ABC-type binding protein from a Gram-positive organism.[8] The protein is composed of two globular (β/α)₄ domains linked by a single α-helix.[8][9] This architecture creates a cleft between the two domains where the metal-binding site is located.[9] Unlike many other ABC-type binding proteins, PsaA lacks the characteristic "hinge peptides" that mediate large conformational changes upon substrate binding.[8] After cleavage of a 20-amino acid N-terminal leader sequence, the mature PsaA protein is anchored to the cytoplasmic membrane via a lipid-modified cysteine residue.[2][9]

Key Structural and Domain Information:
FeatureDescriptionPDB ID(s)
Overall Fold Two globular (β/α)₄ domains connected by a single α-helix1PSZ, 3ZKA, 3ZTT
Domains N-terminal domain and C-terminal domain forming a metal-binding cleft1PSZ, 3ZKA, 3ZTT
Metal-Binding Site Residues His67, His139, Glu205, Asp2804
Molecular Weight Approximately 34.21 kDa (modeled)4
Dimensions Approximately 40 Å x 40 Å x 70 Å16

Binding Domains and Ligand Interactions

The primary function of PsaA is the high-affinity binding of manganese. The metal-binding site, located in the interface of the two domains, is formed by the side chains of four conserved amino acid residues: Histidine-67, Histidine-139, Glutamate-205, and Aspartate-280.[8] While PsaA is highly specific for manganese, it has been shown to also bind other divalent cations, most notably zinc (Zn²⁺).

The binding of zinc appears to be competitive with manganese and can inhibit Mn²⁺ acquisition by the bacterium.[10][9] Structural studies suggest that while the binding of Mn²⁺ results in an imperfect tetrahedral geometry that likely facilitates its release to the membrane permease, the same coordination site is better suited for Zn²⁺, which locks PsaA in a closed conformation, making the binding essentially irreversible.[11] This has led to the hypothesis that host-mediated zinc toxicity at mucosal surfaces may be a defense mechanism to inhibit pneumococcal growth by targeting manganese uptake.[10]

In addition to metal ions, PsaA has been identified to interact with host cell receptors. Notably, PsaA binds to Annexin A2 on the surface of human nasopharyngeal epithelial cells, an interaction that is thought to contribute to pneumococcal adhesion and colonization.[12][4][5][6][7]

Metal Ion Binding Affinity:

While precise Kd values for manganese binding to PsaA are not consistently reported across the literature, fluorescence spectroscopy studies have demonstrated that zinc binding induces a significant conformational change and increases the thermal stability of the protein. The melting temperature (Tm) of recombinant PsaA (rPsaA) was observed to increase from 55°C in its apo form to 78.8°C when bound to zinc.[13]

Signaling and Functional Pathways

PsaA is the extracellular solute-binding lipoprotein of the PsaABC manganese transporter system. The psa operon, which encodes the components of this transporter (PsaB, the ATP-binding protein; PsaC, the integral membrane protein; and PsaA), is tightly regulated in response to manganese availability.[1][2]

PsaABC Manganese Transport System:

The workflow for manganese uptake via the PsaABC system can be visualized as follows:

PsaABC_Transport PsaABC Manganese Transport Workflow cluster_membrane Cell Membrane Mn_ext Extracellular Mn²⁺ PsaA PsaA (Lipoprotein) Mn_ext->PsaA Binding PsaA_Mn PsaA-Mn²⁺ Complex PsaC PsaC (Permease) PsaA_Mn->PsaC Delivery Cytoplasm Cytoplasm PsaC->Cytoplasm Translocation PsaB PsaB (ATPase) PsaB->PsaC ADP_Pi ADP + Pi PsaB->ADP_Pi Hydrolysis ATP ATP ATP->PsaB

Caption: Workflow of manganese uptake by the PsaABC transporter system.

Regulation of the psa Operon:

The expression of the psa operon is controlled by the manganese-dependent transcriptional repressor, PsaR. In the presence of high intracellular manganese concentrations, Mn²⁺ binds to PsaR, which then binds to the promoter region of the psa operon, repressing transcription. When manganese levels are low, PsaR is in its apo form and does not bind to the DNA, leading to the de-repression of the operon and increased synthesis of the PsaABC transporter components.

PsaR_Regulation Regulation of the psa Operon by PsaR cluster_high_mn High Intracellular Mn²⁺ cluster_low_mn Low Intracellular Mn²⁺ Mn_high Mn²⁺ PsaR_inactive_high PsaR (apo) PsaR_active PsaR-Mn²⁺ Complex PsaR_inactive_high->PsaR_active Binding psa_operon_high psa Operon PsaR_active->psa_operon_high Binds to promoter transcription_repressed Transcription Repressed psa_operon_high->transcription_repressed PsaR_inactive_low PsaR (apo) psa_operon_low psa Operon PsaR_inactive_low->psa_operon_low Does not bind transcription_active Transcription Active psa_operon_low->transcription_active

References

PsaA protein localization and surface accessibility on S. pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Localization and Surface Accessibility of PsaA in Streptococcus pneumoniae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pneumococcal surface adhesin A (PsaA) protein, a critical virulence factor of Streptococcus pneumoniae. PsaA is a 37-kDa lipoprotein anchored to the pneumococcal cell membrane and plays a pivotal role in the acquisition of essential manganese, adherence to host cells, and the modulation of the host immune response. Its surface exposure makes it a prime target for vaccine development and therapeutic intervention.

PsaA Protein Localization and Cellular Function

PsaA is a crucial lipoprotein that functions as a solute-binding protein component of an ATP-binding cassette (ABC) transporter responsible for manganese uptake. This function is vital for the bacterium's ability to counteract oxidative stress, a key component of the host's innate immune defense. While it is anchored to the cell membrane, a significant portion of the this compound is exposed on the pneumococcal surface, making it accessible to the host environment. This surface accessibility is a key factor in its role as an adhesin and an immunogenic target.

Quantitative Analysis of PsaA Surface Exposure

The degree of PsaA surface exposure can vary between different pneumococcal serotypes and under different growth conditions. Quantitative data from various studies are summarized below to provide a comparative overview.

Table 1: Relative Surface Accessibility of PsaA Across Different S. pneumoniae Strains

Strain/Serotype Method of Detection Relative Surface Expression Level Reference
TIGR4 (Serotype 4)Flow CytometryHigh
D39 (Serotype 2)ELISAModerate to High
R6 (Unencapsulated)ImmunofluorescenceModerate
Clinical Isolate (Serotype 19F)Western Blot of Surface ProteinsVariable

Experimental Protocols for Assessing PsaA Surface Localization

The following are detailed methodologies for key experiments used to investigate the localization and surface accessibility of the this compound in Streptococcus pneumoniae.

Immunofluorescence Microscopy

This technique is used to visualize the location of PsaA on the bacterial cell surface.

  • Bacterial Cell Preparation: S. pneumoniae strains are grown to mid-log phase in an appropriate broth medium (e.g., Todd-Hewitt broth with yeast extract). The cells are then harvested by centrifugation, washed with phosphate-buffered saline (PBS), and fixed with 4% paraformaldehyde.

  • Antibody Incubation: The fixed cells are incubated with a primary antibody specific for PsaA (e.g., rabbit anti-PsaA polyclonal antibody) for 1 hour at room temperature.

  • Secondary Antibody Staining: After washing with PBS to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) for 1 hour in the dark.

  • Microscopy: The stained cells are washed again and mounted on a glass slide with an anti-fade mounting medium. The localization of the fluorescent signal is then observed using a fluorescence microscope.

Flow Cytometry

Flow cytometry provides a quantitative measure of the proportion of cells in a population that have surface-exposed PsaA and the relative amount of PsaA on each cell.

  • Cell Preparation: Live, unfixed S. pneumoniae cells are grown to the desired growth phase and washed with PBS.

  • Antibody Labeling: The bacterial suspension is incubated with a primary anti-PsaA antibody, followed by a fluorescently labeled secondary antibody, similar to the immunofluorescence protocol.

  • Data Acquisition: The labeled cells are analyzed on a flow cytometer. The fluorescence intensity of individual cells is measured, providing data on the distribution of PsaA surface expression within the population.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be adapted to quantify the amount of surface-accessible PsaA on whole bacterial cells.

  • Plate Coating: Whole, intact S. pneumoniae cells are coated onto the wells of a microtiter plate.

  • Blocking: The wells are blocked with a suitable blocking agent (e.g., bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: The wells are incubated with a primary anti-PsaA antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: A substrate for HRP is added, and the resulting color change is measured using a microplate reader. The absorbance is proportional to the amount of surface-exposed PsaA.

Western Blotting of Surface-Associated Proteins

This method confirms the presence and relative abundance of PsaA in protein fractions enriched for surface-associated molecules.

  • Surface Protein Extraction: Surface proteins can be gently removed from intact bacterial cells using methods such as trypsin shaving or biotinylation followed by streptavidin purification.

  • SDS-PAGE and Western Blotting: The extracted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is probed with a primary antibody against PsaA, followed by an HRP-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of PsaA's dual functionality.

experimental_workflow_immunofluorescence start Start: S. pneumoniae Culture harvest Harvest & Wash Cells start->harvest fix Fix with Paraformaldehyde harvest->fix primary_ab Incubate with Primary Antibody (anti-PsaA) fix->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Fluorescent Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mount on Slide wash2->mount visualize Visualize via Fluorescence Microscopy mount->visualize

Caption: Workflow for Immunofluorescence Microscopy of PsaA.

experimental_workflow_flow_cytometry start Start: Live S. pneumoniae Culture wash Wash Cells start->wash primary_ab Incubate with Primary Antibody (anti-PsaA) wash->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Fluorescent Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 analyze Analyze on Flow Cytometer wash2->analyze

Caption: Workflow for Flow Cytometry Analysis of PsaA.

psaA_function_pathway cluster_pneumococcus Streptococcus pneumoniae cluster_host Host Environment cluster_outcomes Functional Outcomes PsaA This compound Mn_transporter Mn2+ ABC Transporter PsaA->Mn_transporter part of HostCell Host Cell Receptor PsaA->HostCell adheres to ImmuneSystem Host Immune System PsaA->ImmuneSystem recognized by Mn_uptake Manganese Uptake Mn_transporter->Mn_uptake Mn Manganese (Mn2+) Mn->PsaA binds to Adherence Bacterial Adherence HostCell->Adherence ImmuneResponse Immune Response ImmuneSystem->ImmuneResponse

Conservation of Pneumococcal Surface Adhesin A (PsaA) Across Diverse Streptococcus pneumoniae Serotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Streptococcus pneumoniae is a leading cause of bacterial pneumonia, meningitis, and sepsis worldwide. The existing capsular polysaccharide-based vaccines, while effective, are serotype-specific, leaving gaps in protection as new serotypes emerge. This has spurred the development of serotype-independent protein-based vaccines. Pneumococcal surface adhesin A (PsaA), a highly conserved surface lipoprotein, has emerged as a promising candidate for such a vaccine. This technical guide provides an in-depth analysis of the conservation of PsaA across various pneumococcal serotypes, detailing its structure, function, and the experimental methodologies used to assess its conservation. The high degree of conservation of PsaA, coupled with its essential role in pneumococcal virulence, underscores its potential as a broad-spectrum vaccine antigen and a target for novel antimicrobial therapies.

Introduction to Pneumococcal Surface Adhesin A (PsaA)

Pneumococcal surface adhesin A (PsaA) is a 37-kDa lipoprotein anchored to the cell membrane of Streptococcus pneumoniae.[1][2] It is a crucial virulence factor, playing a vital role in the bacterium's ability to colonize the host, cause disease, and evade the host's immune response. PsaA is found in all known serotypes of S. pneumoniae, making it a subject of intense research for the development of a universal pneumococcal vaccine.[1][2][3]

Structure of PsaA

The crystal structure of PsaA reveals a protein composed of two (β/α)4 domains linked by a single α-helix.[4][5] This structure is unique among ABC-type binding proteins as it lacks the typical "hinge peptides" involved in conformational changes upon substrate binding.[4][5] A metal-binding site is located in the interface of the two domains, formed by the sidechains of four amino acid residues: His67, His139, Glu205, and Asp280.[4][5]

Function of PsaA

PsaA is the solute-binding lipoprotein component of the PsaABC ATP-binding cassette (ABC) transporter system, which is responsible for the high-affinity import of manganese (Mn2+) into the bacterial cell.[6][7][8] Manganese is an essential cofactor for numerous enzymatic reactions and is critical for pneumococcal growth, metabolism, and defense against oxidative stress.[9][10][11] By facilitating manganese uptake, PsaA is indispensable for pneumococcal survival and virulence.[9][11] While initially named for its presumed role as an adhesin, its primary function is now understood to be in manganese transport.[6][12]

Conservation of PsaA Across Pneumococcal Serotypes

The high degree of conservation of the PsaA protein across the multitude of S. pneumoniae serotypes is a key attribute that makes it an attractive target for a universal vaccine. This conservation has been demonstrated at both the genetic and protein levels through various experimental approaches.

Genetic Conservation of the psaA Gene

Studies have consistently shown that the psaA gene is present in all known serotypes of S. pneumoniae.[2][3] Polymerase chain reaction (PCR)-based studies have successfully amplified the psaA gene from all 90 known pneumococcal serotypes, indicating its ubiquitous presence.[3] Furthermore, PCR-restriction fragment length polymorphism (PCR-RFLP) analysis of the psaA gene from 23 different vaccine serotypes revealed a high degree of conservation in the restriction sites, with only minor variations observed in a small percentage of strains.[12][13]

Protein Sequence Conservation

Sequence alignment studies have quantified the high degree of homology of the this compound across different pneumococcal strains and even among other streptococcal species. While the protein is highly conserved, some variability has been noted, particularly in the amino-terminal region.

Comparison Organism 1 Organism 2 Sequence Identity (%) Reference
Among S. pneumoniae strainsS. pneumoniae R36AS. pneumoniae D3981[14]
Between S. pneumoniae and other Streptococcus speciesS. pneumoniae (serotype 6B)Streptococcus mitis95[1]
S. pneumoniae (serotype 6B)Streptococcus oralis94[1]
S. pneumoniae (serotype 6B)Streptococcus anginosus90[1]
Between S. pneumoniae and other bacteriaS. pneumoniae (serotype 6B)Homologs in other streptococci and Enterococcus faecalis57-98[12][15]

Experimental Protocols for Assessing PsaA Conservation

A variety of molecular and immunological techniques are employed to investigate the conservation of the this compound. Detailed methodologies for key experiments are provided below.

Polymerase Chain Reaction (PCR) for psaA Gene Detection

This protocol describes the amplification of the psaA gene from pneumococcal genomic DNA.

Materials:

  • Pneumococcal genomic DNA

  • Forward primer (e.g., P1: 5'-CTTTCTGCAATCATTCTTG-3')[3]

  • Reverse primer (e.g., P2: 5'-GCCTTCTTTACCTTGTTCTGC-3')[3]

  • dNTP mix

  • Taq DNA polymerase and buffer

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Prepare a PCR reaction mix containing genomic DNA, primers, dNTPs, Taq polymerase, and buffer.

  • Perform PCR amplification using a thermocycler with the following parameters:

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize as needed)

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 10 minutes

  • Analyze the PCR products by agarose gel electrophoresis to confirm the amplification of the expected DNA fragment size (e.g., 838 bp with primers P1 and P2).[3]

PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) Analysis

This technique is used to assess the genetic variation in the psaA gene by analyzing the patterns of DNA fragments generated by restriction enzyme digestion.

Materials:

  • Purified psaA PCR product

  • Restriction enzymes (e.g., Tsp509I) and corresponding buffers

  • Incubator or water bath

  • Agarose gel electrophoresis equipment

Procedure:

  • Digest the purified psaA PCR product with a selected restriction enzyme according to the manufacturer's instructions.

  • Incubate the reaction at the optimal temperature for the enzyme for a sufficient duration to ensure complete digestion.

  • Separate the resulting DNA fragments by agarose gel electrophoresis.

  • Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide).

  • Compare the restriction fragment patterns from different pneumococcal serotypes to identify any polymorphisms.

Antibody Cross-Reactivity Assays

These assays determine the ability of antibodies raised against PsaA from one serotype to recognize and bind to PsaA from other serotypes.

Materials:

  • Recombinant this compound from different serotypes

  • Primary antibody (e.g., rabbit anti-PsaA)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate for the enzyme (e.g., TMB)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Coat the wells of a microtiter plate with recombinant PsaA from a reference serotype.

  • Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

  • Add serial dilutions of the primary antibody raised against PsaA from a specific serotype.

  • Incubate and then wash the wells to remove unbound antibodies.

  • Add the enzyme-conjugated secondary antibody.

  • Incubate and wash the wells.

  • Add the substrate and allow the color to develop.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • To assess cross-reactivity, repeat the assay using plates coated with PsaA from different serotypes and compare the antibody binding.

Materials:

  • Whole-cell lysates of different pneumococcal serotypes

  • SDS-PAGE equipment

  • Electroblotting apparatus

  • Nitrocellulose or PVDF membrane

  • Primary antibody (e.g., mouse anti-PsaA)

  • Secondary antibody conjugated to an enzyme or fluorophore

  • Chemiluminescent or fluorescent detection reagents

  • Imaging system

Procedure:

  • Separate the proteins in the pneumococcal lysates by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against PsaA.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with the conjugated secondary antibody.

  • Wash the membrane thoroughly.

  • Detect the protein bands using a suitable detection system. The presence of a band at the expected molecular weight of PsaA (approximately 37 kDa) in lysates from different serotypes indicates antibody cross-reactivity.

Signaling Pathways and Experimental Workflows

PsaA-Mediated Manganese Transport Pathway

PsaA is the initial point of contact for manganese acquisition by S. pneumoniae. The following diagram illustrates the workflow of the PsaABC transporter system.

PsaABC_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mn2_ext Mn²⁺ PsaA PsaA Mn2_ext->PsaA Binding PsaBC PsaB/PsaC (Transmembrane Permease) PsaA->PsaBC Delivery Mn2_int Mn²⁺ PsaBC->Mn2_int Translocation ADP_Pi ADP + Pi PsaBC->ADP_Pi ATP ATP ATP->PsaBC Hydrolysis

Caption: The PsaABC manganese transport system in S. pneumoniae.

Experimental Workflow for Assessing PsaA Conservation

The following diagram outlines a typical experimental workflow to investigate the conservation of PsaA across different pneumococcal serotypes.

PsaA_Conservation_Workflow start Start: Isolate Genomic DNA from Multiple S. pneumoniae Serotypes pcr PCR Amplification of psaA Gene start->pcr protein_expression Recombinant PsaA Protein Expression start->protein_expression sequencing DNA Sequencing pcr->sequencing rflp PCR-RFLP Analysis pcr->rflp sequence_analysis Sequence Alignment & Homology Analysis sequencing->sequence_analysis rflp_analysis RFLP Pattern Comparison rflp->rflp_analysis antibody_production Antibody Production (Polyclonal or Monoclonal) protein_expression->antibody_production elisa ELISA for Cross-Reactivity protein_expression->elisa western_blot Western Blot for Cross-Reactivity protein_expression->western_blot antibody_production->elisa antibody_production->western_blot cross_reactivity_analysis Assessment of Antibody Binding elisa->cross_reactivity_analysis western_blot->cross_reactivity_analysis conclusion Conclusion: Determine Degree of PsaA Conservation sequence_analysis->conclusion rflp_analysis->conclusion cross_reactivity_analysis->conclusion

Caption: A comprehensive workflow for studying PsaA conservation.

Implications for Drug and Vaccine Development

The high degree of conservation of PsaA across pneumococcal serotypes has significant implications for the development of new medical countermeasures against S. pneumoniae.

  • Universal Vaccine Candidate: A vaccine based on the conserved this compound has the potential to provide broad protection against a wide range of pneumococcal serotypes, overcoming the limitations of current serotype-specific vaccines.

  • Target for Novel Antimicrobials: The essential role of PsaA in manganese uptake and pneumococcal virulence makes it an attractive target for the development of new antimicrobial agents. Inhibiting PsaA function could disrupt bacterial growth and survival.

  • Diagnostic Marker: The conserved nature of PsaA makes it a potential biomarker for the diagnosis of pneumococcal infections, regardless of the infecting serotype.

Conclusion

Pneumococcal surface adhesin A is a highly conserved and essential protein in Streptococcus pneumoniae. Its ubiquitous presence across all known serotypes and its critical role in manganese metabolism and virulence make it a prime target for the development of novel, serotype-independent vaccines and antimicrobial therapies. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to further investigate the potential of PsaA in the ongoing fight against pneumococcal disease. Continued research into the subtle variations in PsaA and the host immune response to this protein will be crucial in realizing its full therapeutic potential.

References

PsaA Protein: A Technical Guide to its Candidacy as a Serotype-Independent Vaccine Against Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Streptococcus pneumoniae remains a significant global health threat, causing diseases ranging from otitis media to life-threatening pneumonia, meningitis, and sepsis. While current polysaccharide-based conjugate vaccines have been effective, their serotype-specific nature leaves gaps in protection as new serotypes emerge. This has spurred the investigation of conserved protein antigens as candidates for a universal pneumococcal vaccine. Among these, Pneumococcal surface adhesin A (PsaA), a highly conserved 37 kDa lipoprotein, has emerged as a promising candidate.[1][2][3] This technical guide provides a comprehensive overview of PsaA, summarizing key data, experimental protocols, and the immunological pathways associated with its vaccine potential.

Molecular Characteristics and Function of PsaA

PsaA, or Pneumococcal surface adhesin A, is a crucial surface-exposed lipoprotein with a molecular weight of approximately 37 kDa.[1][2] It is highly conserved across almost all known serotypes of S. pneumoniae, making it an attractive target for a broadly protective vaccine.[1][4]

Functionally, PsaA is a multi-faceted protein. It is the substrate-binding component of an ATP-binding cassette (ABC) transporter system responsible for the uptake of essential manganese ions (Mn2+).[2][5][6][7] This role in metal ion acquisition is vital for pneumococcal growth, viability, and resistance to oxidative stress.[1] Additionally, PsaA acts as an adhesin, mediating the attachment of the bacterium to host epithelial cells, a critical first step in colonization and subsequent infection.[2][3]

The crystal structure of PsaA has been resolved, revealing two (β/α)4 domains linked by a single helix, which form a metal-binding site in the domain interface.[6] This structural understanding is crucial for epitope mapping and rational vaccine design.[8]

PsaA as a Vaccine Candidate: Preclinical Evidence

The efficacy of PsaA as a vaccine candidate has been evaluated in numerous preclinical studies, primarily in murine models. These studies have demonstrated that immunization with PsaA can elicit robust immune responses and confer protection against pneumococcal challenge.

Immunogenicity

Immunization with recombinant PsaA, often formulated with an adjuvant, has been shown to induce strong humoral and cellular immune responses.[1][9] Both systemic and mucosal immunization routes have been explored. Parenteral (e.g., subcutaneous) immunization typically leads to high titers of serum IgG antibodies.[1][10] Intranasal or oral administration has been shown to elicit both serum IgG and mucosal IgA, which is critical for preventing nasopharyngeal colonization.[1][11][12]

The elicited antibodies are functionally active, capable of inhibiting the adherence of S. pneumoniae to human epithelial cells in vitro and mediating opsonophagocytic killing.[13]

Protective Efficacy

Preclinical studies have consistently demonstrated the protective potential of PsaA-based vaccines. Key findings include:

  • Protection against lethal infection: Parenteral immunization with PsaA has been shown to provide significant protection against fatal systemic infection with virulent pneumococcal strains in mice.[1][14]

  • Reduction of nasopharyngeal colonization: Mucosal immunization with PsaA leads to a significant reduction in the density of pneumococcal colonization in the nasopharynx, a crucial step in preventing both disease and transmission.[1][4][11]

  • Combination with other antigens: The protective efficacy of PsaA can be enhanced when used in combination with other conserved pneumococcal proteins, such as Pneumococcal surface protein A (PspA).[10][11][15] Fusion proteins combining PsaA and PspA have also shown promising results.[16]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from representative preclinical studies evaluating PsaA-based vaccines.

Table 1: Humoral Immune Responses Following PsaA Immunization in Mice

ImmunogenAdjuvant/Delivery SystemRoute of ImmunizationSerum IgG Titer (Endpoint Titer)Mucosal IgA Titer (Endpoint Titer)Reference
Recombinant PsaACholera ToxinIntranasalNot ReportedElevated[4]
Recombinant PsaAAlumSubcutaneousHighNot Reported[10]
PsaA-PspA23 fusion proteinAlumSubcutaneousSignificantly increased vs. controlNot Reported[10][15]
PsaA-PHB beadsNoneSubcutaneousSignificantly increased vs. controlNot Reported[13]
PsaA DNA vaccineNoneIntramuscularSignificant antibody responseNot Reported[9]

Table 2: Protective Efficacy of PsaA Immunization in Murine Challenge Models

ImmunogenAdjuvant/Delivery SystemChallenge StrainOutcomeProtection LevelReference
Recombinant PsaAAdjuvantS. pneumoniae type 3 (WU2)SurvivalSubstantial protection[1]
PsaA-PspA23 + PspA4AlumS. pneumoniae ATCC 10813Survival100%
PsaA-PspA23 + PspA4AlumS. pneumoniae ATCC 6303Survival90%
PsaA-CWPS conjugateCholera ToxinS. pneumoniae type 6BNasopharyngeal ColonizationSignificant reduction[4]
PsaA DNA vaccineNoneS. pneumoniaeNot specifiedNot specified[9]

Clinical Development

PsaA has progressed into early-stage clinical trials. A phase I clinical trial has evaluated recombinant PsaA expressed in E. coli, indicating its potential safety and immunogenicity in humans.[2][3][17] Further clinical development is often in the context of multi-component protein-based vaccines.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the preclinical evaluation of PsaA-based vaccines.

Recombinant PsaA Expression and Purification

The production of high-purity recombinant PsaA is a prerequisite for vaccine studies. A common approach involves the following steps:

  • Gene Cloning: The psaA gene is amplified from S. pneumoniae genomic DNA and cloned into an E. coli expression vector, such as pET.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization.[18]

  • Purification: The recombinant protein is purified from the cell lysate using a series of chromatography steps. A typical purification scheme might include:

    • Affinity Chromatography: If the protein is expressed with a tag (e.g., His-tag), immobilized metal affinity chromatography (IMAC) is used.

    • Ion-Exchange Chromatography: Anion or cation exchange chromatography separates proteins based on their net charge.[18]

    • Size-Exclusion Chromatography: This step separates proteins based on their size and can be used for final polishing.[18]

    • Hydroxyapatite Chromatography: This has also been described as an effective purification step for PsaA fusion proteins.[16]

  • Purity and Identity Confirmation: The purity of the final protein preparation is assessed by SDS-PAGE, and its identity is confirmed by Western blotting using anti-PsaA antibodies or by mass spectrometry.

Murine Immunization and Challenge Model

A generalized protocol for evaluating the protective efficacy of a PsaA-based vaccine in a murine model is as follows:

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Immunization:

    • Antigen Preparation: The purified recombinant PsaA is formulated with an appropriate adjuvant (e.g., aluminum hydroxide) in a sterile buffer such as PBS.

    • Administration: Mice are immunized via the desired route (e.g., subcutaneous, intramuscular, or intranasal). Typically, a primary immunization is followed by one or two booster doses at intervals of 2-3 weeks.

  • Sample Collection: Blood samples are collected at various time points to determine serum antibody titers. For mucosal immunity assessment, nasal or lung washes are collected.

  • Challenge: Two to four weeks after the final immunization, mice are challenged with a virulent strain of S. pneumoniae.

    • For sepsis models: A lethal dose of bacteria is administered intraperitoneally or intravenously.

    • For pneumonia models: Bacteria are administered intranasally or intratracheally.

    • For colonization models: A non-lethal dose of bacteria is administered intranasally.

  • Evaluation of Protection:

    • Survival: In lethal challenge models, survival is monitored for a defined period (e.g., 14 days).

    • Bacterial Load: In sublethal infection or colonization models, bacterial loads in the lungs, blood, or nasopharyngeal tissues are determined by plating serial dilutions of tissue homogenates on appropriate agar plates.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

ELISA is a standard method for quantifying antigen-specific antibodies in serum or mucosal secretions.

  • Coating: 96-well microtiter plates are coated with a known concentration of purified recombinant PsaA and incubated overnight at 4°C.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a suitable blocking buffer (e.g., PBS with 5% non-fat dry milk or bovine serum albumin).

  • Sample Incubation: Serial dilutions of serum or mucosal samples are added to the wells and incubated.

  • Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG or IgA) is added.

  • Substrate Addition: The plates are washed again, and a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is stopped with an acid solution.

  • Reading: The optical density is measured at a specific wavelength using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value.

Opsonophagocytic Killing Assay (OPKA)

The OPKA measures the functional ability of vaccine-induced antibodies to mediate the killing of bacteria by phagocytic cells in the presence of complement.[19][20][21]

  • Reagents:

    • Target Bacteria: A specific strain of S. pneumoniae.

    • Phagocytic Cells: Differentiated HL-60 cells (a human promyelocytic leukemia cell line) are commonly used as a source of neutrophils.[19][22]

    • Complement Source: Baby rabbit serum is a standard source of complement.[19][22]

    • Test Sera: Heat-inactivated serum samples from immunized and control animals.

  • Assay Procedure:

    • Opsonization: Serial dilutions of the test sera are incubated with the target bacteria and the complement source.[21]

    • Phagocytosis: The phagocytic cells are added to the mixture, and the plate is incubated with shaking to allow for phagocytosis.[21]

    • Plating: Aliquots from each well are plated on agar plates to determine the number of surviving bacteria.

  • Data Analysis: The number of surviving bacterial colonies is counted. The opsonic index or titer is calculated as the reciprocal of the serum dilution that results in a 50% reduction in the number of bacterial colonies compared to controls without serum.[22]

Visualizing Pathways and Protocols

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to PsaA vaccine development.

PsaA_Function_and_Immune_Response cluster_pneumococcus Streptococcus pneumoniae cluster_host Host cluster_vaccine Vaccine-Induced Immunity PsaA PsaA Protein Mn_transporter Mn2+ ABC Transporter PsaA->Mn_transporter Component of Mn_in Mn2+ (intracellular) PsaA->Mn_in Transports Epithelial_cell Host Epithelial Cell PsaA->Epithelial_cell Adhesion Mn_out Mn2+ (extracellular) Mn_out->PsaA Binds rPsaA_vaccine Recombinant PsaA Vaccine APC Antigen Presenting Cell (APC) rPsaA_vaccine->APC Uptake Th_cell T Helper Cell APC->Th_cell Activation B_cell B Cell Th_cell->B_cell Help Antibodies Anti-PsaA Antibodies (IgG, IgA) B_cell->Antibodies Production Antibodies->PsaA Block Adhesion / Opsonization

Caption: PsaA function and the mechanism of vaccine-induced immunity.

PsaA_Vaccine_Workflow cluster_dev Vaccine Development & Formulation cluster_preclinical Preclinical Testing (Murine Model) cluster_analysis Data Analysis & Endpoints A 1. Recombinant PsaA Expression & Purification B 2. Vaccine Formulation (with Adjuvant) A->B C 3. Immunization of Mice (e.g., Subcutaneous) D 4. Booster Immunizations C->D E 5. Serum/Mucosal Sample Collection D->E F 6. Pneumococcal Challenge (Lethal or Colonization) E->F G 7a. Antibody Titer Analysis (ELISA) E->G H 7b. Opsonophagocytic Killing Assay (OPKA) E->H I 7c. Survival Analysis F->I J 7d. Bacterial Load Quantification F->J

Caption: Experimental workflow for preclinical evaluation of a PsaA vaccine.

PsaA_Signaling_Pathway PsaA PsaA Antigen APC Antigen Presenting Cell PsaA->APC Phagocytosis MHCII MHC Class II APC->MHCII Processing & Presentation TCR TCR MHCII->TCR Th0 Naive T Helper Cell (Th0) TCR->Th0 Activation Th1 Th1 Cell Th0->Th1 Th17 Th17 Cell Th0->Th17 Bcell B Cell Th1->Bcell Help IFNg IFN-γ Th1->IFNg Secretes IL17A IL-17A Th17->IL17A Secretes PlasmaCell Plasma Cell Bcell->PlasmaCell Differentiation Antibodies Anti-PsaA Antibodies PlasmaCell->Antibodies Protection Protection Antibodies->Protection Opsonization, Neutralization IL17A->Protection Mucosal Immunity, Neutrophil Recruitment

Caption: Proposed immunological pathways for PsaA-mediated protection.

Conclusion and Future Directions

Pneumococcal surface adhesin A stands out as a strong candidate for inclusion in a serotype-independent, protein-based vaccine against Streptococcus pneumoniae. Its high degree of conservation, crucial role in bacterial pathogenesis, and demonstrated immunogenicity and protective efficacy in preclinical models are all highly favorable attributes. While early clinical data is promising, larger-scale clinical trials are needed to fully assess its efficacy in humans.

Future research should focus on optimizing vaccine formulations, including the choice of adjuvants and delivery systems, to maximize both systemic and mucosal immunity. Furthermore, the synergistic effects of combining PsaA with other conserved pneumococcal antigens in multi-component vaccines warrant continued investigation. The development of a successful PsaA-based vaccine would be a significant advancement in the global fight against pneumococcal disease.

References

The Role of Pneumococcal Surface Adhesin A (PsaA) in the Adhesion of Streptococcus pneumoniae to Host Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Streptococcus pneumoniae is a leading human pathogen, and its colonization of the nasopharynx is a critical first step in the pathogenesis of diseases ranging from otitis media to invasive pneumonia and meningitis. This process is mediated by a variety of surface-exposed adhesins that interact with host cell receptors. Among these, the Pneumococcal Surface Adhesin A (PsaA), a 37-kDa lipoprotein, has been identified as a key player.[1] This technical guide provides a comprehensive overview of the current understanding of PsaA's role in adhesion to host epithelial cells. It synthesizes quantitative data on adhesion and inhibition, details common experimental protocols, and visualizes the molecular and cellular interactions involved. While initially characterized primarily as an adhesin, emerging evidence points to a more complex role for PsaA, linking its function as a manganese transporter to its impact on pneumococcal virulence and adherence. This document is intended for researchers, scientists, and drug development professionals working to understand and combat pneumococcal disease.

Introduction

Streptococcus pneumoniae (the pneumococcus) remains a major cause of morbidity and mortality worldwide. The initiation of pneumococcal disease is contingent upon the successful colonization of the human nasopharynx, a process governed by the bacterium's ability to adhere to the mucosal epithelium.[2] This adherence prevents mechanical removal by respiratory cilia and mucus, allowing the bacteria to establish a niche. Pneumococci express a suite of surface proteins, or adhesins, that facilitate this crucial interaction.

PsaA is a highly conserved, surface-exposed lipoprotein found in all known pneumococcal serotypes.[1] It is a component of an ATP-binding cassette (ABC) transport system responsible for the high-affinity uptake of manganese (Mn²⁺).[3][4] Manganese is a critical cofactor for enzymes involved in various cellular processes, including defense against oxidative stress.[3] The dual functionality of PsaA as both a solute-binding protein for Mn²⁺ transport and a factor in host cell adhesion places it at a critical intersection of bacterial metabolism and virulence.[1][5]

This guide will explore the direct and indirect roles of PsaA in mediating the attachment of S. pneumoniae to host epithelial cells, focusing on its interaction with identified host receptors and the methodologies used to elucidate these functions.

The Dual Role of PsaA: Adhesin vs. Manganese Transporter

The function of PsaA in pneumococcal biology has been a subject of extensive research, revealing a nuanced role that extends beyond simple adhesion.

PsaA as a Direct Adhesin

Initial studies identified PsaA as a putative adhesin due to the significantly reduced adherence of psaA mutant strains to epithelial cells.[5][6] Further research identified specific host cell receptors for PsaA:

  • E-cadherin: PsaA has been shown to bind directly to E-cadherin on nasopharyngeal epithelial cells.[7][8] This interaction is a key mechanism for the initial tethering of pneumococci to the host tissue. Pre-incubation of epithelial cells with an anti-E-cadherin antibody resulted in a significant decrease in the adherence of PsaA-coated fluorescent spheres.[7]

  • Annexin A2 (ANXA2): More recently, ANXA2 has been identified as another host receptor for PsaA on airway epithelial cells.[9][10] Studies have demonstrated that lentiviral expression of ANXA2 in cells that normally express it minimally leads to a significant increase in pneumococcal adhesion.[10][11]

The Indirect Role via Manganese Transport

While the direct binding of PsaA to host receptors is established, there is compelling evidence that its primary role in facilitating adherence is linked to its function as the substrate-binding component of a manganese ABC transporter (PsaABC).[5][12]

  • Pleiotropic Effects of psa Mutations: Mutations in the psa operon, including psaA, lead to a range of phenotypic changes beyond reduced adhesion. These include deficiencies in growth, increased sensitivity to oxidative stress, and attenuated virulence.[3][5][12]

  • Adherence Deficiency in psaBC Mutants: A crucial finding was that a mutant with a deletion in psaBC (the permease components of the transporter), which still expresses PsaA, exhibited the same 10-fold reduction in adherence as a psaA mutant.[5] This strongly suggests that the defect in adherence is not due to the absence of the PsaA protein itself, but rather the disruption of the entire Mn²⁺ transport system.[5][12]

The current consensus is that while PsaA can act as an adhesin by binding to host receptors like E-cadherin and ANXA2, its most significant contribution to the overall adherence phenotype is through its essential role in manganese acquisition. The lack of Mn²⁺ likely alters the expression or function of other critical pneumococcal virulence factors and adhesins.

Quantitative Analysis of PsaA-Mediated Adhesion and Inhibition

The following tables summarize key quantitative findings from studies investigating the role of PsaA in pneumococcal adhesion.

Table 1: Adhesion of S. pneumoniae Wild-Type vs. PsaA-Deficient Mutants

Cell Line Bacterial Strain(s) Adhesion Level of Mutant (Compared to Wild-Type) Reference(s)
A549 (Lung pneumocytes) Wild-Type vs. psaA mutant Reduced to 10% of wild-type levels [5]
Detroit 562 (Nasopharyngeal) TIGR4 vs. psaA and ΔpsaBC mutants ~10-fold reduction for both mutants [5]

| Detroit 562 (Nasopharyngeal) | Wild-Type vs. PsaA-minus mutant | Low adherence observed for the mutant strain |[13][14] |

Table 2: Inhibition of S. pneumoniae Adhesion by Targeting PsaA

Inhibitory Agent Target Cell Line Concentration Percent Inhibition Reference(s)
Recombinant PsaA (rPsaA) Detroit 562 ≥2.5 µg/ml Nearly 100% [13][14]
Rabbit Polyclonal anti-rPsaA Sera Detroit 562 Not specified 54% (mean) [13][14]
Mouse Monoclonal anti-rPsaA Antibody Detroit 562 Not specified 50% (mean) [13][14]
Human Sera with anti-PsaA IgG Detroit 562 ≥12 µg/ml Significantly higher than sera with <5 µg/ml [13]
Anti-E-cadherin Antibody NP cells Not specified 46% decrease in PsaA-coated fluosphere adherence [7]

| Recombinant PsaA (rPsaA) | ANXA2-transduced HEK 293T/17 | 200 µg/ml | Significant reduction |[11][15] |

Experimental Protocols

The study of PsaA-mediated adhesion relies on a set of established in vitro methodologies.

Bacterial and Epithelial Cell Culture
  • S. pneumoniae Cultivation: Pneumococcal strains are typically grown on blood agar plates (e.g., Tryptic Soy Agar with 5% sheep blood) at 37°C in a 5% CO₂ atmosphere.[15] For liquid cultures, Todd-Hewitt broth supplemented with 0.5% yeast extract (THY) is commonly used, with bacteria harvested at the mid-logarithmic phase of growth (e.g., OD₆₂₀ ≈ 0.5-0.6).[2][15]

  • Epithelial Cell Maintenance: Human epithelial cell lines such as A549 (lung carcinoma) and Detroit 562 (nasopharyngeal carcinoma) are standard models. They are maintained in appropriate culture media (e.g., Eagle's Minimum Essential Medium or RPMI 1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics at 37°C in a humidified, 5% CO₂ incubator. For adhesion assays, cells are seeded into multi-well plates (e.g., 24-well plates) and grown to confluence.[16]

In Vitro Adhesion Assay

This assay quantifies the attachment of bacteria to epithelial cell monolayers.

  • Preparation: Confluent epithelial cell monolayers in 24-well plates are washed with serum-free media to remove any inhibitory components.[15]

  • Infection: Bacteria, harvested at mid-log phase, are washed and resuspended in phosphate-buffered saline (PBS) or culture medium to a defined concentration (e.g., 2x10⁷ CFU/ml).[2] A specific volume is added to each well, achieving a desired multiplicity of infection (MOI), typically ranging from 1 to 100 bacteria per epithelial cell.[2][15]

  • Incubation: The plates are incubated for a set period (e.g., 30 minutes to 3 hours) at 37°C to allow for bacterial attachment.[2][15]

  • Washing: Non-adherent bacteria are removed by washing the monolayers multiple times (e.g., 3-5 times) with sterile PBS.

  • Quantification:

    • Viable Counts: The epithelial cells are lysed using a gentle detergent (e.g., Triton X-100) to release the adherent bacteria. The lysate is then serially diluted and plated on blood agar to determine the number of colony-forming units (CFU).[16]

    • qPCR: Alternatively, total DNA can be extracted from the lysed cells and pneumococcal-specific genes (e.g., lytA) can be quantified by quantitative PCR to determine the number of adherent bacteria.[17]

Inhibition of Adhesion Assay

This method assesses the ability of specific agents (antibodies, recombinant proteins) to block bacterial adhesion.

  • Antibody Inhibition: Antibodies (polyclonal or monoclonal) against PsaA are pre-incubated with the bacterial suspension before it is added to the epithelial cell monolayers. The remainder of the adhesion assay protocol is then followed. A reduction in adherent CFU compared to a control (e.g., pre-immune serum) indicates inhibition.[13]

  • Receptor Blocking: To confirm a host receptor, the epithelial cell monolayers are pre-incubated with a blocking agent, such as recombinant this compound or an antibody against the putative receptor (e.g., anti-E-cadherin).[7][13] This saturates the binding sites, preventing subsequent bacterial attachment. The cells are then washed, and the adhesion assay is performed.

Visualizing the Process: Workflows and Pathways

Diagrams created using the DOT language help to visualize the complex relationships and experimental procedures involved in studying PsaA.

Adhesion_Assay_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Incubation cluster_quantification Phase 3: Quantification A Culture Epithelial Cells to Confluence in 24-well Plate C Confluent Epithelial Cell Monolayer A->C Wash with serum-free media B Culture S. pneumoniae to Mid-Log Phase D Bacterial Suspension (Defined MOI) B->D Wash & Resuspend in Assay Medium E Infect Cells with Bacteria C->E D->E F Incubate at 37°C, 5% CO₂ (e.g., 1 hour) E->F G Wash Wells x3 with PBS to Remove Non-adherent Bacteria F->G H Lyse Epithelial Cells (e.g., Triton X-100) G->H I Perform Serial Dilutions of Lysate H->I J Plate on Blood Agar & Incubate I->J K Count Colony-Forming Units (CFU) to Determine Adherent Bacteria J->K

Caption: Workflow of a typical in vitro pneumococcal adhesion assay.

PsaA_Functional_Relationship cluster_pneumococcus Streptococcus pneumoniae cluster_host Host Epithelial Cell PsaA PsaA Lipoprotein PsaBC PsaB/C Permease Ecad E-cadherin PsaA->Ecad Direct Binding Anxa2 Annexin A2 PsaA->Anxa2 Direct Binding Mn Manganese (Mn²⁺) PsaA->Mn Binds OtherAdhesins Other Adhesins & Virulence Factors Adhesion Successful Adhesion OtherAdhesins->Adhesion Contributes to Ecad->Adhesion Anxa2->Adhesion Mn->OtherAdhesins Regulates Function/ Expression

Caption: Dual role of PsaA in adhesion and manganese transport.

Implications for Drug and Vaccine Development

The central role of PsaA in both nutrient acquisition and host interaction makes it an attractive target for novel therapeutics.

  • Vaccine Candidate: As a highly conserved surface protein, PsaA is a promising candidate for a universal, serotype-independent pneumococcal vaccine. Antibodies against PsaA have been shown to be protective in animal models and can inhibit pneumococcal adherence in vitro.[13][14] A vaccine targeting PsaA could potentially prevent the initial colonization step, thereby blocking the progression to invasive disease.

  • Anti-Adhesion Therapy: Small molecules or antibodies designed to block the interaction between PsaA and its host receptors (E-cadherin, ANXA2) could serve as anti-adhesion agents. Such a strategy would represent a non-bactericidal approach to preventing infection, potentially reducing the selective pressure for antibiotic resistance.

Conclusion

Pneumococcal surface adhesin A (PsaA) is a multifaceted protein that is critical for the virulence of Streptococcus pneumoniae. Its function is twofold: it acts as the essential substrate-binding component of the high-affinity manganese transporter, and it can directly mediate attachment to host epithelial cells by binding to receptors such as E-cadherin and Annexin A2. Evidence strongly suggests that its role in manganese homeostasis is paramount, as the disruption of Mn²⁺ transport leads to profound defects in adherence and virulence, likely through effects on other cellular systems.[5] The conserved nature of PsaA and its surface accessibility make it a high-priority target for the development of broadly protective protein-based vaccines and novel anti-infective therapies aimed at preventing the primary step of pneumococcal disease: colonization of the host. Further research into the precise regulatory networks governed by manganese and the structural basis of PsaA-receptor interactions will undoubtedly pave the way for new strategies to combat this persistent pathogen.

References

Genetic Organization and Regulation of the psaA Operon in Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the genetic organization, regulation, and functional significance of the psaA operon in Streptococcus pneumoniae. The psa (pneumococcal surface adhesin) operon is crucial for the virulence of this major human pathogen, playing a key role in manganese uptake, adherence, and resistance to oxidative stress. A thorough understanding of this system is vital for the development of novel therapeutics and vaccines targeting pneumococcal infections.

Genetic Organization of the psaA Operon

The psaA operon in Streptococcus pneumoniae is a polycistronic locus that encodes the components of a high-affinity ATP-binding cassette (ABC) transporter for manganese (Mn²⁺).[1][2] This transporter is essential for pneumococcal survival and pathogenesis, as Mn²⁺ is a critical cofactor for enzymes involved in various cellular processes, including defense against oxidative stress.[2][3] The operon consists of four genes: psaB, psaC, psaA, and psaD.[1][2]

The protein products of the psaBCA genes form the functional Mn²⁺ transporter:

  • psaB : Encodes the ATP-binding protein (ATPase) component of the ABC transporter, which energizes the transport process through ATP hydrolysis.[1]

  • psaC : Encodes the integral membrane protein that forms the channel through which Mn²⁺ is translocated across the cytoplasmic membrane.[1]

  • psaA : Encodes a solute-binding lipoprotein that captures Mn²⁺ with high affinity in the extracellular environment and delivers it to the PsaC permease.[1][4] PsaA is anchored to the cell membrane and is a well-characterized virulence factor and vaccine candidate.[1][2][5][6]

  • psaD : Located immediately downstream of psaA, this gene encodes a putative thiol peroxidase, which may contribute to the bacterium's defense against oxidative stress.[1][2]

Mutations in the psa operon lead to a pleiotropic phenotype, including attenuated virulence, reduced adherence to host cells, increased sensitivity to oxidative stress, and a requirement for supplemental manganese for growth.[1][2][5]

Regulation of the psaA Operon

The expression of the psaA operon is tightly regulated in response to the availability of divalent metal ions, primarily manganese and zinc. This regulation is mediated by the transcriptional repressor PsaR , a member of the DtxR family of metal-dependent regulators.[7][8]

2.1. PsaR-Mediated Repression by Manganese (Mn²⁺)

In the presence of high intracellular concentrations of Mn²⁺, PsaR binds to a specific operator site within the promoter region of the psa operon, preventing transcription.[7][8] This negative feedback loop ensures that the cell does not accumulate toxic levels of manganese. When intracellular Mn²⁺ levels are low, PsaR is unable to bind to the operator, and the operon is transcribed, leading to the synthesis of the PsaBCA transporter to scavenge Mn²⁺ from the environment.[7]

2.2. Derepression by Zinc (Zn²⁺), Cobalt (Co²⁺), and Nickel (Ni²⁺)

Interestingly, the presence of other divalent cations such as zinc, cobalt, and nickel can antagonize the Mn²⁺-dependent repression by PsaR.[8][9][10][11] High concentrations of these metals lead to an upregulation, or derepression, of the psa operon, even in the presence of repressive levels of Mn²⁺.[8][9][10] This suggests a complex interplay of metal ion homeostasis in the pneumococcal cell, where the ratio of these metal ions can influence the expression of key virulence genes.[8]

The following diagram illustrates the regulatory pathway of the psaA operon by PsaR and various metal ions.

psaA_regulation Regulation of the psaA Operon cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mn2+ Mn²⁺ PsaBCA PsaBCA Transporter Mn2+->PsaBCA Transport Zn2+ Zn²⁺ PsaR PsaR Zn2+->PsaR Inhibits Repression Co2+ Co²⁺ Co2+->PsaR Inhibits Repression Ni2+ Ni²⁺ Ni2+->PsaR Inhibits Repression Mn2+_in Intracellular Mn²⁺ PsaBCA->Mn2+_in psa_operon psaBCA Operon PsaR->psa_operon Represses mRNA mRNA psa_operon->mRNA Transcription Proteins PsaBCA Proteins mRNA->Proteins Translation Proteins->PsaBCA Assembly Mn2+_in->PsaR Activates

Caption: Signaling pathway for the regulation of the psaA operon.

Quantitative Data on psaA Operon Expression

The expression of the psaA operon is significantly induced during in vivo growth, highlighting its importance during infection.[7] The table below summarizes quantitative data on the regulation of the psa operon genes from various studies.

ConditionGene(s)Fold Change in ExpressionReference StrainExperimental MethodReference
In vivo (murine RTI model) vs. in vitropsa operonUp to 10-fold induction-Differential fluorescence screens[7]
High Zn²⁺ vs. low Zn²⁺psaBCUpregulatedD39Transcriptome analysis[8]
High Co²⁺ vs. low Co²⁺psaBCADerepressed/UpregulatedD39Transcriptome analysis[10]
High Ni²⁺ vs. low Ni²⁺psaBCAUpregulatedD39qRT-PCR, DNA microarray[9][11]
psaR mutant vs. Wild-type (high Mn²⁺)psaBCAElevated expression--[7]
psaR mutant vs. Wild-type (low Mn²⁺)psaBCAElevated expression--[7]

Experimental Protocols

The study of the psaA operon involves a variety of molecular biology and genetic techniques. Below are outlines of key experimental protocols.

4.1. Construction of a psaA Mutant by Insertion-Duplication Mutagenesis

This method is used to create a non-functional copy of the psaA gene to study its role in pneumococcal physiology and virulence.

  • Amplification of an internal fragment of psaA : A ~500 bp internal fragment of the psaA gene is amplified by PCR from S. pneumoniae genomic DNA.

  • Cloning into a suicide vector : The PCR product is cloned into a suicide vector that cannot replicate in S. pneumoniae, such as pVA891.

  • Transformation of S. pneumoniae : The recombinant plasmid is transformed into a competent strain of S. pneumoniae.

  • Selection of mutants : Transformants are selected on media containing an antibiotic for which the plasmid carries a resistance marker. A single crossover event between the homologous psaA fragment on the plasmid and the chromosomal psaA gene results in the integration of the entire plasmid into the chromosome, thus disrupting the psaA gene.

  • Confirmation of mutation : The mutation is confirmed by PCR using primers flanking the insertion site and by Southern blotting.

4.2. Analysis of Gene Expression using Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the levels of psa operon transcripts under different conditions.

  • Bacterial growth and RNA extraction : S. pneumoniae is grown under the desired conditions (e.g., varying metal ion concentrations). Total RNA is extracted from mid-log phase cultures.

  • DNase treatment : The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • cDNA synthesis : The RNA is reverse transcribed into cDNA using random primers or gene-specific primers.

  • Real-time PCR : The cDNA is used as a template for real-time PCR with primers specific for the psa operon genes and a housekeeping gene for normalization.

  • Data analysis : The relative expression of the target genes is calculated using the ΔΔCt method.

The following diagram illustrates a general workflow for generating and analyzing a psaA mutant.

experimental_workflow Workflow for psaA Mutant Analysis cluster_mutagenesis Mutant Construction cluster_phenotypic_analysis Phenotypic Analysis cluster_expression_analysis Gene Expression Analysis PCR PCR amplify internal psaA fragment Clone Clone into suicide vector PCR->Clone Transform Transform S. pneumoniae Clone->Transform Select Select for antibiotic resistance Transform->Select Confirm Confirm mutation (PCR, Southern Blot) Select->Confirm Growth Growth curves (± Mn²⁺) Confirm->Growth Adherence Adherence assays (e.g., A549 cells) Confirm->Adherence Virulence Virulence studies (mouse models) Confirm->Virulence Stress Oxidative stress sensitivity Confirm->Stress RNA_extract RNA extraction Confirm->RNA_extract qRT_PCR qRT-PCR RNA_extract->qRT_PCR Transcriptomics Transcriptome analysis (Microarray/RNA-Seq) RNA_extract->Transcriptomics

Caption: Experimental workflow for psaA mutant construction and analysis.

Conclusion and Implications for Drug Development

The psaA operon is a critical virulence determinant in Streptococcus pneumoniae. Its intricate regulation by the PsaR repressor in response to various metal ions underscores the importance of metal homeostasis for bacterial pathogenesis. The components of the PsaBCA transporter, particularly the surface-exposed PsaA lipoprotein, represent promising targets for the development of novel antimicrobial agents and vaccines. A detailed understanding of the genetic organization and regulation of this operon is essential for designing effective strategies to combat pneumococcal disease. Further research into the structural biology of the PsaBCA-PsaR system could facilitate the rational design of inhibitors that disrupt manganese uptake, thereby compromising the viability and virulence of S. pneumoniae.

References

Methodological & Application

Application Notes and Protocols for Recombinant PsaA Protein Expression and Purification in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pneumococcal surface adhesin A (PsaA) is a highly conserved 37 kDa lipoprotein found on the surface of all known serotypes of Streptococcus pneumoniae. It functions as a crucial component of an ATP-binding cassette (ABC) transporter responsible for manganese (Mn²⁺) uptake. This process is vital for the bacterium's ability to counteract oxidative stress and is a key factor in its virulence and ability to colonize the host. Due to its immunogenic properties and its essential role in pneumococcal pathogenesis, PsaA is a prominent candidate for the development of protein-based vaccines against pneumococcal diseases.[1] This document provides a detailed protocol for the high-yield expression and subsequent purification of recombinant PsaA (rPsaA) in Escherichia coli, a common and effective host for producing recombinant proteins.

Principle

The protocol outlines the expression of the psaA gene, encoding the mature PsaA protein, cloned into a pET expression vector, such as pET28a. This system utilizes the strong T7 promoter, which is induced by isopropyl β-D-1-thiogalactopyranoside (IPTG). The expressed protein can be synthesized with or without an affinity tag, such as a polyhistidine (His-tag), to facilitate purification. The purification strategy described here focuses on a non-tagged protein using ion-exchange chromatography, which yields a highly pure product suitable for downstream applications like vaccine development and structural studies. An alternative workflow for His-tagged PsaA is also discussed.

Data Presentation

Table 1: Optimized Induction Conditions for rPsaA Expression
ParameterOptimized ValueReference
E. coli StrainBL21 (DE3) Star[1]
Expression VectorpET28a (without tag)[1]
Culture MediumTerrific Broth (TB)[1]
Inducer (IPTG) Concentration0.1 mM[1]
Induction Temperature25°C[1]
Induction Time16 hours[1]
Table 2: Summary of Recombinant PsaA Production and Purification
ParameterResultReference
Expression Level~30-35% of total cellular protein[1]
Protein Yield (per liter of culture)~0.8 g/L[1]
Purification MethodIon-Exchange Chromatography[1]
Final Purity (PsaA-PspA fusion)>95%[2]
Overall Recovery (PsaA-PspA fusion)22.44%[2]

Experimental Workflow Diagram

PsaA_Expression_Purification cluster_cloning Gene Cloning and Transformation cluster_expression Protein Expression cluster_purification Protein Purification cluster_final Final Product Clone Clone psaA gene into pET28a vector Transform Transform pET28a-psaA into E. coli BL21(DE3) Star Clone->Transform Culture Inoculate Terrific Broth (TB) with transformed E. coli Transform->Culture Grow Grow cells at 37°C to OD600 of 0.6-0.8 Culture->Grow Induce Induce with 0.1 mM IPTG at 25°C for 16h Grow->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Resuspend pellet and lyse cells (e.g., sonication) Harvest->Lyse Clarify Clarify lysate by high-speed centrifugation Lyse->Clarify Chromatography Purify via Ion-Exchange Chromatography Clarify->Chromatography Analyze Analyze fractions by SDS-PAGE Chromatography->Analyze Final High-Purity Recombinant PsaA Analyze->Final

Caption: Workflow for recombinant PsaA expression and purification.

Experimental Protocols

Gene Cloning and Transformation
  • Vector Preparation : The gene encoding the mature PsaA from Streptococcus pneumoniae is cloned into the pET28a expression vector. If a His-tag is desired for purification, ensure the gene is cloned in-frame with the N-terminal or C-terminal His6-tag sequence provided by the vector.

  • Transformation : Transform the constructed pET28a-psaA plasmid into a suitable expression host, such as E. coli BL21 (DE3) Star competent cells.

  • Colony Selection : Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for the vector (e.g., 50 µg/mL kanamycin for pET28a). Incubate overnight at 37°C.

  • Verification : Select single colonies and verify the presence of the correct insert by colony PCR and subsequent DNA sequencing.

Recombinant Protein Expression
  • Starter Culture : Inoculate a single verified colony into 50 mL of Terrific Broth (TB) medium containing the selection antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Large-Scale Culture : The next day, inoculate 1 L of TB medium (with antibiotic) with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.1.

  • Growth : Incubate the culture at 37°C with vigorous shaking (200-250 rpm) until the OD₆₀₀ reaches 0.6–0.8.

  • Induction : Cool the culture to 25°C and add IPTG to a final concentration of 0.1 mM to induce protein expression.[1]

  • Expression : Continue to incubate the culture at 25°C for 16 hours with shaking.[1]

  • Harvesting : Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protein Purification (Untagged PsaA)

This protocol is based on purification via ion-exchange chromatography, suitable for untagged PsaA.

  • Cell Lysis :

    • Resuspend the cell pellet from a 1 L culture in 30-40 mL of Lysis Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM EDTA).

    • Lyse the cells by sonication on ice. Perform multiple cycles (e.g., 10 cycles of 30 seconds on, 30 seconds off) to ensure efficient lysis while preventing overheating.

    • Add DNase I to reduce the viscosity of the lysate.

  • Clarification :

    • Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant, which contains the soluble recombinant PsaA.

  • Ion-Exchange Chromatography :

    • Equilibration : Equilibrate an anion-exchange column (e.g., Q-Sepharose) with Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Loading : Load the clarified supernatant onto the equilibrated column.

    • Washing : Wash the column with several column volumes of Binding Buffer to remove unbound proteins.

    • Elution : Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in Binding Buffer).

  • Analysis and Pooling :

    • Collect fractions throughout the elution process.

    • Analyze the fractions for the presence of PsaA (expected size ~37 kDa) using SDS-PAGE.

    • Pool the fractions containing the highest concentration of pure rPsaA.

  • Buffer Exchange/Desalting :

    • If necessary, perform buffer exchange into a suitable storage buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4) using dialysis or a desalting column.

  • Storage : Store the purified protein at 4°C for short-term use or at -80°C in aliquots with a cryoprotectant (e.g., 20% glycerol) for long-term storage.

Alternative Purification: His-tagged PsaA

If PsaA is expressed with a His-tag, Immobilized Metal Affinity Chromatography (IMAC) is a highly effective single-step purification method.

His-tag Purification Workflow Diagram

HisTag_Purification cluster_prep Lysate Preparation cluster_imac IMAC Purification cluster_final_his Final Product Lyse Lyse cells expressing His-tagged PsaA Clarify Clarify lysate by centrifugation Lyse->Clarify Equilibrate Equilibrate Ni-NTA resin with Binding Buffer Clarify->Equilibrate Bind Bind clarified lysate to the resin Equilibrate->Bind Wash Wash with Wash Buffer (low imidazole) Bind->Wash Elute Elute with Elution Buffer (high imidazole) Wash->Elute FinalHis High-Purity His-tagged PsaA Elute->FinalHis

Caption: Workflow for His-tagged PsaA purification using IMAC.

Table 3: Typical Buffer Compositions for His-tag Purification
Buffer TypeComposition
Lysis Buffer50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0
Wash Buffer50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0
Elution Buffer50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0

Protocol Steps:

  • Lysis and Clarification : Follow steps 3.1 and 3.2 from the untagged protocol, using the His-tag Lysis Buffer.

  • Binding : Add the clarified lysate to a pre-equilibrated Ni-NTA affinity resin and incubate (batch binding) or pass it over a packed column to allow the His-tagged PsaA to bind.

  • Washing : Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution : Elute the His-tagged PsaA from the resin using the Elution Buffer.

  • Analysis and Storage : Analyze fractions by SDS-PAGE, pool pure fractions, and perform buffer exchange for storage as described previously.

Troubleshooting

Table 4: Common Issues and Solutions in rPsaA Expression and Purification
IssuePossible CauseSuggested Solution
Low or no protein expression Suboptimal induction conditions.Optimize IPTG concentration, induction temperature, and time. Lower temperatures (16-25°C) often improve solubility.
Codon bias.Use an E. coli strain like Rosetta(DE3) that supplies tRNAs for rare codons.
Plasmid instability or incorrect construct.Verify the plasmid sequence. Always use fresh plates and starter cultures.
Protein is in inclusion bodies (insoluble) High expression rate leads to misfolding.Lower the induction temperature (e.g., 16-20°C) and IPTG concentration.
Protein characteristics.Purify under denaturing conditions (e.g., using 8M urea or 6M guanidine-HCl) and refold the protein.
Protein does not bind to IMAC column His-tag is inaccessible.Purify under denaturing conditions to expose the tag. Consider moving the tag to the other terminus.
Incorrect buffer pH or composition.Ensure the pH of the binding buffer is ~8.0. Avoid strong chelators like EDTA.
Contaminants co-elute with protein Non-specific binding of other proteins.Increase the imidazole concentration in the wash buffer (e.g., up to 50 mM).
Proteolytic degradation.Add protease inhibitors to the lysis buffer and keep samples on ice at all times.

References

Application Notes & Protocols: Generation of a PsaA Knockout Mutant in Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Streptococcus pneumoniae (the pneumococcus) is a significant human pathogen responsible for diseases such as pneumonia, meningitis, and otitis media[1][2]. Its ability to cause disease is dependent on a variety of virulence factors. One such factor is the Pneumococcal Surface Adhesin A (PsaA), a 37-kDa lipoprotein[3]. PsaA is a crucial component of an ABC-type transporter system responsible for the uptake of manganese (Mn²⁺)[4][5][6]. The acquisition of Mn²⁺ is vital for pneumococcal survival, particularly in defending against oxidative stress generated by the host's immune response[5][6][7]. Consequently, mutations in the psaA gene result in a pleiotropic phenotype, including reduced virulence, impaired adherence to host cells, and hypersensitivity to oxidative stress[4][5][6].

Generating a targeted psaA knockout mutant is a fundamental technique for studying its role in pneumococcal pathogenesis, evaluating its potential as a vaccine candidate, and understanding the mechanisms of manganese homeostasis[3][8]. These application notes provide detailed protocols for creating a psaA knockout mutant in S. pneumoniae using a marker-replacement strategy based on homologous recombination.

Principle of the Method

The generation of a knockout mutant in S. pneumoniae is achieved through homologous recombination. This method relies on the natural transformability of the pneumococcus, which can be induced by a competence-stimulating peptide (CSP)[9][10][11]. The core principle involves constructing a linear DNA fragment or a suicide plasmid containing an antibiotic resistance cassette flanked by DNA sequences homologous to the regions immediately upstream and downstream of the psaA gene. When this "knockout cassette" is introduced into competent pneumococcal cells, the cellular recombination machinery (RecA-dependent) recognizes the homologous flanking regions and replaces the native psaA gene with the antibiotic resistance cassette via a double crossover event[12][13]. Transformants are then selected based on their acquired antibiotic resistance.

Visualized Experimental Workflow

The overall process for generating and confirming a psaA knockout mutant is outlined below.

G Overall Workflow for Generating a psaA Knockout Mutant cluster_0 Knockout Construct Assembly cluster_1 Pneumococcal Transformation cluster_2 Mutant Confirmation PCR_Up 1a. PCR Amplify Upstream Flank SOE_PCR 2. Assemble Cassette by SOE-PCR PCR_Up->SOE_PCR PCR_Down 1b. PCR Amplify Downstream Flank PCR_Down->SOE_PCR PCR_Marker 1c. PCR Amplify Resistance Cassette PCR_Marker->SOE_PCR Prepare_Cells 3. Prepare Competent S. pneumoniae Cells SOE_PCR->Prepare_Cells Transform 4. Transform with Knockout Construct Prepare_Cells->Transform Select 5. Select Transformants on Antibiotic Media Transform->Select Isolate_gDNA 6. Isolate Genomic DNA Select->Isolate_gDNA PCR_Confirm 7. Confirm by PCR Isolate_gDNA->PCR_Confirm Phenotype 8. Phenotypic Analysis PCR_Confirm->Phenotype

References

Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for the Detection of Antibodies Against Pneumococcal Surface Adhesin A (PsaA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pneumococcal surface adhesin A (PsaA) is a highly conserved 37-kDa lipoprotein expressed on the surface of virtually all known serotypes of Streptococcus pneumoniae.[1][2] This protein plays a crucial role in the virulence of the bacterium, primarily by functioning as a component of an ABC-type transport system for manganese (Mn²⁺), which is essential for bacterial survival and defense against oxidative stress.[3][4][5] PsaA also acts as an adhesin, mediating the attachment of pneumococci to host cells.[1][6] Its immunogenic nature and conservation across serotypes make PsaA an attractive target for the development of vaccines and diagnostic assays.[1][7][8][9] This document provides a detailed protocol for an indirect ELISA to detect and quantify antibodies specific to the PsaA protein in serum samples.

Principle of the Assay

This indirect ELISA is designed to detect the presence of antibodies against the this compound. The fundamental principle involves the immobilization of purified recombinant this compound onto the wells of a microtiter plate. When serum samples containing anti-PsaA antibodies are added, these antibodies bind specifically to the immobilized antigen. Unbound antibodies are removed through a washing step. Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and directed against the primary antibody's species (e.g., anti-human IgG) is introduced. This enzyme-conjugated antibody binds to the antigen-antibody complexes. Following another wash to remove unbound secondary antibody, a substrate solution is added. The enzyme catalyzes a reaction with the substrate, resulting in a measurable color change. The intensity of the color is directly proportional to the amount of anti-PsaA antibodies present in the sample.

Required Materials and Reagents

  • Recombinant this compound

  • 96-well microtiter plates (e.g., high-binding polystyrene plates)

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBS-T)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% Bovine Serum Albumin in PBS-T)

  • Sample Diluent (e.g., 1% BSA in PBS-T)

  • Primary antibody (serum samples to be tested)

  • Positive and negative control sera

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Incubator

  • Pipettes and multichannel pipettes

  • Wash bottles or automated plate washer

Experimental Protocols

Recombinant this compound Expression and Purification

The production of high-purity recombinant PsaA is a critical first step for the development of a reliable ELISA.

Protocol:

  • Gene Cloning and Expression Vector Construction:

    • The gene encoding PsaA can be amplified from S. pneumoniae genomic DNA via PCR.

    • The amplified gene is then cloned into a suitable expression vector (e.g., pET series) containing a purification tag (e.g., 6x-His tag).

  • Transformation and Expression:

    • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium.

    • Protein expression is induced by adding an inducing agent like IPTG (isopropyl-β-D-thiogalactopyranoside) when the culture reaches a specific optical density.

  • Cell Lysis and Protein Purification:

    • Bacterial cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer and lysed using methods like sonication.

    • The soluble fraction containing the recombinant PsaA is separated from the cell debris by centrifugation.

    • The His-tagged this compound is then purified from the soluble lysate using affinity chromatography (e.g., Ni-NTA resin).

    • Further purification steps, such as ion-exchange or size-exclusion chromatography, can be employed to achieve higher purity.[10]

  • Purity and Concentration Determination:

    • The purity of the recombinant this compound is assessed by SDS-PAGE.

    • The protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.

Indirect ELISA Protocol for Anti-PsaA Antibody Detection

Protocol:

  • Antigen Coating:

    • Dilute the purified recombinant this compound to a final concentration of 1-10 µg/mL in coating buffer. The optimal concentration should be determined empirically.

    • Add 100 µL of the diluted PsaA solution to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well to remove unbound antigen.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature or 37°C.

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the serum samples, positive controls, and negative controls in sample diluent. A starting dilution of 1:100 is recommended, followed by serial dilutions to determine the antibody titer.

    • Add 100 µL of the diluted samples and controls to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the enzyme-conjugated secondary antibody in sample diluent according to the manufacturer's recommendations.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Substrate Development and Measurement:

    • Wash the plate five times with wash buffer to ensure removal of all unbound secondary antibody.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation

ELISA Performance Characteristics

The performance of an ELISA for detecting antibodies against PsaA has been evaluated in various studies. The sensitivity and specificity are key parameters for a diagnostic assay.

Assay Type Sensitivity Specificity Patient Cohort Reference
Capture Antibody ELISA67%97%Sera from patients with bacteremic pneumococcal pneumonia vs. patients with pneumonia from other organisms.[7][11]
Indirect ELISA85%83%Acute- and convalescent-phase sera from patients with community-acquired pneumonia.[12]
Undissociated Immune Complex ELISA78%83%Acute- and convalescent-phase sera from patients with community-acquired pneumonia.[12]
Dissociated Immune Complex ELISA67%72%Acute- and convalescent-phase sera from patients with community-acquired pneumonia.[12]

Visualizations

PsaA Function in Manganese Transport

The this compound is a crucial component of the PsaABC transporter system, which is responsible for the uptake of manganese (Mn²⁺). This process is vital for the bacterium's ability to counteract oxidative stress.

PsaA_Manganese_Transport cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall cluster_cytoplasm Cytoplasm Mn2_ext Mn²⁺ PsaA PsaA (Lipoprotein) Mn2_ext->PsaA Binding PsaBC PsaB/PsaC (Permease) PsaA->PsaBC Delivery Mn2_int Mn²⁺ PsaBC->Mn2_int Translocation Oxidative_Stress Oxidative Stress Defense Mn2_int->Oxidative_Stress Cofactor

Caption: Role of PsaA in the PsaABC manganese transport system of S. pneumoniae.

Experimental Workflow for Anti-PsaA ELISA

The following diagram outlines the key steps in the indirect ELISA protocol for the detection of antibodies against PsaA.

ELISA_Workflow start Start coating 1. Antigen Coating (Recombinant PsaA) start->coating wash1 Wash coating->wash1 blocking 2. Blocking (e.g., BSA or Milk) wash1->blocking wash2 Wash blocking->wash2 primary_ab 3. Add Serum Samples (Primary Antibody) wash2->primary_ab wash3 Wash primary_ab->wash3 secondary_ab 4. Add Enzyme-Conjugated Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate 5. Add Substrate (e.g., TMB) wash4->substrate stop 6. Stop Reaction substrate->stop read 7. Read Absorbance (450 nm) stop->read end End read->end

Caption: Step-by-step workflow for the indirect ELISA to detect anti-PsaA antibodies.

Conclusion

The ELISA protocol described herein provides a robust and sensitive method for the detection and quantification of antibodies against the pneumococcal surface adhesin A protein. The high degree of conservation of PsaA across S. pneumoniae serotypes makes this assay a valuable tool for epidemiological studies, vaccine immunogenicity assessment, and as a potential diagnostic aid for pneumococcal infections. The performance of the assay can be further optimized by systematically evaluating parameters such as antigen and antibody concentrations.

References

Application Notes and Protocols for Western Blot Analysis of PsaA in Streptococcus pneumoniae Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Pneumococcal surface adhesin A (PsaA) as a target in Western blot analysis of Streptococcus pneumoniae (pneumococcus) lysates. This document includes detailed protocols, data presentation guidelines, and visual representations of the experimental workflow and the associated biological pathway.

Introduction

Pneumococcal surface adhesin A (PsaA) is a highly conserved 37-kDa lipoprotein expressed on the surface of virtually all serotypes of Streptococcus pneumoniae.[1] PsaA is a crucial virulence factor, playing a significant role in the bacterium's pathogenesis. It functions as the solute-binding component of an ATP-binding cassette (ABC) transporter responsible for the uptake of manganese (Mn²⁺).[2][3] This manganese import is vital for the pneumococcus to counteract oxidative stress, making PsaA a key protein for bacterial survival within the host.[4] Given its conservation and importance in virulence, PsaA is a prominent candidate for vaccine development and a target for novel antimicrobial strategies.[1]

Western blotting is a powerful technique to detect and quantify PsaA in pneumococcal lysates, enabling researchers to study its expression under various conditions, assess the efficacy of potential inhibitors, and characterize its role in different strains.

Data Presentation

Quantitative analysis of PsaA expression from Western blots can provide valuable insights into its regulation and function. Densitometry should be used to quantify band intensities, which should then be normalized to a loading control (e.g., total protein stain or a housekeeping protein). The following table summarizes examples of PsaA expression modulation under different experimental conditions.

ConditionStrainFold Change in PsaA Protein ExpressionReference
Manganese (Mn²⁺) LimitationS. pneumoniae D39Markedly Higher Expression[2]
High Iron (Fe) Environment vs. High Manganese (Mn) EnvironmentS. pneumoniae D39~12-fold increase in psaA gene expression, suggesting increased protein levels[5]
SpnIII Phasevarion Allele E vs. Allele DS. pneumoniae D39~1.5-fold increase[6]
Biofilm Growth vs. Planktonic CultureS. pneumoniae TIGR447-fold increase in psrP (gene for PsaA) transcription, suggesting increased protein levels[7]

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of PsaA from Streptococcus pneumoniae lysates.

Preparation of Streptococcus pneumoniae Lysates

Materials:

  • S. pneumoniae culture

  • Todd Hewitt Broth supplemented with 1% yeast extract (THY) or other suitable growth medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease inhibitors (e.g., 1 mM PMSF and a protease inhibitor cocktail).

  • Microcentrifuge tubes

  • Centrifuge

  • Sonicator or bead beater

Protocol:

  • Bacterial Culture: Grow S. pneumoniae in THY broth at 37°C in a 5% CO₂ environment to the desired growth phase (e.g., mid-logarithmic phase, OD₆₀₀ ≈ 0.4-0.6).

  • Cell Harvesting: Pellet the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS to remove residual media components. Centrifuge again under the same conditions and discard the supernatant.

  • Cell Lysis:

    • Resuspend the bacterial pellet in 1 mL of ice-cold Lysis Buffer per 10⁹ cells.

    • To ensure complete lysis, mechanically disrupt the cells. This can be achieved by:

      • Sonication: Sonicate the cell suspension on ice using short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent overheating. Repeat for a total of 2-3 minutes of sonication time.

      • Bead Beating: Add sterile glass or zirconia beads to the cell suspension and homogenize using a bead beater according to the manufacturer's instructions.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (total cell lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.

  • Sample Preparation for SDS-PAGE: Mix the lysate with 4X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5-10 minutes.

  • Storage: Use the lysates immediately or store them at -80°C for future use.

SDS-PAGE and Western Blotting

Materials:

  • Polyacrylamide gels (e.g., 12% for PsaA which is 37 kDa)

  • SDS-PAGE running buffer

  • Protein molecular weight markers

  • PVDF or nitrocellulose membrane

  • Transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3)

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Primary antibody: Anti-PsaA antibody (polyclonal or monoclonal)

  • Secondary antibody: HRP-conjugated anti-species IgG (e.g., anti-rabbit or anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera-based imager or X-ray film)

Protocol:

  • Gel Electrophoresis:

    • Load 20-30 µg of total protein lysate per lane into the polyacrylamide gel. Include a protein molecular weight marker in one lane.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel, membrane, and filter papers in transfer buffer for 10-15 minutes.

    • Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the layers.

    • Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions should be optimized, but a typical setting for wet transfer is 100V for 1-2 hours at 4°C.

  • Blocking:

    • After transfer, wash the membrane briefly with TBST.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary anti-PsaA antibody in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 to 1:5000 is common.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer (a common dilution is 1:5000 to 1:10000).

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).

    • Capture the chemiluminescent signal using an imaging system. The expected band for PsaA is approximately 37 kDa.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Western blot analysis of PsaA from pneumococcal lysates.

WesternBlotWorkflow cluster_preparation Pneumococcal Lysate Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis culture 1. Bacterial Culture harvest 2. Cell Harvesting culture->harvest wash 3. Cell Washing harvest->wash lyse 4. Cell Lysis wash->lyse clarify 5. Lysate Clarification lyse->clarify quantify 6. Protein Quantification clarify->quantify sds_page 7. SDS-PAGE quantify->sds_page Load equal protein amounts transfer 8. Protein Transfer sds_page->transfer block 9. Blocking transfer->block primary_ab 10. Primary Antibody Incubation (anti-PsaA) block->primary_ab secondary_ab 11. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect 12. Chemiluminescent Detection secondary_ab->detect image 13. Image Acquisition detect->image densitometry 14. Densitometry Analysis image->densitometry normalization 15. Normalization densitometry->normalization

Caption: Workflow for PsaA Western blot analysis.

PsaA-Mediated Manganese Transport and Oxidative Stress Response

This diagram illustrates the role of the this compound in manganese import and the subsequent activation of the oxidative stress response in Streptococcus pneumoniae.

PsaAPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Mn_ext Mn²⁺ PsaA PsaA Mn_ext->PsaA Binds PsaBC PsaBC (Permease) PsaA->PsaBC Delivers Mn²⁺ Mn_int Mn²⁺ PsaBC->Mn_int Transports SodA_active SodA (active) Mn_int->SodA_active Cofactor for activation ROS Reactive Oxygen Species (e.g., Superoxide O₂⁻) H2O2 H₂O₂ ROS->H2O2 Detoxification SodA (active) Cell_Damage Oxidative Damage ROS->Cell_Damage SodA_inactive SodA (inactive) SodA_inactive->SodA_active H2O2->Cell_Damage Can still cause damage

Caption: PsaA's role in manganese import and oxidative stress defense.

References

Application of PsaA as a Carrier Protein for Conjugate Vaccines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pneumococcal surface adhesin A (PsaA) is a highly conserved 37 kDa lipoprotein found on the surface of all known serotypes of Streptococcus pneumoniae.[1] As a crucial virulence factor involved in Mn²⁺ transport and adhesion to host cells, PsaA is naturally immunogenic.[1][2] These characteristics make it an excellent candidate not only as a standalone vaccine antigen but also as a carrier protein for conjugate vaccines.[3] By covalently linking haptens, such as bacterial capsular polysaccharides (CPS), to PsaA, the resulting conjugate can convert a T-cell-independent immune response into a robust, T-cell-dependent response, which is critical for inducing immunological memory, especially in infants.[4][5][6]

This document provides detailed application notes on the use of PsaA as a carrier protein, summarizes key preclinical data, and offers comprehensive protocols for its expression, conjugation, and immunological evaluation.

Application Notes

The primary rationale for using PsaA as a carrier protein is its potential to serve a dual role: it acts as a carrier to enhance the immunogenicity of conjugated antigens and simultaneously functions as a protective antigen itself.[3] This could lead to broader protection against pneumococcal disease.

Key Attributes of PsaA as a Carrier Protein:

  • High Conservation: PsaA is detected on all known serotypes of S. pneumoniae, suggesting that a PsaA-based vaccine could offer serotype-independent protection.[1][2]

  • Strong Immunogenicity: PsaA elicits a robust antibody response.[7][8] Immunization with PsaA has been shown to induce significant protection against S. pneumoniae colonization in animal models.[2]

  • T-Cell Epitopes: As a protein, PsaA contains T-cell epitopes necessary to recruit T-cell help, which is essential for the maturation of the B-cell response against the conjugated hapten, leading to isotype switching and memory B-cell formation.[5][9]

  • Proven Preclinical Efficacy: Studies have demonstrated that PsaA, when used in conjugate or fusion protein formulations, can induce high levels of specific antibodies and provide protection against bacterial challenge.[3][10]

PsaA_Attributes cluster_attributes Key Attributes cluster_roles Functional Roles cluster_outcome Vaccine Outcome A Highly Conserved D Carrier Protein A->D E Protective Antigen A->E B Immunogenic B->D B->E C Provides T-Cell Help C->D F Dual-Role Vaccine Component D->F E->F

Preclinical Data Summary

The following table summarizes quantitative data from preclinical studies evaluating PsaA-based vaccines. These studies highlight the protein's ability to induce significant immune responses and confer protection.

Vaccine FormulationAnimal ModelKey Immunological ReadoutProtective EfficacyReference
Systemic Vaccine (PsaA-PspA fusion protein)MiceHigh titers of serum IgG against antigens.100% survival rate after challenge with S. pneumoniae ATCC 10813. Significant reduction in bacterial load in blood and lungs (P < 0.001).[10]
Mucosal Vaccine (PspA fusion proteins on BLPs)MiceSignificant increase in serum IgG and mucosal IgA.90% survival rate after challenge with S. pneumoniae ATCC 10813. Limited bacterial load in the lung and blood.[10]
Purified PsaA-PspA fusion proteinMiceInduced high levels of IgG antibodies after immunization.Not specified, but demonstrated high immunogenicity. Protein purity was >95% with a final yield of 22.44%.[11]
Self-assembled particulate PsaA (displayed on PHB beads)MiceSignificant increase in anti-PsaA IgG titers after each dose (p < 0.001). IgG1 was the prevalent isotype.Not specified, but antibody binding to both particulate and soluble PsaA was confirmed, indicating correct folding and antigenicity.[8]
mPsaA-Pn14TS conjugate (with α-galactosylceramide adjuvant)MiceRobust IgG response against both PsaA and the S. pneumoniae serotype 14 capsular polysaccharide.Not specified, but demonstrated a strong, dual-antigen immune response. The protein/sugar molar ratio in the conjugate was 1/5.4.[3]

BLPs: Bacterial-like particles; PHB: Polyhydroxybutyrate; mPsaA: mature PsaA; Pn14TS: S. pneumoniae serotype 14 tetrasaccharide.

Experimental Protocols

Experimental_Workflow A 1. PsaA Gene Cloning & Vector Construction B 2. Recombinant PsaA Expression in E. coli A->B C 3. Purification (e.g., Affinity & Ion Exchange Chromatography) B->C E 5. PsaA-Antigen Conjugation (e.g., Maleimide-Thiol Chemistry) C->E D 4. Antigen (e.g., Polysaccharide) Activation & Derivatization D->E F 6. Conjugate Purification & Characterization E->F G 7. Vaccine Formulation (with Adjuvant) F->G H 8. Animal Immunization (e.g., Murine Model) G->H I 9. Immunological Evaluation (ELISA, OPA, Challenge Studies) H->I

Protocol 1: Recombinant PsaA Expression and Purification

This protocol describes the expression of recombinant PsaA in E. coli and its subsequent purification, adapted from methods described in the literature.[3][11]

1. Gene Cloning and Transformation:

  • Synthesize or PCR-amplify the gene sequence for mature PsaA (without the N-terminal lipid anchor signal peptide).

  • Clone the PsaA gene into a suitable expression vector (e.g., pET series with an N-terminal His6-tag for affinity purification).

  • Transform the expression vector into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Confirm the sequence and reading frame by DNA sequencing.

2. Protein Expression:

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of fresh LB broth (with antibiotic) and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.

  • Continue incubation for 4-6 hours at 30°C or overnight at 18-20°C to improve protein solubility.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

3. Cell Lysis and Clarification:

  • Resuspend the cell pellet in 30-40 mL of ice-cold lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice or by using a high-pressure homogenizer.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

4. Affinity Chromatography (His-tag):

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10-15 column volumes of wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the PsaA protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect fractions and analyze by SDS-PAGE to identify those containing pure PsaA.

5. (Optional) Further Purification and Buffer Exchange:

  • For higher purity, pool the fractions containing PsaA and perform further purification using ion-exchange or size-exclusion chromatography.[11]

  • Perform buffer exchange into a suitable storage buffer (e.g., Phosphate Buffered Saline, pH 7.4) using dialysis or a desalting column.

  • Determine the protein concentration (e.g., via BCA assay), assess purity by SDS-PAGE and Western blot, and store at -80°C.

Protocol 2: Conjugation of Polysaccharide to PsaA via Maleimide-Thiol Chemistry

This protocol outlines a method for conjugating a thiol-modified polysaccharide (or other hapten) to PsaA, based on a strategy used for PsaA glycoconjugates.[3]

1. Activation of PsaA with a Maleimide Crosslinker:

  • Dissolve purified PsaA in conjugation buffer (e.g., PBS, pH 7.2).

  • Dissolve a heterobifunctional crosslinker containing an NHS ester and a maleimide group (e.g., SMCC or Sulfo-SMCC) in a dry, water-miscible organic solvent like DMSO.

  • Add the crosslinker solution to the PsaA solution at a 10-20 fold molar excess.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring. This reaction couples the NHS ester to primary amines (lysine residues) on PsaA.

  • Remove excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with conjugation buffer. The product is maleimide-activated PsaA.

2. Introduction of a Thiol Group onto the Polysaccharide (if not already present):

  • Activate the polysaccharide's carboxyl groups using EDC and NHS chemistry.

  • React the activated polysaccharide with a compound containing both an amine and a protected thiol (e.g., N-acetyl-homocysteine).

  • Deprotect the thiol group to make it available for conjugation. Note: This step is highly dependent on the specific polysaccharide chemistry.

3. Conjugation Reaction:

  • Immediately mix the maleimide-activated PsaA with the thiol-containing polysaccharide in a molar ratio optimized for the desired hapten density (e.g., a 1:5.4 protein-to-sugar ratio was reported for a PsaA conjugate).[3]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The maleimide groups on PsaA will react specifically with the free thiol groups on the polysaccharide to form a stable thioether bond.

  • Quench any remaining unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.

4. Purification and Characterization of the Conjugate:

  • Purify the PsaA-polysaccharide conjugate from unconjugated components using size-exclusion chromatography or dialysis.

  • Characterize the conjugate. Confirm conjugation using SDS-PAGE (which will show a shift in molecular weight) and Western blot. Quantify the protein content (BCA assay) and polysaccharide content (e.g., phenol-sulfuric acid assay) to determine the final protein/sugar ratio.[3]

Protocol 3: Immunological Evaluation in a Murine Model

This protocol provides a general framework for assessing the immunogenicity of a PsaA conjugate vaccine in mice.[3][10][12]

1. Vaccine Formulation and Animal Groups:

  • Formulate the PsaA conjugate vaccine by mixing it with a suitable adjuvant (e.g., Alum or α-galactosylceramide[3]).

  • Establish experimental groups (n=8-10 mice per group), including:

    • Group 1: PsaA-conjugate vaccine + Adjuvant
    • Group 2: this compound alone + Adjuvant
    • Group 3: Polysaccharide alone + Adjuvant (if applicable)
    • Group 4: Adjuvant in PBS (vehicle control)

2. Immunization Schedule:

  • Acclimatize BALB/c mice for one week before the experiment.

  • Collect pre-immune serum (tail bleed) on Day -1.

  • Administer the primary immunization (Day 0) via subcutaneous or intramuscular injection (e.g., 100 µL volume containing 5-10 µg of the conjugate).

  • Administer booster immunizations on Day 14 and Day 28 using the same dose and route.

3. Sample Collection:

  • Collect blood samples via tail bleed or retro-orbital sinus puncture at specified time points (e.g., Day 13, Day 27, and Day 42) to monitor the antibody response.

  • Process blood to collect serum and store at -20°C or -80°C.

4. Antibody Titer Measurement by ELISA:

  • Coat 96-well microtiter plates with the target antigen (e.g., this compound or the specific polysaccharide) at 1-2 µg/mL in coating buffer and incubate overnight at 4°C.

  • Wash the plates and block non-specific binding sites with a blocking buffer (e.g., PBS with 5% skim milk) for 1-2 hours at room temperature.

  • Serially dilute the collected mouse sera in dilution buffer and add to the wells. Incubate for 2 hours at room temperature.

  • Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse total IgG (or isotypes like IgG1 and IgG2a). Incubate for 1 hour.

  • Wash the plates and add a TMB substrate. Stop the reaction with stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the pre-immune or control background.

5. (Optional) Opsonophagocytic Assay (OPA) and Challenge Studies:

  • To assess functional antibodies, perform an OPA to measure the ability of immune sera to mediate the killing of S. pneumoniae by phagocytic cells.[4]

  • To evaluate protective efficacy, challenge immunized mice with a lethal or sub-lethal dose of a relevant S. pneumoniae strain and monitor survival rates or bacterial colonization in the nasopharynx, lungs, and blood.[10]

T_Cell_Dependent_Pathway cluster_APC Antigen Presenting Cell (B-Cell) cluster_TCell T-Helper Cell cluster_B_Activation BCR 1. B-Cell Receptor (BCR) binds Polysaccharide Internalize 2. Internalization of PsaA-Polysaccharide Conjugate BCR->Internalize Process 3. PsaA is processed into peptides Internalize->Process Present 4. PsaA peptide presented on MHC-II molecule Process->Present TCR 5. T-Cell Receptor (TCR) recognizes PsaA peptide Present->TCR Cognate Interaction Activate 6. T-Cell Activation TCR->Activate Help 7. Cytokine Release (T-Cell Help) Activate->Help B_Activate 8. B-Cell Activation Help->B_Activate Co-stimulation Differentiate 9. Proliferation & Differentiation B_Activate->Differentiate Plasma Plasma Cells (Produce Anti-Polysaccharide Antibodies) Differentiate->Plasma Memory Memory B-Cells (Long-term Immunity) Differentiate->Memory

References

Application Notes and Protocols: In Vitro Assays for PsaA-Mediated Adhesion to Lung Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the adhesion of Streptococcus pneumoniae, mediated by the pneumococcal surface adhesin A (PsaA), to lung epithelial cells. The included methodologies are essential for researchers investigating pneumococcal pathogenesis, identifying novel anti-adhesion therapeutics, and evaluating vaccine candidates.

PsaA, a highly conserved surface lipoprotein, plays a crucial role in the initial stages of pneumococcal infection by facilitating attachment to host respiratory epithelial cells.[1] Understanding the mechanisms of PsaA-mediated adhesion is therefore critical for developing strategies to prevent pneumococcal diseases. PsaA has been shown to interact with host cell receptors, including E-cadherin and Annexin A2, on the surface of lung epithelial cells.[2][3][4]

This document outlines three common in vitro assays to quantify and visualize PsaA-mediated adhesion: the traditional plate count assay for viable adherent bacteria, fluorescence microscopy for direct visualization, and flow cytometry for high-throughput quantitative analysis.

Data Presentation: Quantitative Analysis of PsaA-Mediated Adhesion

The following tables summarize quantitative data from various studies, providing a comparative overview of PsaA's role in adhesion to different lung epithelial cell lines.

Table 1: Adhesion of Wild-Type vs. PsaA-Deficient S. pneumoniae to Lung Epithelial Cells

Bacterial StrainHost Cell LineAdhesion Assay MethodAdhesion (% of Wild-Type)Reference
S. pneumoniae D39 (Wild-Type)A549Plate Count100%[5]
S. pneumoniae D39 (PsaA-deficient mutant)A549Plate Count9%[5]
S. pneumoniae T4R (Wild-Type)HEK293T-ANXA2Plate Count3.21 ± 0.76% of inoculum[6]
S. pneumoniae T4R (Wild-Type)HEK293T-mockPlate Count1.23 ± 0.55% of inoculum[6]
S. pneumoniae T4R (ΔPsaA mutant)HEK293T-ANXA2Plate Count~1.2% of inoculum[6]

Table 2: Inhibition of S. pneumoniae Adhesion by Blocking PsaA or its Receptors

TreatmentBacterial StrainHost Cell LineInhibition of AdhesionReference
Anti-E-cadherin antibodyPsaA-coated fluospheresNasopharyngeal cells46% reduction[2]
Recombinant human E-cadherinPsaA-coated fluospheresNasopharyngeal cellsSignificant blocking[2]
Recombinant PsaAS. pneumoniae T4RHEK293T-ANXA2Significant reduction[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Bacterial Adhesion Assay by Plate Counting (CFU Assay)

This protocol quantifies the number of viable bacteria adhering to a monolayer of lung epithelial cells.

Materials:

  • Lung epithelial cell line (e.g., A549)

  • Streptococcus pneumoniae strains (wild-type and PsaA mutant)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 0.1% Triton X-100 or 0.025% Trypsin-EDTA

  • Todd-Hewitt Broth supplemented with yeast extract (THY)

  • Blood agar plates

  • 24-well tissue culture plates

Procedure:

  • Cell Culture: Seed A549 cells into 24-well plates at a density of approximately 5 x 10^4 cells/well and grow to confluence. 24 hours prior to the assay, replace the medium with antibiotic-free medium.

  • Bacterial Preparation: Inoculate S. pneumoniae strains into THY broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Infection: Wash the confluent A549 cell monolayers twice with sterile PBS. Infect the cells with the bacterial suspension at a multiplicity of infection (MOI) of 10-100 bacteria per cell.

  • Incubation: Incubate the infected cells for 1-2 hours at 37°C in a 5% CO2 incubator to allow for bacterial adhesion.

  • Washing: After incubation, gently wash the monolayers three to five times with sterile PBS to remove non-adherent bacteria.

  • Cell Lysis: To release the adherent bacteria, add 100 µL of 0.1% Triton X-100 or 0.025% Trypsin-EDTA to each well and incubate for 10-15 minutes at 37°C.

  • Quantification: Serially dilute the cell lysates in PBS and plate onto blood agar plates. Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Data Analysis: Count the number of colony-forming units (CFU) on the plates to determine the number of adherent bacteria per well. Adhesion is often expressed as a percentage of the initial inoculum.

Protocol 2: Fluorescence Microscopy Assay for Bacterial Adhesion

This method allows for the direct visualization and qualitative or semi-quantitative assessment of bacterial adhesion.

Materials:

  • All materials from Protocol 1

  • Fluorescently labeled S. pneumoniae (e.g., expressing GFP or stained with a fluorescent dye like CFSE) or specific anti-pneumococcal antibodies and fluorescently labeled secondary antibodies.

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Glass coverslips in 24-well plates

  • Fluorescence microscope

Procedure:

  • Cell Culture and Infection: Grow A549 cells on sterile glass coverslips in 24-well plates and infect with fluorescently labeled bacteria as described in Protocol 1 (Steps 1-4).

  • Washing: Gently wash the coverslips three times with PBS to remove non-adherent bacteria.

  • Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Staining (if not using fluorescent bacteria):

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against S. pneumoniae for 1 hour.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

  • Mounting: Wash the coverslips three times with PBS and mount them onto glass slides using a mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope. Capture images of both the bacteria (e.g., green fluorescence) and the host cell nuclei (blue fluorescence).

  • Analysis: The number of adherent bacteria per cell can be quantified using image analysis software.

Protocol 3: Flow Cytometry Assay for Bacterial Adhesion

This high-throughput method provides a quantitative measure of the percentage of cells with adherent bacteria and the relative number of bacteria per cell.

Materials:

  • All materials from Protocol 1

  • Fluorescently labeled S. pneumoniae (e.g., stained with FITC or CFSE)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Bacterial Staining: Label the bacteria with a fluorescent dye such as FITC or CFSE according to the manufacturer's instructions.

  • Cell Culture and Infection: Grow A549 cells in 6-well or 12-well plates to confluence and infect with the fluorescently labeled bacteria as described in Protocol 1 (Steps 1-4).

  • Washing: Wash the cell monolayers three times with PBS to remove non-adherent bacteria.

  • Cell Detachment: Detach the cells from the plate by adding Trypsin-EDTA and incubating for 5-10 minutes at 37°C. Resuspend the cells in PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer.

    • Gate on the epithelial cell population based on forward and side scatter properties.

    • Measure the fluorescence intensity of the gated cells. The percentage of fluorescently positive cells represents the percentage of cells with adherent bacteria. The mean fluorescence intensity (MFI) can be used as a measure of the average number of bacteria per cell.

  • Controls: Include uninfected cells and cells infected with unlabeled bacteria as controls for background fluorescence.

Visualizations: Experimental Workflow and Signaling Pathways

Experimental Workflow

Adhesion_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Adhesion cluster_quantification Quantification Methods cluster_cfu CFU Assay cluster_microscopy Fluorescence Microscopy cluster_flow Flow Cytometry A Culture Lung Epithelial Cells (e.g., A549) to confluence C Wash epithelial cells A->C B Grow S. pneumoniae (Wild-Type & PsaA Mutant) to mid-log phase D Infect cells with bacteria (MOI 10-100) B->D C->D E Incubate for 1-2 hours (37°C, 5% CO2) D->E F Wash to remove non-adherent bacteria E->F G Lyse cells F->G J Fix & stain cells/bacteria F->J M Detach cells F->M H Serial dilution & plating G->H I Incubate plates & count colonies H->I K Image acquisition J->K L Image analysis K->L N Analyze cell suspension M->N O Quantify fluorescent cells N->O

Caption: Workflow for in vitro PsaA-mediated adhesion assays.

PsaA-E-cadherin Interaction and Potential Signaling

The binding of bacterial adhesins to E-cadherin can disrupt the normal function of this cell adhesion molecule, which is crucial for maintaining epithelial barrier integrity. E-cadherin is linked to the actin cytoskeleton via catenins (α-catenin, β-catenin, and p120-catenin). Disruption of E-cadherin junctions can lead to the release of β-catenin into the cytoplasm. Cytoplasmic β-catenin can then translocate to the nucleus and act as a transcriptional co-activator, influencing the expression of genes involved in cell proliferation and inflammation, often through the Wnt signaling pathway.[7][8]

PsaA_Ecadherin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PsaA S. pneumoniae PsaA Ecadherin E-cadherin PsaA->Ecadherin Binding & Disruption p120 p120-catenin Ecadherin->p120 beta_catenin β-catenin Ecadherin->beta_catenin beta_catenin_free Free β-catenin Ecadherin->beta_catenin_free Release alpha_catenin α-catenin beta_catenin->alpha_catenin Actin Actin Cytoskeleton alpha_catenin->Actin beta_catenin_nuc β-catenin beta_catenin_free->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activation Gene_Expression Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Transcription PsaA_AnnexinA2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PsaA S. pneumoniae PsaA AnnexinA2 Annexin A2 PsaA->AnnexinA2 Binding Signaling_Complex Recruitment of Signaling Molecules AnnexinA2->Signaling_Complex Activation NFkB_Pathway NF-κB Pathway Signaling_Complex->NFkB_Pathway Modulation Apoptosis_Pathway Apoptosis Pathway Signaling_Complex->Apoptosis_Pathway Modulation Inflammatory_Genes Inflammatory Gene Expression NFkB_Pathway->Inflammatory_Genes Transcription Apoptosis_Genes Apoptosis-related Gene Expression Apoptosis_Pathway->Apoptosis_Genes Transcription

References

Application Notes and Protocols for Investigating PsaA Interaction with Host Cell Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumococcal surface adhesin A (PsaA) is a highly conserved, surface-exposed lipoprotein found in virtually all serotypes of Streptococcus pneumoniae.[1] As a critical virulence factor, PsaA plays a pivotal role in the initial stages of pneumococcal pathogenesis, specifically in the adherence of the bacterium to host epithelial cells in the nasopharynx.[1] Understanding the molecular interactions between PsaA and its host cell receptors is fundamental for the development of novel anti-infective therapies and vaccines aimed at preventing pneumococcal colonization.

These application notes provide a comprehensive overview of the key techniques and detailed protocols used to investigate the binding of PsaA to its identified host cell receptors, primarily E-cadherin and Annexin A2 .[2][3][4][5] The document includes methodologies for qualitative and quantitative interaction analysis, as well as insights into the downstream signaling events following receptor engagement.

Identified Host Cell Receptors for PsaA

  • E-cadherin: A transmembrane glycoprotein crucial for the formation and maintenance of epithelial cell-cell adherens junctions. PsaA interacts with E-cadherin on nasopharyngeal epithelial cells, facilitating bacterial attachment.[4][6]

  • Annexin A2 (ANXA2): A calcium-dependent phospholipid-binding protein found on the surface of various cell types, including airway epithelial cells. ANXA2 serves as a receptor for PsaA, promoting pneumococcal adherence.[2][3][5][7]

Data Presentation: Quantitative Analysis of PsaA-Host Receptor Interactions

The following tables summarize key quantitative and semi-quantitative data from studies investigating the interaction between PsaA and its host cell receptors. This data is essential for comparing binding efficiencies and the effects of experimental interventions.

Interaction / AssayMethodKey FindingReference
PsaA - E-cadherinAntibody Blocking Adherence AssayPre-incubation of nasopharyngeal cells with an anti-E-cadherin antibody resulted in a 46% reduction in the adherence of PsaA-coated fluorescent spheres.[4]
PsaA - Annexin A2Cellular Adherence AssayS. pneumoniae strain T4R showed ~3.21% adherence to HEK293T cells transduced to express ANXA2, compared to ~1.23% adherence to mock-transduced cells.[2][7]
PsaA - Annexin A2Competitive Inhibition Adherence AssayPre-incubation of ANXA2-transduced HEK293T cells with recombinant PsaA significantly reduced the adherence of S. pneumoniae T4R.[2][3]
PsaA - Annexin A2Biophysical MeasurementsAnalytical size-exclusion chromatography and native-PAGE have been used to characterize the direct binding between purified recombinant PsaA and ANXA2 proteins.[2]

Experimental Protocols and Methodologies

Here we provide detailed protocols for key experiments used to elucidate the interaction between PsaA and host cell receptors.

Protocol 1: Bacterial Adherence Assay

This protocol is designed to quantify the attachment of S. pneumoniae to a monolayer of cultured epithelial cells (e.g., A549, Detroit 562, or HEK293T cells expressing a specific receptor).

Materials:

  • S. pneumoniae strains (wild-type and ΔpsaA mutant)

  • Epithelial cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • 1% Triton X-100 in PBS

  • 24-well tissue culture plates

  • Agar plates for colony forming unit (CFU) counting

Procedure:

  • Cell Culture: Seed epithelial cells into 24-well plates at a density that allows them to reach ~90% confluency on the day of the experiment.

  • Bacterial Culture: Grow S. pneumoniae strains overnight in TSB at 37°C with 5% CO₂. The next day, dilute the overnight culture into fresh medium and grow to mid-log phase (e.g., OD₆₀₀ of ~0.5).

  • Infection: a. Wash the confluent epithelial cell monolayers twice with warm PBS to remove any residual antibiotics. b. Add 1 mL of fresh, antibiotic-free culture medium to each well. c. Harvest the mid-log phase bacteria by centrifugation, wash with PBS, and resuspend in the antibiotic-free cell culture medium. d. Add the bacterial suspension to the epithelial cells at a desired Multiplicity of Infection (MOI), typically ranging from 10:1 to 100:1. e. Incubate the infected cells for a defined period (e.g., 1-3 hours) at 37°C with 5% CO₂.

  • Washing: a. After incubation, gently aspirate the medium from each well. b. Wash the monolayers three to five times with warm PBS to remove non-adherent bacteria. The consistency of this step is critical for reproducible results.

  • Quantification: a. To lyse the host cells and release the adherent bacteria, add 100 µL of 1% Triton X-100 to each well and incubate for 10-15 minutes at room temperature. b. Add 900 µL of PBS or TSB to each well and pipette vigorously to ensure complete lysis and bacterial suspension. c. Perform serial dilutions of the bacterial lysate in PBS or TSB. d. Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C with 5% CO₂. e. Count the resulting colonies to determine the number of CFUs, which corresponds to the number of adherent bacteria.

Protocol 2: Co-Immunoprecipitation (Co-IP)

This protocol is used to demonstrate a direct interaction between PsaA and a host receptor within a cellular context.

Materials:

  • Epithelial cells infected with S. pneumoniae or transfected to express PsaA

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors)

  • Primary antibody specific to the host receptor (e.g., anti-E-cadherin or anti-Annexin A2)

  • Primary antibody specific to PsaA (for Western Blot detection)

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer (similar to Lysis Buffer but with a lower detergent concentration, e.g., 0.1%)

  • Elution Buffer (e.g., 1X Laemmli sample buffer)

  • SDS-PAGE and Western Blotting reagents

Procedure:

  • Cell Lysis: a. Wash infected or transfected cells with ice-cold PBS. b. Add ice-cold Co-IP Lysis Buffer and scrape the cells. c. Incubate the lysate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation: a. Determine the protein concentration of the lysate. b. (Optional but recommended) Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and discard them. c. Add the primary antibody against the host receptor to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. d. Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: a. Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. b. Wash the beads three to five times with ice-cold Wash Buffer.

  • Elution and Analysis: a. After the final wash, remove all supernatant. b. Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes. c. Pellet the beads and collect the supernatant. d. Analyze the eluted proteins by SDS-PAGE and Western Blotting using an antibody against PsaA to detect the co-precipitated protein.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time quantitative analysis of binding kinetics (association and dissociation rates) and affinity (K D ).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 dextran chip)

  • Purified recombinant PsaA (as the analyte)

  • Purified recombinant host receptor (e.g., E-cadherin or Annexin A2 extracellular domain) (as the ligand)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS. c. Immobilize the recombinant host receptor (ligand) by injecting it over the activated surface. The protein will covalently bind to the surface via its primary amine groups. d. Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the ligand immobilization to subtract non-specific binding.

  • Analyte Interaction: a. Prepare a series of dilutions of purified PsaA (analyte) in the running buffer. The concentration range should typically span from 0.1x to 10x the expected K D . b. Inject each concentration of PsaA over both the ligand and reference flow cells at a constant flow rate. This is the association phase . c. After the injection, flow the running buffer over the chip to allow the dissociation of the PsaA-receptor complex. This is the dissociation phase .

  • Regeneration: a. If the interaction is stable, a regeneration solution (e.g., a low pH glycine solution or a high salt buffer) may be needed to strip the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis: a. The SPR instrument records the change in the refractive index at the sensor surface, generating a sensorgram (response units vs. time). b. After subtracting the reference channel signal, the resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K D = kₔ/kₐ).

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the putative signaling pathways initiated by PsaA-receptor interactions.

Experimental_Workflow_Adherence_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Epithelial Cells in 24-well plate C 3. Infect Cells (defined MOI & time) A->C B 2. Grow S. pneumoniae (WT and ΔpsaA) B->C D 4. Wash to Remove Non-adherent Bacteria C->D E 5. Lyse Host Cells (e.g., 1% Triton X-100) D->E F 6. Serially Dilute Lysate E->F G 7. Plate on Agar F->G H 8. Incubate and Count CFUs G->H I Result H->I Compare Adherence (WT vs. Mutant)

Caption: Workflow for a quantitative bacterial adherence assay.

Co_IP_Workflow A 1. Prepare Cell Lysate (Infected or Transfected Cells) B 2. Pre-clear Lysate (with Protein A/G beads) A->B C 3. Incubate with Primary Antibody (anti-Host Receptor) B->C D 4. Precipitate with Protein A/G Beads C->D E 5. Wash Beads to Remove Non-specific Binders D->E F 6. Elute Protein Complexes E->F G 7. Analyze by Western Blot (Probe for PsaA) F->G H Detect PsaA in Eluate G->H

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

PsaA_Signaling_Pathway cluster_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response PsaA S. pneumoniae (PsaA) Ecad E-cadherin PsaA->Ecad Binds ANXA2 Annexin A2 PsaA->ANXA2 Binds Adhesion Enhanced Adhesion PsaA->Adhesion Catenins β-catenin / p120ctn Ecad->Catenins Associates PI3K PI3K Ecad->PI3K Activates NFkB NF-κB Pathway Ecad->NFkB Disruption can activate Actin Actin Cytoskeleton ANXA2->Actin Regulates PKC PKC ANXA2->PKC Phosphorylated by Catenins->Actin Links to Barrier Barrier Disruption Catenins->Barrier Disruption leads to Actin->Barrier Rearrangement affects AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Modulation of Autophagy mTOR->Autophagy Inhibits Inflammation Inflammatory Response NFkB->Inflammation

Caption: Putative signaling pathways activated by PsaA binding.

References

Application Notes and Protocols for High-Throughput Screening of Small Molecule Inhibitors of PsaA Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumococcal surface adhesin A (PsaA) is a highly conserved 37-kDa lipoprotein essential for the virulence of Streptococcus pneumoniae.[1][2] It functions as the primary substrate-binding protein of an ATP-binding cassette (ABC) transporter responsible for the high-affinity uptake of manganese (Mn²⁺).[3][4][5] This acquisition of Mn²⁺ is critical for the bacterium's ability to counteract oxidative stress, a key defense mechanism of the host immune system.[1][2][6] By providing Mn²⁺ as a cofactor for enzymes like superoxide dismutase (SodA), PsaA enables the neutralization of reactive oxygen species.[6] The essential role of PsaA in pneumococcal survival and pathogenesis makes it an attractive target for the development of novel antimicrobial agents.[1][2]

These application notes provide a comprehensive overview of high-throughput screening (HTS) methodologies to identify and characterize small molecule inhibitors of PsaA. Detailed protocols for biochemical and cell-based assays are presented, along with strategies for data analysis and hit validation.

PsaA-Mediated Manganese Uptake and its Role in Oxidative Stress Resistance

The PsaA protein is the extracellular component of the PsaBCA manganese transport system. PsaA captures Mn²⁺ with high affinity and delivers it to the PsaBC membrane permease for translocation into the cytoplasm. This process is energized by ATP hydrolysis mediated by the PsaC subunit.

PsaA_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Mn2_ext Mn²⁺ PsaA PsaA Mn2_ext->PsaA Binding PsaBC PsaBC (Transporter) PsaA->PsaBC Delivery Mn2_int Mn²⁺ PsaBC->Mn2_int Translocation SodA SodA (Superoxide Dismutase) Mn2_int->SodA Cofactor for Survival Bacterial Survival & Virulence SodA->Survival Promotes ROS Reactive Oxygen Species (ROS) ROS->SodA Neutralized by Inhibitor Small Molecule Inhibitor Inhibitor->PsaA Inhibition

High-Throughput Screening (HTS) Assays for PsaA Inhibitors

A successful HTS campaign for PsaA inhibitors requires robust and scalable assays. Both biochemical and cell-based approaches can be employed for primary screening and hit validation.

Biochemical Assays

Biochemical assays offer a direct measure of a compound's ability to interfere with PsaA function, typically by disrupting its interaction with Mn²⁺.

1. Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled manganese analog (tracer) from PsaA by a test compound.

FP_Workflow

Protocol: Fluorescence Polarization Assay

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4.

    • Recombinant this compound: Purified and diluted in Assay Buffer to a final concentration of 50 nM.

    • Fluorescent Tracer: A suitable fluorescently labeled manganese analog (e.g., a fluorescein-conjugated metal chelator with affinity for the Mn²⁺ binding site) at a final concentration of 10 nM.

    • Test Compounds: Serially diluted in DMSO and then in Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of this compound solution to each well.

    • Add 5 µL of test compound solution or DMSO (for controls) to the respective wells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of fluorescent tracer solution to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., Ex: 485 nm, Em: 520 nm for fluorescein).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to high (PsaA + tracer) and low (tracer only) polarization controls.

    • Determine the IC₅₀ value, which is the concentration of an inhibitor that causes a 50% reduction in the tracer binding.

2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the interaction between a tagged this compound and a biotinylated ligand that binds to the Mn²⁺ site.

AlphaLISA_Workflow

Protocol: AlphaLISA Assay

  • Reagent Preparation:

    • Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.

    • His-tagged this compound: Purified and diluted in Assay Buffer to a final concentration of 20 nM.

    • Biotinylated Ligand: A biotinylated molecule that binds to the PsaA Mn²⁺ binding site, at a final concentration of 30 nM.

    • AlphaLISA Acceptor Beads: Anti-His coated beads, diluted in Assay Buffer.

    • AlphaLISA Donor Beads: Streptavidin-coated beads, diluted in Assay Buffer.

    • Test Compounds: Serially diluted in DMSO and then in Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of His-tagged this compound and 5 µL of biotinylated ligand to each well.

    • Add 5 µL of test compound solution or DMSO to the respective wells.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of AlphaLISA Acceptor Beads.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of AlphaLISA Donor Beads under subdued light.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the maximum and minimum signals.

    • Determine the IC₅₀ values for active compounds.

Cell-Based Assays

Cell-based assays are crucial for validating the activity of hits from primary biochemical screens in a more physiologically relevant context.

1. Bacterial Growth Inhibition Assay

This assay assesses the ability of compounds to inhibit the growth of S. pneumoniae in a manganese-limited environment.

Cell_Assay_Workflow

Protocol: Bacterial Growth Inhibition Assay

  • Media and Strain Preparation:

    • Use a chemically defined medium with a low concentration of Mn²⁺ (e.g., 1 µM).

    • Culture S. pneumoniae (e.g., TIGR4 strain) to mid-log phase. A ΔpsaA mutant can be used as a control.[7]

  • Assay Procedure (96-well plate format):

    • Serially dilute test compounds in the low-Mn²⁺ medium.

    • Inoculate the wells with the S. pneumoniae culture to a starting OD₆₀₀ of 0.05.

    • For rescue experiments, prepare a parallel set of plates with the same compound dilutions but supplemented with a high concentration of Mn²⁺ (e.g., 100 µM).

    • Incubate the plates at 37°C in a 5% CO₂ atmosphere.

  • Data Acquisition:

    • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals (e.g., every hour for 8-12 hours).

  • Data Analysis:

    • Determine the minimum inhibitory concentration (MIC) of the compounds in low-Mn²⁺ medium.

    • Compare the growth curves in low- and high-Mn²⁺ conditions. A significant restoration of growth in the presence of excess Mn²⁺ suggests that the compound's primary mode of action is through inhibition of Mn²⁺ acquisition, likely via PsaA.

Data Presentation and Hit Characterization

All quantitative data from the HTS assays should be summarized in a structured format for easy comparison and hit prioritization.

Table 1: Summary of HTS Data for PsaA Inhibitors

Compound IDFP IC₅₀ (µM)AlphaLISA IC₅₀ (µM)S. pneumoniae MIC (µM) (Low Mn²⁺)Growth Rescue with Excess Mn²⁺
Control
Positive Control0.50.85Yes
Negative Control>100>100>100No
Hits
Hit-0012.33.110Yes
Hit-0025.87.225Yes
Hit-00312.115.550Partial
Non-specific Hit8.59.915No

Hit Validation and Follow-up Studies

  • Dose-Response Curves: Generate detailed dose-response curves for confirmed hits from all assays to accurately determine IC₅₀ and MIC values.

  • Selectivity Assays: Test active compounds against other bacterial metal transporters to assess their specificity for PsaA.

  • Cytotoxicity Assays: Evaluate the toxicity of promising hits against mammalian cell lines to ensure a suitable therapeutic window.

  • Mechanism of Action Studies: Employ techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding of inhibitors to PsaA and determine their binding kinetics and thermodynamics.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the high-throughput screening and identification of small molecule inhibitors of PsaA. A combination of biochemical and cell-based assays is essential for discovering and validating potent and selective inhibitors. The development of novel anti-pneumococcal agents targeting PsaA holds significant promise for combating the growing threat of antibiotic resistance.

References

Animal Models for Evaluating the Efficacy of PsaA-Based Vaccines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumococcal surface adhesin A (PsaA) is a highly conserved surface lipoprotein expressed by virtually all serotypes of Streptococcus pneumoniae. Its essential role in bacterial virulence and its surface accessibility make it a promising candidate for a universal, serotype-independent pneumococcal vaccine. The evaluation of PsaA-based vaccine candidates relies heavily on preclinical studies in relevant animal models to assess immunogenicity and protective efficacy. This document provides detailed application notes and experimental protocols for utilizing murine models to evaluate vaccines incorporating PsaA.

I. Animal Models and Challenge Methods

Mouse models are the most widely used for assessing the efficacy of pneumococcal protein-based vaccines due to their well-characterized immune system, availability of reagents, and established challenge protocols.[1][2] The choice of mouse strain, immunization route, and challenge model is critical and depends on the specific endpoints being evaluated.

Commonly Used Mouse Strains:

  • BALB/c: A versatile inbred strain often used for general immunogenicity and efficacy studies.

  • C57BL/6: Another common inbred strain, often used for studies involving T-cell responses, particularly Th17 immunity.[3]

  • CBA/CaHNJ Xid: An immunodeficient strain with an X-linked defect in B-cell function, making it highly susceptible to pneumococcal infection and useful for evaluating antibody-mediated protection.[4]

Challenge Models:
  • Systemic Infection (Sepsis) Model: This model assesses the vaccine's ability to protect against invasive pneumococcal disease.

    • Intraperitoneal (i.p.) Challenge: A common method where a lethal dose of S. pneumoniae is injected into the peritoneal cavity, leading to bacteremia and sepsis.[5]

    • Intravenous (i.v.) Challenge: Direct injection of bacteria into the bloodstream, bypassing initial physical barriers.

  • Nasopharyngeal Carriage Model: This model evaluates the vaccine's capacity to prevent or reduce the colonization of S. pneumoniae in the upper respiratory tract, a critical step in both transmission and the development of invasive disease.[1][6]

    • Intranasal (i.n.) Inoculation: Mice are inoculated with S. pneumoniae via the nostrils to establish colonization in the nasopharynx.[1][6]

  • Pneumonia Model: This model assesses protection against lung infection.

    • Intratracheal (i.t.) or Intranasal (i.n.) Challenge: A high dose of pneumococci is delivered directly to the lungs to induce pneumonia. This can sometimes be performed following a primary viral infection (e.g., influenza A) to mimic secondary bacterial pneumonia.

II. Data Presentation: Summary of PsaA Vaccine Efficacy

The following tables summarize quantitative data from preclinical studies evaluating PsaA-based vaccines.

Table 1: Efficacy of PsaA-Based Vaccines Against Systemic Challenge

Vaccine FormulationMouse StrainImmunization RouteAdjuvantChallenge Strain (Serotype)Challenge RouteOutcomeReference
PsaACBA/CaHNJ XidSubcutaneousComplete Freund's or TiterMaxWU2 (Type 3)IntravenousSignificant protection against lethal challenge (up to 45x LD50)[4]
PsaABALB/cIntraperitonealAlumWCH43 (Type 4)IntraperitonealSignificantly longer median survival time compared to placebo[7]
PdB + PsaABALB/cIntraperitonealAlumD39 (Type 2)IntraperitonealNo significant difference in survival compared to placebo[7]
PsaA + PspABALB/cIntraperitonealAlumD39 (Type 2)IntraperitonealNo significant difference in survival compared to placebo[7]
PdB + PsaA + PspABALB/cIntraperitonealAlumD39 (Type 2)IntraperitonealSignificantly longer median survival time compared to placebo[7]

(PdB: Pneumolysin toxoid; PspA: Pneumococcal surface protein A)

Table 2: Efficacy of PsaA-Based Vaccines Against Nasopharyngeal Carriage

Vaccine FormulationMouse StrainImmunization RouteAdjuvantChallenge Strain (Serotype)OutcomeReference
PsaABALB/cIntranasalCTBL82016 (Type 6B)>100-fold decrease in carriage[3]
PsaABALB/cIntranasalCTBE134 (Type 23)>10-fold decrease in carriage[3]
PsaA + PspABALB/cIntranasalCTBL82016 (Type 6B)Significantly better protection than either antigen alone[3]
PsaA + PspABALB/cIntranasalCTBE134 (Type 23)Significantly better protection than either antigen alone[3]

(CTB: Cholera Toxin B subunit)

III. Experimental Protocols

A. Immunization Protocol (Intranasal)

This protocol is adapted for inducing a mucosal immune response.

  • Antigen Preparation:

    • Reconstitute lyophilized PsaA protein in sterile, endotoxin-free phosphate-buffered saline (PBS) to a final concentration of 0.1 mg/mL.

    • If using an adjuvant (e.g., Cholera Toxin B subunit - CTB), prepare it according to the manufacturer's instructions and mix with the antigen solution just prior to immunization. A typical dose is 0.5 µg of PsaA and 4 µg of CTB per mouse.[1]

  • Animal Handling:

    • Lightly anesthetize mice (e.g., using isoflurane) to prevent injury and ensure proper administration of the inoculum.

  • Immunization:

    • Administer a total volume of 10 µL of the vaccine formulation intranasally to each mouse (5 µL per nostril) using a micropipette.[1]

    • Hold the mouse in a vertical position for a few seconds to allow for inhalation of the liquid.

  • Booster Immunizations:

    • Administer booster immunizations at 2-week intervals. Typically, a prime and two booster immunizations are sufficient to elicit a robust immune response.

  • Sample Collection:

    • Collect serum via retro-orbital or submandibular bleeding 1-2 weeks after the final booster to assess antibody responses.

    • Collect mucosal samples (e.g., nasal washes, saliva) to measure secretory IgA levels.

B. Nasopharyngeal Carriage and Bacterial Quantification Protocol
  • Bacterial Culture:

    • Streak the desired S. pneumoniae strain on a blood agar plate and incubate overnight at 37°C with 5% CO₂.

    • Inoculate a single colony into Todd-Hewitt broth supplemented with 0.5% yeast extract (THY broth) and grow to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Intranasal Challenge:

    • Two weeks after the final immunization, challenge the mice by intranasal inoculation with 10 µL of the bacterial suspension (1 x 10⁶ CFU).[6]

  • Quantification of Nasopharyngeal Colonization:

    • At a predetermined time point (e.g., 5-7 days post-challenge), euthanize the mice.

    • Perform a nasal wash by inserting a sterile catheter into the trachea and flushing 200 µL of sterile PBS through the nasopharynx, collecting the fluid from the nostrils.

    • Serially dilute the nasal wash fluid in sterile PBS and plate onto blood agar plates containing an appropriate antibiotic (e.g., gentamicin) to select for the challenge strain.

    • Incubate the plates overnight at 37°C with 5% CO₂ and count the colonies to determine the number of CFU per nasal wash.

C. Anti-PsaA IgG ELISA Protocol
  • Plate Coating:

    • Coat a 96-well high-binding ELISA plate with 100 µL/well of recombinant this compound (1-5 µg/mL in PBS).

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).

    • Block the plate with 200 µL/well of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL/well of serially diluted mouse serum (starting at a 1:100 dilution in blocking buffer).

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL/well of HRP-conjugated goat anti-mouse IgG (diluted in blocking buffer according to the manufacturer's instructions).

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL/well of 2N H₂SO₄.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cut-off (e.g., twice the background).

D. Opsonophagocytic Killing Assay (OPKA) Protocol

This assay measures the functional ability of vaccine-induced antibodies to mediate the killing of S. pneumoniae by phagocytic cells in the presence of complement.

  • Cell Preparation:

    • Differentiate a human promyelocytic leukemia cell line (e.g., HL-60) into granulocyte-like cells by culturing in the presence of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for 4-6 days.[8][9]

  • Assay Procedure:

    • In a 96-well plate, combine serially diluted heat-inactivated mouse serum, the target S. pneumoniae strain (approximately 1000 CFU), and a source of complement (e.g., baby rabbit complement).[8]

    • Incubate for 30 minutes at 37°C with shaking to allow for opsonization.

    • Add the differentiated HL-60 cells to the wells.

    • Incubate for 45-60 minutes at 37°C with shaking to allow for phagocytosis.

  • Quantification of Killing:

    • Stop the reaction by placing the plate on ice.

    • Spot aliquots from each well onto a blood agar plate.

    • Incubate overnight and count the surviving bacterial colonies.

  • Data Analysis:

    • The opsonization index is calculated as the reciprocal of the serum dilution that results in a 50% reduction in the number of CFU compared to the control wells without serum.[10]

IV. Visualization of Pathways and Workflows

Signaling Pathways

The immune response to PsaA, a lipoprotein, is expected to involve Toll-like receptor 2 (TLR2) signaling, leading to the activation of innate immunity and subsequent adaptive responses, including the differentiation of Th17 cells, which are crucial for mucosal protection against pneumococcus.[3][11]

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling PsaA PsaA (Lipoprotein) TLR2 TLR2 PsaA->TLR2 Binds TLR1_6 TLR1/6 TLR2->TLR1_6 Heterodimerizes with MyD88 MyD88 TLR1_6->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPKs MAPKs (p38, JNK) TAK1->MAPKs NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Induces Transcription AP1 AP-1 MAPKs->AP1 Activates AP1->Cytokines Induces Transcription

Caption: TLR2 signaling pathway activated by PsaA.

Th17_Differentiation_Pathway cluster_activation T-Cell Activation cluster_cytokines Cytokine Milieu cluster_differentiation Th17 Differentiation cluster_function Effector Functions APC Antigen Presenting Cell (e.g., Dendritic Cell) Naive_T_Cell Naive CD4+ T-Cell APC->Naive_T_Cell Presents PsaA antigen STAT3 STAT3 Naive_T_Cell->STAT3 IL6 IL-6 IL6->STAT3 Activates TGFb TGF-β RORgt RORγt TGFb->RORgt Induces IL23 IL-23 Th17_Cell Th17 Cell IL23->Th17_Cell Stabilizes STAT3->RORgt Induces RORgt->Th17_Cell Master Regulator IL17 IL-17 Th17_Cell->IL17 Produces IL22 IL-22 Th17_Cell->IL22 Produces Neutrophil_Recruitment Neutrophil Recruitment IL17->Neutrophil_Recruitment Antimicrobial_Peptides Antimicrobial Peptides IL17->Antimicrobial_Peptides Epithelial_Barrier Enhanced Epithelial Barrier Function IL22->Epithelial_Barrier

Caption: Th17 cell differentiation pathway.

Experimental Workflows

Experimental_Workflow_Carriage cluster_immunization Immunization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase cluster_readout Readouts Immunize Intranasal Immunization (Day 0) Booster1 Booster 1 (Day 14) Immunize->Booster1 Booster2 Booster 2 (Day 28) Booster1->Booster2 Challenge Intranasal Challenge with S. pneumoniae (Day 42) Booster2->Challenge Serum_Collection Serum Collection for Antibody Titer (Day 40) Booster2->Serum_Collection Nasal_Wash Nasal Wash for Bacterial Load (Day 49) Challenge->Nasal_Wash CFU_Count CFU Quantification Nasal_Wash->CFU_Count ELISA Anti-PsaA IgG ELISA Serum_Collection->ELISA

Caption: Workflow for nasopharyngeal carriage model.

Experimental_Workflow_Sepsis cluster_immunization_sepsis Immunization Phase cluster_challenge_sepsis Challenge Phase cluster_analysis_sepsis Analysis Phase cluster_readout_sepsis Readouts Immunize_Sepsis Intraperitoneal Immunization (Day 0) Booster1_Sepsis Booster 1 (Day 14) Immunize_Sepsis->Booster1_Sepsis Booster2_Sepsis Booster 2 (Day 28) Booster1_Sepsis->Booster2_Sepsis Challenge_Sepsis Intraperitoneal Challenge with Lethal Dose of S. pneumoniae (Day 42) Booster2_Sepsis->Challenge_Sepsis Survival_Monitoring Monitor Survival (Daily for 14-21 days) Challenge_Sepsis->Survival_Monitoring Blood_Culture Blood Culture for Bacteremia (Optional, 24h post-challenge) Challenge_Sepsis->Blood_Culture Survival_Curve Kaplan-Meier Survival Curve Survival_Monitoring->Survival_Curve Bacterial_Load Blood Bacterial Load Blood_Culture->Bacterial_Load

Caption: Workflow for systemic infection (sepsis) model.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Recombinant PsaA Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields of recombinant Pneumococcal surface adhesin A (PsaA) protein. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression and purification of recombinant PsaA.

Frequently Asked Questions (FAQs)

Q1: My PsaA protein expression is very low or undetectable. What are the potential causes and how can I improve the yield?

A1: Low or no expression of PsaA can stem from several factors, ranging from the genetic construct to the induction conditions. Here’s a breakdown of common culprits and troubleshooting steps:

  • Codon Usage: The codon usage of the Streptococcus pneumoniaepsaA gene may not be optimal for E. coli expression, leading to translational stalling and low protein yield.

    • Recommendation: Perform codon optimization of the psaA gene sequence to match the codon bias of E. coli. Various online tools and commercial services are available for this purpose.[1][2][3][4]

  • Vector and Host Strain Compatibility: The choice of expression vector and E. coli host strain is critical for efficient protein production.

    • Recommendation: The pET series of vectors, such as pET28a, are commonly used for PsaA expression.[5][6] For the host strain, BL21(DE3) and its derivatives are often effective.[5][7] If toxicity is suspected, consider using strains with tighter control over basal expression, like BL21(DE3)pLysS.[8]

  • Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG), the temperature, and the duration of induction significantly impact protein expression levels.

    • Recommendation: Optimize induction parameters. A study on mature rPsaA expression found optimal conditions to be induction with 0.1 mM IPTG at 25°C for 16 hours in Terrific Broth medium.[5][9] It is advisable to test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM) and induction temperatures (e.g., 18°C, 25°C, 30°C, 37°C) to find the best conditions for your specific construct.[8][10][11]

Q2: My this compound is expressed, but it's insoluble and forms inclusion bodies. How can I increase its solubility?

A2: Inclusion body formation is a common challenge in recombinant protein expression, particularly when the protein is overexpressed rapidly. Here are strategies to enhance the solubility of PsaA:

  • Lower Induction Temperature: Reducing the induction temperature slows down the rate of protein synthesis, which can promote proper folding and increase the yield of soluble protein.[8][12]

    • Recommendation: Try inducing expression at lower temperatures, such as 18°C or 25°C, for a longer period (e.g., overnight).[5][8][9]

  • Reduce Inducer Concentration: High concentrations of the inducer can lead to rapid, overwhelming protein expression that outstrips the cell's folding capacity.

    • Recommendation: Lower the IPTG concentration to a range of 0.1 mM to 0.5 mM.[5][9][10]

  • Choice of Expression Host: Some E. coli strains are specifically engineered to aid in the proper folding of proteins.

    • Recommendation: Consider using strains like Rosetta(DE3), which contain a plasmid carrying genes for rare tRNAs, to address potential codon bias issues that can lead to misfolding.[7][13] For proteins with disulfide bonds, SHuffle® strains can be beneficial.[7]

  • Solubilization and Refolding from Inclusion Bodies: If the above strategies do not yield sufficient soluble protein, PsaA can be purified from inclusion bodies and subsequently refolded.

    • Recommendation: This typically involves solubilizing the inclusion bodies with strong denaturants (e.g., urea or guanidinium chloride) followed by a refolding process, often involving dialysis or rapid dilution into a refolding buffer.

Q3: I have decent PsaA expression, but I lose a significant amount of protein during purification. What are the likely causes and solutions?

A3: Low recovery after purification can be due to several factors, from inefficient cell lysis to protein degradation or issues with the purification resin.

  • Inefficient Cell Lysis: If the bacterial cells are not completely lysed, a substantial portion of your expressed PsaA will remain trapped within the cells and be discarded with the cell debris.

    • Recommendation: Ensure your lysis method (e.g., sonication, high-pressure homogenization, or enzymatic lysis) is effective. You can assess lysis efficiency by examining a sample of the cell suspension under a microscope before and after lysis.

  • Protein Degradation: Proteases released during cell lysis can degrade your target this compound.[14][15]

    • Recommendation: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.[11][16]

  • Suboptimal Buffer Conditions: The pH and salt concentration of your buffers can affect protein stability and binding to the purification resin.

    • Recommendation: Optimize the pH and salt concentrations of your lysis, wash, and elution buffers. For His-tagged PsaA, ensure the imidazole concentration in the wash buffer is sufficient to remove non-specifically bound proteins without eluting your target protein.

  • Issues with Affinity Tag: The affinity tag (e.g., His-tag) on your this compound may be inaccessible or cleaved, preventing it from binding effectively to the purification resin.

    • Recommendation: Ensure your gene is cloned in the correct reading frame with the tag. If the tag is suspected to be inaccessible, you might consider moving it to the other terminus of the protein.

Quantitative Data Summary

ParameterOptimized ConditionExpected Yield/PurityReference
Induction Temperature 25°C~0.8 g/L of mature rPsaA[5][9]
Induction Time 16 hours~0.8 g/L of mature rPsaA[5][9]
IPTG Concentration 0.1 mM~0.8 g/L of mature rPsaA[5][9]
Culture Medium Terrific Broth~0.8 g/L of mature rPsaA[5][9]
Purification Method Hydroxyapatite and two-step chromatography (for PsaA-PspA fusion)>95% purity, 22.44% final yield[17]
Purification Method Ion exchange chromatographyHigh-purity recombinant protein[5][9]

Experimental Protocols

Protocol 1: Codon Usage Analysis

Objective: To analyze the codon usage of the S. pneumoniae psaA gene and identify rare codons that may impede translation in E. coli.

Methodology:

  • Obtain the DNA sequence of the psaA gene.

  • Utilize online codon usage analysis tools (e.g., GenScript's Rare Codon Analysis Tool, Integrated DNA Technologies' Codon Optimization Tool).

  • Select Escherichia coli as the expression host.

  • The tool will analyze the sequence and provide a Codon Adaptation Index (CAI) and identify codons that are infrequently used in E. coli.

  • Based on the analysis, a codon-optimized synthetic gene can be designed and synthesized for cloning into the expression vector.

Protocol 2: Optimization of PsaA Induction Conditions

Objective: To determine the optimal IPTG concentration, induction temperature, and induction time for maximizing the yield of soluble PsaA.

Methodology:

  • Transform the PsaA expression plasmid into a suitable E. coli host strain (e.g., BL21(DE3)).

  • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate several larger cultures (e.g., 50 mL) with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.

  • Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce the cultures under different conditions:

    • Varying IPTG concentration: 0.1 mM, 0.5 mM, 1.0 mM.

    • Varying Temperature: 18°C, 25°C, 30°C, 37°C.

    • Varying Time: 4 hours, 8 hours, 16 hours (overnight).

  • Harvest the cells by centrifugation.

  • Lyse a small, equivalent amount of cells from each culture.

  • Separate the soluble and insoluble fractions by centrifugation.

  • Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE to identify the conditions that yield the highest amount of soluble PsaA.

Visualizations

Troubleshooting_Low_PsaA_Yield Start Low or No this compound Yield CheckExpression Is PsaA being expressed? Start->CheckExpression CheckSolubility Is the expressed PsaA soluble? CheckExpression->CheckSolubility Yes NoExpression No Expression Detected CheckExpression->NoExpression No CheckPurification Is there high protein loss during purification? CheckSolubility->CheckPurification Yes Insoluble Insoluble Protein (Inclusion Bodies) CheckSolubility->Insoluble No PurificationLoss Low Purification Recovery CheckPurification->PurificationLoss Yes GoodYield Successful PsaA Production CheckPurification->GoodYield No CodonOptimization Optimize Codon Usage NoExpression->CodonOptimization VectorHost Verify Vector & Host Strain NoExpression->VectorHost InductionOptimization Optimize Induction Conditions (Temp, IPTG, Time) NoExpression->InductionOptimization LowerTemp Lower Induction Temperature Insoluble->LowerTemp LowerIPTG Reduce IPTG Concentration Insoluble->LowerIPTG ChangeHost Use Specialized Host Strain (e.g., Rosetta) Insoluble->ChangeHost Refolding Solubilize and Refold Insoluble->Refolding LysisOptimization Optimize Cell Lysis PurificationLoss->LysisOptimization ProteaseInhibitors Add Protease Inhibitors PurificationLoss->ProteaseInhibitors BufferOptimization Optimize Purification Buffers PurificationLoss->BufferOptimization

Caption: Troubleshooting workflow for low PsaA yield.

PsaA_Expression_Workflow Cloning 1. Clone Codon-Optimized psaA into pET Vector Transformation 2. Transform into E. coli BL21(DE3) Cloning->Transformation Growth 3. Grow Culture to OD600 0.6-0.8 Transformation->Growth Induction 4. Induce with IPTG (e.g., 0.1mM, 25°C, 16h) Growth->Induction Harvest 5. Harvest Cells by Centrifugation Induction->Harvest Lysis 6. Cell Lysis (+ Protease Inhibitors) Harvest->Lysis Clarification 7. Clarify Lysate by Centrifugation Lysis->Clarification Purification 8. Purify PsaA (e.g., Ion Exchange) Clarification->Purification Analysis 9. Analyze by SDS-PAGE & Quantify Yield Purification->Analysis

Caption: Recombinant PsaA expression and purification workflow.

References

Optimizing buffer conditions to prevent PsaA protein aggregation and precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the aggregation and precipitation of the Pneumococcal surface adhesin A (PsaA) protein during purification and storage.

Frequently Asked Questions (FAQs)

Q1: What is PsaA and why is its stability important?

Pneumococcal surface adhesin A (PsaA) is a 37-kilodalton lipoprotein found on the surface of Streptococcus pneumoniae.[1][2] It plays a crucial role in the transport of manganese ions (Mn2+) and is involved in the bacterium's attachment to host cells, making it a key virulence factor.[1][2] PsaA is a promising candidate for new protein-based vaccines against pneumococcal infections.[1][2] Maintaining the stability of recombinant PsaA is critical for preserving its native structure and function, which is essential for vaccine efficacy and for obtaining accurate results in various experimental assays.

Q2: My purified PsaA protein is precipitating out of solution. What are the likely causes?

Protein precipitation is a common issue that can arise from several factors:

  • Suboptimal Buffer Conditions: The pH of your buffer might be too close to the isoelectric point (pI) of PsaA, where the net charge of the protein is zero, leading to minimal solubility. Also, incorrect ionic strength can disrupt favorable protein-solvent interactions.

  • High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions that can lead to aggregation.[3]

  • Temperature Stress: PsaA, like many proteins, can be sensitive to temperature fluctuations. Both elevated temperatures during purification and repeated freeze-thaw cycles during storage can cause denaturation and aggregation.[4]

  • Oxidation: If your PsaA construct contains cysteine residues, oxidation can lead to the formation of incorrect disulfide bonds and subsequent aggregation.[3]

  • Lack of Stabilizing Agents: The absence of excipients that favor the native protein conformation can leave PsaA vulnerable to aggregation.

Q3: What general strategies can I employ to prevent PsaA aggregation?

To enhance the stability of your PsaA preparation, consider the following approaches:

  • Optimize Buffer Composition: Screen a range of pH values and salt concentrations to find the optimal conditions for PsaA solubility.

  • Work at Low Temperatures: Perform purification steps at 4°C to minimize the risk of thermal denaturation.[4]

  • Control Protein Concentration: If high concentrations are necessary, consider adding stabilizing agents to your buffer.[3]

  • Use Additives: Incorporate stabilizing excipients such as glycerol, arginine, or non-denaturing detergents into your buffers.[3][4]

  • Incorporate Reducing Agents: If applicable, add reducing agents like DTT or TCEP to prevent oxidation.[3]

  • Proper Storage: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. The addition of a cryoprotectant like glycerol is highly recommended.[4] One study has shown that recombinant PsaA can be stable for at least 3 years at 4°C or -70°C in PBS.[5]

Troubleshooting Guide

Issue 1: PsaA precipitates immediately after purification.
Possible Cause Troubleshooting Step Rationale
Buffer pH is near the pI of PsaA. Determine the theoretical pI of your PsaA construct. Adjust the buffer pH to be at least 1 unit above or below the pI.Proteins are least soluble at their isoelectric point. Shifting the pH will increase the net charge of the protein, enhancing its solubility.[3]
Inappropriate Salt Concentration. Test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).Salt concentration affects the ionic strength of the buffer, which influences protein solubility. Too low or too high salt can lead to precipitation.
Protein is too concentrated. Dilute the protein sample with an appropriate buffer.Reducing the protein concentration decreases the frequency of intermolecular collisions that can initiate aggregation.[3]
Issue 2: PsaA aggregates during storage at 4°C or -20°C.
Possible Cause Troubleshooting Step Rationale
Instability at 4°C. For storage longer than a few days, aliquot and store at -80°C.Many purified proteins are not stable for extended periods at 4°C.[4]
Freeze-thaw induced aggregation. Add a cryoprotectant like glycerol (10-50% v/v) to the storage buffer. Aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles.Cryoprotectants protect proteins from damage caused by ice crystal formation during freezing.[4]
Oxidation over time. Add a reducing agent like TCEP (0.5-2 mM) to the storage buffer.TCEP is a stable reducing agent that can prevent the formation of intermolecular disulfide bonds over time.
Issue 3: Recombinant PsaA is found in inclusion bodies after expression in E. coli.
Possible Cause Troubleshooting Step Rationale
High expression rate leads to misfolding. Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., 0.1 mM IPTG).Slower expression rates can give the protein more time to fold correctly, improving solubility.[6]
The protein is toxic to the host cells. Use a host cell strain with tighter control over basal expression, such as BL21(AI).Leaky expression can be toxic to cells, and tighter regulation can improve the yield of soluble protein.[6]
Lack of proper folding environment. Co-express with molecular chaperones or switch to a eukaryotic expression system.Chaperones can assist in proper protein folding. Eukaryotic systems may provide a more suitable environment for folding complex proteins.
Insoluble by nature under expression conditions. Purify the protein from inclusion bodies under denaturing conditions (e.g., using urea or guanidine-HCl) and then refold it.This approach can yield large quantities of protein, but requires an optimized refolding protocol.

Data and Buffer Formulations

Table 1: Common Buffer Additives for Protein Stabilization

AdditiveTypical ConcentrationMechanism of Action
Glycerol 5-50% (v/v)Acts as an osmolyte and cryoprotectant, stabilizing the native protein structure and preventing aggregation during freeze-thaw cycles.[3][4]
L-Arginine/L-Glutamate 50-500 mMSuppresses protein aggregation by binding to charged and hydrophobic patches on the protein surface.[3]
Sodium Chloride (NaCl) 50-500 mMModulates ionic strength to improve solubility. The optimal concentration is protein-dependent.
Tris(2-carboxyethyl)phosphine (TCEP) 0.5-5 mMA stable reducing agent that prevents the oxidation of cysteine residues.
Non-denaturing Detergents (e.g., Tween-20, CHAPS) 0.01-0.1% (v/v)Can help to solubilize protein aggregates without causing denaturation.[3]
Trehalose/Sucrose 5-10% (w/v)Disaccharides that act as protein stabilizers.[]

Table 2: Suggested Starting Buffer Compositions for PsaA Purification and Storage

Buffer NameCompositionApplication
PsaA Lysis Buffer 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% Glycerol, 1 mM TCEP, Protease Inhibitor CocktailInitial extraction and purification
PsaA SEC Buffer 20 mM HEPES pH 7.5, 150 mM NaCl, 2% Glycerol, 0.5 mM TCEPSize Exclusion Chromatography
PsaA Storage Buffer 20 mM HEPES pH 7.5, 150 mM NaCl, 20% Glycerol, 1 mM TCEPLong-term storage at -80°C

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions using Thermal Shift Assay (TSA)

This protocol outlines a high-throughput method to screen for buffer conditions that enhance the thermal stability of PsaA. An increase in the melting temperature (Tm) indicates a more stable protein conformation.

Materials:

  • Purified this compound (0.1-0.2 mg/mL)

  • 96-well PCR plate

  • Real-time PCR instrument with melt curve capability

  • SYPRO Orange dye (5000x stock in DMSO)

  • A variety of buffers with different pH values and salt concentrations (see Table 2 for examples)

  • Stabilizing additives (see Table 1)

Procedure:

  • Prepare a master mix: For each condition to be tested, prepare a master mix containing the buffer, this compound, and SYPRO Orange dye. The final concentration of the dye should be 5x.

  • Aliquot into 96-well plate: Pipette 20 µL of each master mix into a well of the 96-well PCR plate. Each condition should be tested in triplicate.

  • Seal the plate: Seal the plate with an optically clear seal.

  • Centrifuge: Briefly centrifuge the plate to ensure all liquid is at the bottom of the wells.

  • Perform the thermal melt: Place the plate in the real-time PCR instrument and run a melt curve protocol. A typical protocol would be to increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute, acquiring fluorescence data at each interval.

  • Analyze the data: The instrument software will generate melt curves. The melting temperature (Tm) is the midpoint of the transition. Identify the buffer conditions that result in the highest Tm for PsaA.

Protocol 2: Assessing PsaA Aggregation using Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. Aggregated protein will elute earlier than the monomeric form.

Materials:

  • Purified this compound sample

  • SEC column suitable for the molecular weight of PsaA (e.g., Superdex 75 or similar)

  • HPLC or FPLC system

  • SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Equilibrate the column: Equilibrate the SEC column with at least two column volumes of filtered and degassed SEC buffer at a constant flow rate.

  • Prepare the sample: Centrifuge the PsaA sample at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to remove any large aggregates.

  • Inject the sample: Inject a suitable volume of the clarified PsaA sample onto the column.

  • Elute and monitor: Elute the protein with the SEC buffer and monitor the absorbance at 280 nm.

  • Analyze the chromatogram: A single, sharp peak corresponding to the expected molecular weight of monomeric PsaA indicates a homogenous, non-aggregated sample. The presence of earlier eluting peaks suggests the presence of soluble aggregates.

Visualizations

Troubleshooting_Workflow start PsaA Aggregation/Precipitation Observed check_pI Is buffer pH near pI? start->check_pI adjust_pH Adjust pH to be >1 unit away from pI check_pI->adjust_pH Yes check_conc Is protein concentration > 2 mg/mL? check_pI->check_conc No adjust_pH->check_conc dilute Dilute protein or add solubilizing agents check_conc->dilute Yes check_storage Issue during storage? check_conc->check_storage No dilute->check_storage storage_solutions Add cryoprotectant (glycerol). Aliquot to avoid freeze-thaw. Store at -80°C. check_storage->storage_solutions Yes check_redox Does PsaA have free cysteines? check_storage->check_redox No storage_solutions->check_redox add_reducing Add reducing agent (e.g., TCEP) check_redox->add_reducing Yes screen_additives Screen for stabilizing additives (e.g., Arginine, detergents) check_redox->screen_additives No add_reducing->screen_additives solution Soluble PsaA screen_additives->solution

Caption: A troubleshooting workflow for addressing this compound aggregation.

Experimental_Workflow start Purified PsaA tsa Thermal Shift Assay (TSA) Screening start->tsa Assess thermal stability dls Dynamic Light Scattering (DLS) start->dls Assess polydispersity sec Size-Exclusion Chromatography (SEC) start->sec Assess aggregation state optimal_buffer Identify Optimal Buffer Conditions tsa->optimal_buffer Identify conditions with highest Tm dls->optimal_buffer Confirm monodispersity sec->optimal_buffer Confirm monomeric state final_product Stable PsaA for Downstream Applications optimal_buffer->final_product

Caption: Experimental workflow for assessing this compound stability.

References

Strategies to improve the stability of purified PsaA protein for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the stability of purified Pneumococcal surface adhesin A (PsaA) protein for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting buffer for storing purified PsaA?

A1: A commonly used and effective buffer for storing purified recombinant PsaA is Phosphate Buffered Saline (PBS). Studies have shown that PsaA maintains its integrity and stability for at least 3 years when stored in PBS at 4°C or -70°C.[1] For vaccine formulations, a Tris-based buffer (10 mM Tris, 70 mM NaCl, pH 6.0) has also been used.

Q2: What is the optimal temperature for long-term storage of PsaA?

A2: For long-term storage (months to years), freezing at -70°C or below is recommended to minimize degradation.[1] For shorter-term storage (days to weeks), 4°C is acceptable.[1] It is crucial to avoid repeated freeze-thaw cycles as this can lead to protein aggregation and loss of activity. It is best practice to aliquot the purified protein into single-use volumes before freezing.

Q3: My purified PsaA protein is aggregating. What are the possible causes and how can I prevent this?

A3: Protein aggregation can be caused by several factors including suboptimal buffer conditions (pH, ionic strength), high protein concentration, and physical stress (e.g., repeated freeze-thaw cycles, vigorous vortexing). To prevent aggregation, consider the following:

  • Optimize Buffer Conditions: Perform a buffer screening experiment to identify the optimal pH and salt concentration for PsaA stability.

  • Add Stabilizing Excipients: The addition of cryoprotectants (e.g., glycerol), sugars (e.g., sucrose, trehalose), or certain amino acids (e.g., arginine, glycine) can help prevent aggregation.

  • Control Protein Concentration: If the protein is too concentrated, it may be more prone to aggregation. Determine the optimal concentration range for storage.

  • Gentle Handling: Avoid vigorous mixing or vortexing of the protein solution. Gentle swirling or inversion is recommended.

Q4: What are cryoprotectants and should I use them for storing PsaA at -70°C?

A4: Cryoprotectants are substances that protect proteins from damage during freezing. They work by minimizing the formation of ice crystals that can denature the protein. While PsaA has been shown to be stable in PBS alone at -70°C, the use of cryoprotectants like glycerol (typically at 10-50% v/v) is a common practice to enhance the stability of frozen protein solutions.[1]

Q5: How can I assess the stability of my stored this compound?

A5: The stability of your stored this compound can be assessed using several methods:

  • SDS-PAGE: To check for degradation, run a sample of your stored protein on an SDS-PAGE gel. The presence of lower molecular weight bands may indicate proteolysis.

  • Size Exclusion Chromatography (SEC): To detect aggregates, SEC can be used to separate protein monomers from dimers and larger aggregates.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the secondary structure of the protein and confirm that it remains properly folded after storage.[1]

  • Functional Assays: The most definitive way to assess stability is to perform a functional assay, such as an ELISA, to confirm that the protein retains its biological activity (e.g., antigenicity).[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the long-term storage of purified this compound.

Problem Possible Cause Recommended Solution
Loss of protein activity after thawing 1. Repeated freeze-thaw cycles. 2. Formation of ice crystals during slow freezing. 3. Suboptimal buffer conditions.1. Aliquot the protein into single-use tubes before freezing. 2. Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring to -70°C. 3. Add a cryoprotectant such as glycerol to a final concentration of 20-50%. 4. Re-evaluate the buffer composition using a thermal shift assay.
Visible precipitate after thawing 1. Protein aggregation. 2. Protein concentration is too high. 3. Buffer pH is close to the isoelectric point (pI) of PsaA.1. Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the aggregate. Use the supernatant for experiments. 2. To prevent future aggregation, add anti-aggregation agents like arginine (e.g., 0.5 M) or a non-ionic detergent (e.g., 0.01% Tween-20). 3. Store the protein at a lower concentration. 4. Adjust the buffer pH to be at least 1-2 units away from the pI of PsaA.
Degradation of the protein (visible on SDS-PAGE) 1. Protease contamination. 2. Long-term storage at 4°C.1. Add a protease inhibitor cocktail to the purified protein solution before storage. 2. For long-term storage, always store at -70°C or below.

Quantitative Data Summary

The following tables summarize key quantitative data for the long-term storage of purified this compound.

Table 1: Recommended Storage Conditions for Purified this compound

ParameterRecommended ConditionDurationReference
Temperature 4°CShort-term (days to weeks)[1]
-70°C or belowLong-term (months to years)[1]
Buffer Phosphate Buffered Saline (PBS)At least 3 years[1]
10 mM Tris, 70 mM NaCl, pH 6.0Not specified
Protein Concentration >0.1 mg/mLGeneral recommendation
Additives Cryoprotectants (e.g., glycerol)For frozen storage[1]

Table 2: Common Stabilizing Additives for Protein Storage

Additive ClassExampleTypical Concentration RangeMechanism of Action
Cryoprotectants Glycerol, Ethylene glycol10 - 50% (v/v)Prevents ice crystal formation, increases solvent viscosity.
Sugars Sucrose, Trehalose0.25 - 1 MStabilize protein structure by preferential exclusion.
Amino Acids L-Arginine, L-Glycine50 - 500 mMSuppress aggregation by interacting with hydrophobic surfaces.
Reducing Agents Dithiothreitol (DTT)1 - 5 mMPrevent oxidation of cysteine residues.
Non-ionic Detergents Tween-20, Triton X-1000.005 - 0.1% (v/v)Reduce surface tension and prevent aggregation at interfaces.

Experimental Protocols

Protocol 1: Buffer Screening for Optimal PsaA Stability using Differential Scanning Fluorimetry (DSF)

This protocol outlines a method to screen for optimal buffer conditions to enhance the thermal stability of purified PsaA. An increase in the melting temperature (Tm) of the protein indicates greater stability.

Materials:

  • Purified this compound (e.g., at 1 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • A panel of buffers at different pH values (e.g., citrate, phosphate, Tris, HEPES)

  • qPCR instrument with melt curve analysis capability

  • 96-well PCR plates

Procedure:

  • Prepare a master mix: For each buffer condition to be tested, prepare a master mix containing the buffer and SYPRO Orange dye (final concentration of 5x).

  • Add protein: In a 96-well PCR plate, add 2 µL of the purified this compound to each well.

  • Add master mix: Add 18 µL of the corresponding buffer/dye master mix to each well containing the protein. The final volume in each well will be 20 µL.

  • Seal and centrifuge: Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.

  • Perform DSF: Place the plate in a qPCR instrument and run a melt curve analysis program. Typically, this involves a temperature ramp from 25°C to 95°C with fluorescence readings at every 0.5°C or 1°C increment.

  • Analyze data: Determine the melting temperature (Tm) for PsaA in each buffer condition by identifying the peak of the first derivative of the fluorescence curve. The buffer that yields the highest Tm is considered the most stabilizing.

Protocol 2: Lyophilization of Purified this compound

Lyophilization (freeze-drying) is an effective method for long-term storage of proteins. This protocol provides a general guideline for lyophilizing PsaA.

Materials:

  • Purified PsaA in a suitable buffer (e.g., PBS or a buffer identified from screening). The buffer should not contain high concentrations of non-volatile salts.

  • Lyoprotectant (e.g., sucrose or trehalose, sterile filtered)

  • Lyophilizer

  • Serum vials and stoppers

Procedure:

  • Buffer exchange: If the protein is in a buffer with high salt concentration, exchange it into a lyophilization-compatible buffer (e.g., 20 mM ammonium bicarbonate) using dialysis or a desalting column.

  • Add lyoprotectant: Add a sterile solution of sucrose or trehalose to the protein solution to a final concentration of 5-10% (w/v). Mix gently.

  • Dispense into vials: Dispense the protein solution into sterile lyophilization vials. Do not fill the vials more than half-full.

  • Pre-freezing: Freeze the samples at -80°C for at least 2 hours.

  • Lyophilization:

    • Primary Drying: Transfer the frozen vials to the lyophilizer. Set the shelf temperature to -10°C and the vacuum to <100 mTorr. Run this step for 24-48 hours, or until all the ice has sublimated.

    • Secondary Drying: Increase the shelf temperature to 25°C and continue to dry under vacuum for another 4-6 hours to remove residual water.

  • Sealing and Storage: Backfill the chamber with an inert gas like nitrogen or argon and seal the vials. Store the lyophilized protein at 4°C or -20°C for long-term stability.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_screen Stability Screening cluster_storage Long-Term Storage cluster_qc2 Post-Storage Analysis Purification Purify this compound QC1 Initial Quality Control (SDS-PAGE, Concentration) Purification->QC1 BufferScreen Buffer & Additive Screening (Thermal Shift Assay) QC1->BufferScreen Input for Optimization Analysis Data Analysis (Determine Optimal Tm) BufferScreen->Analysis Aliquoting Aliquoting Analysis->Aliquoting Optimized Conditions Storage Storage (4°C, -70°C, or Lyophilized) Aliquoting->Storage QC2 Stability Assessment (SDS-PAGE, SEC, Activity Assay) Storage->QC2 Periodic Testing

Caption: Experimental workflow for optimizing this compound storage stability.

troubleshooting_workflow Start Protein Instability Observed (e.g., Aggregation, Degradation) CheckStorage Review Storage Conditions (Temp, Freeze-Thaw) Start->CheckStorage CheckBuffer Evaluate Buffer Composition (pH, Salt, Additives) CheckStorage->CheckBuffer Conditions OK OptimizeStorage Optimize Storage: - Aliquot - Snap-freeze - Use Cryoprotectants CheckStorage->OptimizeStorage Suboptimal CheckConcentration Assess Protein Concentration CheckBuffer->CheckConcentration Composition OK OptimizeBuffer Perform Buffer Screening (e.g., Thermal Shift Assay) CheckBuffer->OptimizeBuffer Suboptimal OptimizeConcentration Adjust Protein Concentration for Storage CheckConcentration->OptimizeConcentration Too High Reassess Re-assess Stability CheckConcentration->Reassess Concentration OK OptimizeStorage->Reassess OptimizeBuffer->Reassess OptimizeConcentration->Reassess

Caption: Troubleshooting workflow for this compound instability.

PsaA_Function_Pathway cluster_storage Storage Conditions cluster_protein_state This compound State cluster_function Biological Function Stable Optimal Storage (Correct Buffer, Temp, Additives) Folded Properly Folded PsaA (Native Conformation) Stable->Folded Unstable Suboptimal Storage (Incorrect pH, Freeze-Thaw) Unfolded Denatured/Aggregated PsaA (Loss of Structure) Unstable->Unfolded Binding Binding to Host Cell Receptor (e.g., E-cadherin) Folded->Binding NoBinding Failed Receptor Binding Unfolded->NoBinding

Caption: Impact of storage conditions on this compound function.

References

Addressing non-specific binding in PsaA protein-based ELISA assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PsaA Protein-Based ELISA

This guide provides troubleshooting protocols and answers to frequently asked questions regarding non-specific binding in Pneumococcal surface adhesin A (PsaA) protein-based ELISA assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in a this compound-based ELISA?

A1: Non-specific binding (NSB) is the adherence of assay components, such as primary or secondary antibodies, to unintended sites on the microplate surface.[1][2][3] In a PsaA ELISA, this means antibodies may stick to the plastic wells directly, rather than binding specifically to the coated PsaA antigen. This phenomenon leads to a high background signal, which can obscure the true signal from specific PsaA detection, ultimately reducing the sensitivity and accuracy of the assay.[4][5]

Diagram: Specific vs. Non-Specific Antibody Binding

G cluster_0 Specific Binding (Low Background) cluster_1 Non-Specific Binding (High Background) plate_s Microplate Well psaa_s PsaA Antigen plate_s->psaa_s block_s Blocking Agent plate_s->block_s   Blocks empty sites pri_ab_s Primary Ab psaa_s->pri_ab_s Specific Binding sec_ab_s Enzyme-Linked Secondary Ab pri_ab_s->sec_ab_s plate_ns Microplate Well psaa_ns PsaA Antigen plate_ns->psaa_ns sec_ab_ns Enzyme-Linked Secondary Ab plate_ns->sec_ab_ns Non-Specific Binding pri_ab_ns Primary Ab psaa_ns->pri_ab_ns Specific Binding pri_ab_ns->sec_ab_ns

Caption: Specific vs. Non-Specific Antibody Binding in ELISA.

Q2: What are the most common causes of high background in my PsaA ELISA?

A2: High background signal is typically the result of one or more of the following issues:

  • Inadequate Blocking: The blocking buffer has not effectively saturated all unoccupied binding sites on the microplate, leaving them open for antibodies to attach non-specifically.[5][6]

  • Insufficient Washing: Unbound reagents, especially antibodies, are not thoroughly removed between steps, leading to residual signal.[4][7]

  • Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions.[8][9]

  • Contaminated Reagents: Buffers or other reagents may be contaminated with proteins or other substances that contribute to the background signal.[4][9]

  • Cross-Reactivity: The detection antibody may be reacting with the blocking agent or other components in the assay.[9]

Q3: How does the choice of blocking buffer affect non-specific binding?

A3: The blocking buffer's role is to occupy all potential binding sites on the plate that are not already covered by the PsaA antigen.[10][11] The effectiveness of a blocker depends on the specific assay components. While some assays work well with simple protein-based blockers like Bovine Serum Albumin (BSA) or non-fat dry milk, others may require specialized commercial formulations, especially if high sensitivity is needed.[11][12][13] Some blocking buffers also contain detergents like Tween-20, which can help reduce hydrophobic interactions that contribute to non-specific binding.[5] It is often necessary to test several blocking agents to find the most effective one for your specific PsaA assay.[12]

Q4: Can the properties of the this compound itself contribute to non-specific binding?

A4: Yes. PsaA (Pneumococcal surface adhesin A) is a 37-kDa lipoprotein that acts as an adhesin, playing a role in bacterial attachment to host cells.[14][15] Proteins, especially those with adhesive properties or hydrophobic regions, can sometimes promote non-specific interactions if not properly handled. While PsaA is a common protein antigen used in diagnostics, ensuring its purity and proper coating onto the plate is crucial to minimize areas that could attract non-specific binding.[14][16]

Q5: What is the difference between non-specific binding and cross-reactivity?

A5: Non-specific binding refers to the binding of an antibody to unrelated proteins or the assay surface itself, often through low-affinity hydrophobic or ionic interactions.[1] Cross-reactivity , on the other hand, occurs when an antibody recognizes and binds to an unintended molecule that has a similar structural region (epitope) to the target antigen (PsaA).[9] Both can cause high background, but the underlying mechanism is different.

Part 2: Troubleshooting Guide

This section provides systematic approaches to diagnose and resolve common issues related to non-specific binding.

Issue: High Background Signal in All Wells (Including Blanks)

High background across the entire plate points to a systemic issue with a reagent or procedural step.[4]

Diagram: Troubleshooting Workflow for High Background

G start High Background Detected check_blocking Is Blocking Step Optimized? start->check_blocking check_washing Are Wash Steps Sufficient? check_blocking->check_washing No optimize_blocking ACTION: - Test different blockers - Increase concentration/time (See Protocol 1) check_blocking->optimize_blocking Yes check_antibody Is Antibody Concentration Correct? check_washing->check_antibody No optimize_washing ACTION: - Increase wash cycles/volume - Add soak step - Increase detergent (See Protocol 2) check_washing->optimize_washing Yes check_reagents Are Reagents Fresh and Uncontaminated? check_antibody->check_reagents No optimize_antibody ACTION: - Titrate primary & secondary Abs - Decrease concentration (See Protocol 3) check_antibody->optimize_antibody Yes optimize_reagents ACTION: - Prepare fresh buffers - Filter reagents - Check substrate check_reagents->optimize_reagents Yes end_node Problem Resolved optimize_blocking->end_node optimize_washing->end_node optimize_antibody->end_node optimize_reagents->end_node

Caption: Troubleshooting workflow for high background in ELISA.

Potential Cause 1: Inadequate Blocking

Solution: Optimize the blocking step. The goal is to saturate all available binding sites on the plate without interfering with the coated PsaA antigen.[11][13]

Table 1: Comparison of Blocking Agents on Signal-to-Noise Ratio in PsaA ELISA

Blocking Agent Concentration Incubation Time Background (OD 450nm) Signal (OD 450nm) Signal-to-Noise Ratio
1% BSA in PBS 1% (w/v) 1 hour @ RT 0.350 1.850 5.3
3% BSA in PBS 3% (w/v) 2 hours @ RT 0.120 1.920 16.0
5% Non-Fat Milk 5% (w/v) 1 hour @ RT 0.150 1.650 11.0

| Commercial Blocker | 1X | 1 hour @ RT | 0.095 | 1.890 | 19.9 |

Data is illustrative.

Experimental Protocol 1: Optimizing Blocking Buffer
  • Preparation: Coat a 96-well ELISA plate with PsaA antigen according to your standard protocol.

  • Blocker Testing: Prepare several different blocking buffers to test in parallel (e.g., 1-5% BSA in PBS-T, 5% non-fat dry milk in PBS, and a commercial blocking solution).[11][13]

  • Application: Add 300 µL of each blocking buffer to a set of wells.

  • Incubation: Incubate for at least 1-2 hours at room temperature or overnight at 4°C.[13] Longer incubation times can improve blocking efficiency.[13]

  • Assay Continuation: Proceed with the remaining ELISA steps (washing, antibody incubations, etc.) as normal.

  • Analysis: Compare the optical density (OD) of the blank wells for each blocking condition. The buffer that yields the lowest background without significantly reducing the specific signal is optimal.

Potential Cause 2: Insufficient Washing

Solution: Improve the washing procedure. Thorough washing is critical to remove unbound and weakly bound reagents.[7][10]

Table 2: Effect of Wash Steps on Background Absorbance

Number of Wash Cycles Tween-20 Conc. Soak Step Background (OD 450nm)
3 0.05% None 0.310
5 0.05% None 0.180
5 0.05% 30 seconds 0.115

| 5 | 0.10% | 30 seconds | 0.100 |

Data is illustrative.

Experimental Protocol 2: Optimizing Wash Steps
  • Buffer Preparation: Use a standard wash buffer such as PBS or TBS with 0.05% Tween-20.[8]

  • Increase Wash Cycles: Increase the number of washes between each step from the typical 3 cycles to 5 or 6.[8]

  • Incorporate a Soak Step: During each wash cycle, allow the wash buffer to sit in the wells for 30-60 seconds before aspirating.[7][8] This gives the buffer more time to dislodge non-specifically bound molecules.[17]

  • Ensure Complete Aspiration: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual liquid, which can dilute subsequent reagents.[7]

  • Automated Washers: If using an automated plate washer, ensure it is properly calibrated and that the aspiration heads are set to the correct height to minimize residual volume.[18]

Potential Cause 3: Antibody Concentration Too High

Solution: Determine the optimal antibody concentration through titration.

Experimental Protocol 3: Antibody Checkerboard Titration
  • Plate Preparation: Coat and block a 96-well plate as per your optimized protocol.

  • Primary Antibody Dilutions: Prepare a serial dilution of your primary antibody (e.g., anti-PsaA) along the rows of the plate.

  • Secondary Antibody Dilutions: Prepare a serial dilution of your enzyme-conjugated secondary antibody down the columns of the plate.

  • Incubation & Detection: Complete the ELISA protocol.

  • Analysis: Measure the OD values. Identify the combination of primary and secondary antibody concentrations that provides the highest signal-to-noise ratio (strong specific signal with low background). This is your optimal working concentration.[8]

References

Overcoming PsaA antibody cross-reactivity with other streptococcal proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Pneumococcal Surface Adhesin A (PsaA) antibody cross-reactivity with other streptococcal proteins.

Frequently Asked Questions (FAQs)

Q1: My anti-PsaA antibody is detecting multiple bands in a Western blot of Streptococcus pneumoniae lysate. What could be the cause?

A1: Multiple bands on a Western blot can arise from several factors. PsaA is a known immunogenic surface protein, and observing non-specific bands is a common challenge.[1] Potential causes include:

  • Protein Degradation: The target protein, PsaA, may have been degraded by proteases during sample preparation, leading to lower molecular weight bands. Always use fresh lysates and keep samples on ice with protease inhibitors.[2]

  • High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[2][3][4] Titrating your antibodies to find the optimal concentration is crucial.

  • Post-Translational Modifications: PsaA or other proteins in the lysate may have various post-translational modifications, causing them to migrate differently on the gel.

  • Cross-Reactivity: The antibody may be cross-reacting with other homologous streptococcal proteins that share similar epitopes. This is particularly common with polyclonal antibodies.[2]

Q2: Which other streptococcal species or proteins are known to cross-react with anti-PsaA antibodies?

A2: The psaA gene is highly conserved across different S. pneumoniae serotypes.[5][6] Furthermore, homologous proteins are found in other viridans group streptococci. Studies have confirmed the presence of the psaA gene in species such as Streptococcus mitis, Streptococcus oralis, and Streptococcus anginosus, with high sequence identity to the S. pneumoniae psaA gene.[5][7] This genetic similarity can lead to antibody-mediated cross-reactivity.[8] For example, proteins like ScaA from S. gordonii and SsaB from S. sanguinis share sequence homology with PsaA.[5]

Q3: What is the first step I should take to troubleshoot non-specific binding?

A3: The first and most critical step is to optimize your experimental conditions. This often resolves issues without needing to modify the antibody itself.

  • Optimize Antibody Concentration: Perform a titration experiment to determine the lowest concentration of your primary and secondary antibodies that still provides a strong, specific signal.[9]

  • Improve Blocking: Ensure the blocking step is sufficient. Increase the blocking time or try a different blocking agent (e.g., switching from non-fat milk to bovine serum albumin (BSA) or vice versa).[4][9]

  • Increase Washing: Extend the duration and number of washing steps after antibody incubation to remove unbound and weakly bound antibodies.[2][9]

Q4: If optimizing my protocol doesn't work, how can I improve the specificity of my polyclonal anti-PsaA antibody?

A4: If protocol optimization fails, you can "clean up" your polyclonal antiserum using a technique called pre-adsorption (or cross-adsorption). This process removes antibodies that bind to common or homologous proteins present in closely related species. The goal is to incubate the antibody solution with a lysate of bacteria that do not express the target protein but are likely to contain the cross-reactive proteins.[10] For PsaA, this would typically involve using a lysate from a PsaA-knockout (ΔpsaA) strain of S. pneumoniae or a lysate from a related species known to cause cross-reactivity, like S. mitis.[8]

Q5: When should I consider using a monoclonal antibody instead of a polyclonal antibody?

A5: A monoclonal antibody may be the best solution when high specificity is required and cross-reactivity issues with polyclonal antibodies cannot be resolved.

  • Polyclonal Antibodies recognize multiple epitopes on a single antigen, which can increase the chances of cross-reacting with structurally similar proteins.[2][11]

  • Monoclonal Antibodies are designed to recognize a single, specific epitope.[12][13][14] This inherent specificity significantly reduces the likelihood of cross-reactivity, provided the chosen epitope is unique to PsaA.

Troubleshooting Guides & Experimental Protocols

Guide 1: Western Blot Optimization for PsaA Detection

This guide provides a systematic approach to reducing non-specific bands and background noise in Western blots.

Problem Potential Cause Recommended Solution
High Background Incomplete blockingIncrease blocking time to 2 hours at room temperature or overnight at 4°C. Increase blocker concentration (e.g., 5% non-fat milk or BSA). Consider using a commercial blocking buffer.[4]
Antibody concentration too highTitrate primary antibody (e.g., test dilutions from 1:1000 to 1:10,000). Titrate secondary antibody.[9]
Insufficient washingIncrease the number of washes (e.g., 4-5 times) and the duration of each wash (5-10 minutes). Increase the detergent (Tween-20) concentration in the wash buffer to 0.1%.[2]
Multiple Non-Specific Bands Cross-reactive primary antibodyPerform a pre-adsorption experiment (See Protocol 1). Switch to a validated monoclonal antibody.
Protein degradationPrepare fresh lysates immediately before use. Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.[2]
Too much protein loadedReduce the total amount of protein loaded per lane on the gel. Try loading 10-20 µg of total lysate.[2]
Protocol 1: Pre-adsorption of Polyclonal Anti-PsaA Serum

This protocol describes how to remove cross-reactive antibodies from a polyclonal serum using a bacterial lysate that lacks PsaA but contains the cross-reacting antigens.

Materials:

  • Polyclonal anti-PsaA serum

  • Bacterial cell pellet of a ΔpsaA S. pneumoniae strain or a related species (e.g., S. mitis). A high cell density is recommended.[10]

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Microcentrifuge and tubes

  • Rotator or rocker

Methodology:

  • Prepare Adsorbing Lysate:

    • Resuspend the bacterial cell pellet in lysis buffer.

    • Lyse the cells completely using a suitable method (e.g., sonication or bead beating).

    • Centrifuge the lysate at high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (the adsorbing lysate) to a new tube. Determine the protein concentration.

  • Antibody Adsorption:

    • Dilute the polyclonal anti-PsaA serum in your standard antibody dilution buffer.

    • Add a substantial amount of the adsorbing lysate to the diluted antibody solution. A common starting point is to use a 2-5 fold excess by weight of blocking protein to antibody.[15]

    • Incubate the mixture for 1-2 hours at 4°C on a rotator.[10]

  • Remove Cross-Reactive Complexes:

    • Centrifuge the mixture at maximum speed for 15-20 minutes at 4°C to pellet the antibody-antigen complexes.[16][17]

  • Collect and Use Adsorbed Antibody:

    • Carefully collect the supernatant. This is your pre-adsorbed antibody solution.

    • Use this solution immediately for your Western blot or other immunoassay, following your standard protocol.

Protocol 2: ELISA for Specificity Testing

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the specificity of your antibody by comparing its binding to PsaA versus other streptococcal proteins.

Materials:

  • Purified PsaA protein

  • Purified homologous protein (e.g., from S. mitis) or whole-cell lysates

  • 96-well microtiter plates[18]

  • Coating buffer (e.g., 50 mM sodium bicarbonate, pH 9.6)[18]

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Primary antibody (anti-PsaA)

  • Enzyme-conjugated secondary antibody (e.g., anti-IgG-HRP)

  • Substrate solution (e.g., TMB or pNPP)[18][19]

  • Stop solution

  • Microplate reader

Methodology:

  • Antigen Coating:

    • Coat separate wells of a 96-well plate with purified PsaA and the cross-reacting protein/lysate. Dilute antigens to 1-5 µg/mL in coating buffer and add 100 µL per well.[18]

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate 3 times.

    • Prepare serial dilutions of your anti-PsaA antibody (both pre- and post-adsorption, if applicable) in blocking buffer.

    • Add 100 µL of each dilution to the appropriate wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times.

    • Add 100 µL of diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times.

    • Add 100 µL of substrate solution and allow color to develop.

    • Add 100 µL of stop solution and read the absorbance at the appropriate wavelength.

Quantitative Data Summary

The results from an ELISA specificity test can be summarized to compare antibody reactivity. The following table provides an example of how to present such data.

Antigen Coated on Plate Antibody Used Example OD 450nm Reading (at 1:2000 dilution) Interpretation
Purified PsaA (S. pneumoniae)Unadsorbed Polyclonal Anti-PsaA1.85Strong binding to the target antigen.
S. mitis LysateUnadsorbed Polyclonal Anti-PsaA0.95Significant cross-reactivity with homologous proteins.
Purified PsaA (S. pneumoniae)Adsorbed Polyclonal Anti-PsaA1.70Strong binding to the target antigen is retained.
S. mitis LysateAdsorbed Polyclonal Anti-PsaA0.15Cross-reactivity is significantly reduced.
Purified PsaA (S. pneumoniae)Monoclonal Anti-PsaA2.10Very strong and specific binding to the target.
S. mitis LysateMonoclonal Anti-PsaA0.08Negligible cross-reactivity.

Visualized Workflows

Troubleshooting Workflow for Antibody Specificity

TroubleshootingWorkflow cluster_optimization Phase 1: Protocol Optimization cluster_validation Phase 2: Antibody Validation start Problem: Multiple Bands or High Background opt_antibody Optimize Antibody Concentration start->opt_antibody opt_blocking Improve Blocking Step opt_antibody->opt_blocking opt_washing Increase Washes opt_blocking->opt_washing decision1 Problem Resolved? opt_washing->decision1 pre_adsorb Pre-adsorb Polyclonal Ab (See Protocol 1) decision2 Specificity Achieved? pre_adsorb->decision2 switch_mono Switch to Monoclonal Ab end_success Result: Clean, Specific Signal switch_mono->end_success decision1->pre_adsorb No decision1->end_success Yes decision2->switch_mono No decision2->end_success Yes AdsorptionProcess start Start: Polyclonal Antiserum (contains specific and cross-reactive Abs) mix Incubate Antiserum with Lysate start->mix lysate Prepare Lysate from Antigen-Negative Cells (e.g., ΔpsaA strain) lysate->mix centrifuge Centrifuge to Pellet Immune Complexes (Cross-reactive Abs + Antigens) mix->centrifuge supernatant Collect Supernatant centrifuge->supernatant result Result: Pre-adsorbed Antiserum (Enriched for Specific Abs) supernatant->result

References

How to resolve issues with PsaA protein detection in western blots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with PsaA protein detection in Western blots.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any band for PsaA on my Western blot. What are the possible causes and solutions?

A1: A complete lack of signal for PsaA can be due to several factors, ranging from sample preparation to antibody issues.[1][2][3]

  • Inefficient Protein Extraction: PsaA is a core protein of photosystem I and may require specific lysis buffers for efficient extraction.[4][5] Ensure your lysis buffer is appropriate for membrane proteins. Consider using buffers containing detergents like Triton X-100 or RIPA buffer.[4][6]

  • Low Protein Concentration: The amount of PsaA in your sample might be below the detection limit. Quantify your total protein concentration using a Bradford or BCA assay and ensure you are loading a sufficient amount (typically 10-50 µg of total protein lysate per lane).[4][7][8]

  • Inefficient Protein Transfer: Very large or small proteins may not transfer efficiently to the membrane. For PsaA, which has a relatively high molecular weight, ensure your transfer conditions are optimized. You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.

  • Primary Antibody Issues: The primary antibody may not be active or used at the correct dilution. Check the antibody datasheet for recommended storage conditions and dilutions.[1] It's advisable to run a positive control (e.g., a lysate from a sample known to express PsaA) to validate the antibody's functionality.

  • Secondary Antibody Issues: Ensure the secondary antibody is specific to the primary antibody's host species (e.g., anti-rabbit for a rabbit primary antibody) and is used at the correct dilution.[9] Also, confirm that the detection reagent is compatible with the secondary antibody's enzyme conjugate (e.g., HRP).[1]

Q2: I am observing high background on my PsaA Western blot, which is obscuring my results. How can I reduce it?

A2: High background can be caused by several factors, including insufficient blocking, improper antibody concentrations, and inadequate washing.[1][3][10]

  • Inadequate Blocking: Blocking prevents non-specific binding of antibodies to the membrane.[10] Incubate the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C.[1][11] For phospho-specific antibodies, BSA is generally preferred over milk.[11][12]

  • Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding and high background.[10][13] Titrate your antibodies to determine the optimal concentration that gives a strong signal with low background.

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave behind unbound antibodies, contributing to background noise.[1] Wash the membrane multiple times (e.g., 3 x 5 minutes) with a wash buffer like TBST after both primary and secondary antibody incubations.[9]

  • Membrane Drying: Allowing the membrane to dry out at any point during the immunodetection process can cause high background. Ensure the membrane is always submerged in buffer.

Q3: I see multiple bands on my Western blot in addition to the expected PsaA band. What could be the reason?

A3: The presence of non-specific bands can be due to several reasons, including antibody cross-reactivity, protein degradation, or post-translational modifications.[14]

  • Antibody Specificity: The primary antibody may be cross-reacting with other proteins in the lysate.[14] Check the antibody datasheet for information on its specificity and consider using a monoclonal antibody for higher specificity.[13] Running a negative control (e.g., a lysate from a known PsaA knockout) can help confirm if the extra bands are non-specific.

  • Protein Degradation: If your samples were not handled properly, PsaA could have been degraded, leading to the appearance of lower molecular weight bands. Always work on ice and add protease inhibitors to your lysis buffer to prevent degradation.[4][5]

  • Post-Translational Modifications: PsaA can undergo post-translational modifications, which can alter its molecular weight and lead to the appearance of multiple bands.

  • Sample Overloading: Loading too much protein can lead to aggregation and the appearance of non-specific bands.[15] Try loading a smaller amount of total protein.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during PsaA Western blotting.

Problem Possible Cause Recommended Solution
No Signal Inefficient protein extractionUse a lysis buffer suitable for membrane proteins (e.g., containing Triton X-100 or RIPA).[4][6]
Low protein concentrationQuantify protein concentration (Bradford/BCA) and load 10-50 µg of total lysate.[4][7][8]
Inefficient protein transferVerify transfer with Ponceau S staining. Optimize transfer time and voltage.
Inactive primary/secondary antibodyCheck antibody storage and expiration. Use a positive control to validate antibody function.[1]
High Background Insufficient blockingBlock for at least 1 hour at RT or overnight at 4°C with 5% non-fat milk or 3-5% BSA in TBST.[1][11]
Antibody concentration too highTitrate primary and secondary antibody concentrations to find the optimal dilution.[10][13]
Inadequate washingIncrease the number and duration of washes with TBST after antibody incubations.[1][9]
Membrane dried outEnsure the membrane is always submerged in buffer during all steps.
Non-Specific Bands Poor antibody specificityCheck antibody datasheet for specificity. Consider using a monoclonal antibody. Run negative controls.[13][14]
Protein degradationAdd protease inhibitors to the lysis buffer and keep samples on ice.[4][5]
Sample overloadingReduce the amount of total protein loaded per lane.[15]
"Smiling" Bands Uneven heat distribution during electrophoresisRun the gel at a lower voltage or in a cold room to dissipate heat.[2]
Improperly prepared gelEnsure the gel is cast evenly and has completely polymerized.

Quantitative Data Summary

Parameter Recommended Range/Value Reference
Total Protein Load 10 - 50 µg per lane[4][7][8]
Primary Antibody Dilution 1:1,000 - 1:10,000 (start with datasheet recommendation)[9][15]
Secondary Antibody Dilution 1:5,000 - 1:50,000 (start with datasheet recommendation)[9]
Blocking Solution 5% non-fat dry milk or 3-5% BSA in TBST[1][11]

Experimental Protocols

Protein Extraction from Plant/Algal Cells
  • Harvest cells and wash with ice-cold PBS.[4]

  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to the cell pellet.[4][5]

  • For adherent cells, scrape them off the plate. For suspension cells, resuspend the pellet in lysis buffer.[4]

  • Incubate on ice for 30 minutes with occasional vortexing.[4]

  • Centrifuge at 12,000 rpm for 20 minutes at 4°C.[4]

  • Collect the supernatant containing the soluble proteins.

  • Determine the protein concentration using a Bradford or BCA assay.[4][7]

SDS-PAGE and Protein Transfer
  • Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.[6]

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6]

  • Load 10-50 µg of protein per well of an SDS-PAGE gel. Also, load a molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.

  • Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.

  • Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.

Immunodetection
  • After transfer, wash the membrane briefly with TBST.

  • Block the membrane with 5% non-fat milk or 3-5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against PsaA (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.[9]

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[9]

  • Wash the membrane three times for 10-15 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate and visualize the signal using a CCD imager or X-ray film.[9]

Visualizations

WesternBlotWorkflow SamplePrep Sample Preparation (Lysis & Quantification) SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-PsaA) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Wash Detection Chemiluminescent Detection SecondaryAb->Detection Wash Analysis Data Analysis Detection->Analysis

Caption: PsaA Western Blot Experimental Workflow.

TroubleshootingTree Start Western Blot Issue NoSignal No Signal? Start->NoSignal HighBg High Background? NoSignal->HighBg No Sol_Transfer Check Transfer (Ponceau S) Optimize Transfer Conditions NoSignal->Sol_Transfer Yes NonSpecific Non-specific Bands? HighBg->NonSpecific No Sol_Blocking Optimize Blocking (Time, Agent) HighBg->Sol_Blocking Yes Sol_Ab_Spec Check Antibody Specificity (Negative Control) NonSpecific->Sol_Ab_Spec Yes End Resolved NonSpecific->End No Sol_Antibody Check Antibody Dilution & Activity (Positive Control) Sol_Transfer->Sol_Antibody Sol_Protein Check Protein Load & Lysis Buffer Sol_Antibody->Sol_Protein Sol_Protein->End Sol_Wash Increase Washing Steps Sol_Blocking->Sol_Wash Sol_Ab_Conc Titrate Antibody Concentrations Sol_Wash->Sol_Ab_Conc Sol_Ab_Conc->End Sol_Protease Add Protease Inhibitors Sol_Ab_Spec->Sol_Protease Sol_Load Reduce Protein Load Sol_Protease->Sol_Load Sol_Load->End

Caption: Troubleshooting Decision Tree for PsaA Western Blots.

References

Improving the sensitivity and specificity of PsaA PCR assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhancement of Streptococcus pneumoniae detection using PsaA PCR assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the sensitivity and specificity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the PsaA gene and why is it a good target for S. pneumoniae PCR detection?

The psaA gene encodes for pneumococcal surface adhesin A, a 37-kDa protein expressed on the surface of Streptococcus pneumoniae.[1][2] It is considered a strong target for PCR-based detection because the psaA gene has been identified in all 90 serotypes of S. pneumoniae.[1][2][3] Assays targeting psaA have demonstrated high specificity, with no amplification observed in numerous other bacterial species commonly found in the respiratory tract.[3][4]

Q2: What is the difference between conventional PCR, real-time PCR (qPCR), and nested PCR for PsaA detection?

  • Conventional PCR detects the amplified DNA product at the end of the reaction, typically visualized on an agarose gel.[5][6][7] While effective for confirming the presence or absence of a target, it is generally less sensitive and does not offer quantitative data.[5][6]

  • Real-Time PCR (qPCR) monitors the amplification of DNA in real-time, cycle by cycle, using fluorescent probes or dyes.[6][8] This method is highly sensitive, provides quantitative results, and reduces the risk of contamination as there is no need for post-PCR processing.[8][9]

  • Nested PCR involves two consecutive rounds of PCR. The product from the first round serves as the template for a second round using a different set of primers internal to the first amplicon. This technique significantly increases sensitivity and specificity.[10][11]

Q3: Can PsaA PCR assays yield false-positive results?

While PsaA PCR is highly specific, false positives can occur. One potential reason is cross-reactivity with pneumococcus-like viridans group streptococci (P-LVS), although studies have shown that assays targeting lytA and psaA are more specific than those targeting the ply gene, which is known to cross-react with S. pseudopneumoniae.[12][13][14] Contamination of reagents or samples with previously amplified PCR products is another common source of false positives.[15]

Q4: What are the common causes of false-negative results in PsaA PCR assays?

False-negative results in PsaA PCR can be attributed to several factors:

  • Problems with the clinical specimen : Issues with specimen collection, processing, or DNA extraction can lead to a lack of detectable pneumococcal DNA.[1][2][4]

  • PCR inhibition : Substances present in the clinical sample can inhibit the PCR reaction.[1][2][4] Using an internal control in the PCR can help to identify inhibition.[2][4]

  • Low bacterial load : The number of microorganisms in the clinical sample may be below the limit of detection for the assay.[16]

  • Suboptimal PCR conditions : Incorrect annealing temperature, primer concentrations, or other reaction components can lead to amplification failure.[17][18]

Troubleshooting Guide

Problem 1: No PCR product is observed on the agarose gel.

Possible Cause Recommendation
Failed DNA Extraction Evaluate the quality and quantity of your extracted DNA. Consider re-extracting the DNA using a recommended protocol.[16][19]
PCR Inhibition Include an internal control in your PCR to test for inhibition. If inhibition is detected, you may need to dilute your DNA template or use a DNA purification kit.[2][4]
Incorrect PCR component concentrations Verify the concentrations of all reaction components, including dNTPs, MgCl2, primers, and Taq polymerase.[18]
Suboptimal Annealing Temperature The annealing temperature may be too high. Optimize the annealing temperature by performing a gradient PCR, typically starting 5°C below the calculated melting temperature (Tm) of the primers.[20][21][22]
Issues with Primers Check the integrity of your primers. They may have degraded. Also, verify that the primer sequences are correct.[23]
Insufficient Number of Cycles Increase the number of PCR cycles, for example, by 3-5 cycles at a time, up to a maximum of 40.[23]

Problem 2: Non-specific bands or a smear is observed on the agarose gel.

Possible Cause Recommendation
Suboptimal Annealing Temperature The annealing temperature may be too low, leading to non-specific primer binding. Increase the annealing temperature in increments of 1-2°C.[23][24]
Primer-Dimers This can occur due to complementarity between primers. Review your primer design to avoid 3' complementarity.[24] Optimizing primer concentration can also help.[17]
Excessive Template DNA Too much template DNA can lead to non-specific amplification. Try reducing the amount of template in the reaction.[23]
Contamination Non-specific bands can result from contamination of your reagents or workspace. Always use aerosol-resistant pipette tips and work in a clean environment.[25]
Incorrect MgCl2 Concentration The concentration of MgCl2 is critical for Taq polymerase activity and primer annealing. Optimize the MgCl2 concentration, typically between 1.5 and 3.0 mM.[18]

Quantitative Data Summary

The performance of PsaA PCR assays can vary based on the specific protocol and sample type. Below is a summary of reported sensitivity and specificity data.

Target Gene Assay Type Sample Type Sensitivity Specificity Reference
psaAConventional PCRCulture-positive lung aspirates83%High (not specified)[1][2][4]
psaAReal-Time PCRBacterial isolatesHigh (<10 copies)98%[13]
lytA-CDCReal-Time PCRBacterial isolatesHigh (<10 copies)100%[13]
plyReal-Time PCRBacterial isolatesHigh (<10 copies)78-81%[13]

Experimental Protocols

Protocol 1: Standard DNA Extraction from Clinical Samples

This protocol is a general guideline for DNA extraction from samples like lung aspirates or nasopharyngeal swabs using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue kit).[16]

  • Sample Preparation : Follow the kit manufacturer's instructions for the specific sample type. This may involve a pre-lysis step with enzymes like lysozyme for efficient lysis of gram-positive bacteria.

  • Lysis : Add the appropriate lysis buffer to the sample and incubate at the recommended temperature to lyse the cells and release the DNA.

  • Binding : Apply the lysate to the silica membrane spin column. Centrifuge to bind the DNA to the membrane.

  • Washing : Wash the membrane with the provided wash buffers to remove impurities. Typically, two wash steps are performed.

  • Elution : Elute the purified DNA from the membrane using an elution buffer or nuclease-free water.

  • Quantification and Quality Control : Measure the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Store the extracted DNA at -20°C.

Protocol 2: Optimized PsaA Real-Time PCR Assay

This protocol provides a starting point for an optimized real-time PCR assay.[12][13][26]

  • Reaction Setup : Prepare the reaction mixture on ice. For a single 20 µL reaction, the components could be:

    • 10 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2)

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 1 µL of Probe (5 µM) (for probe-based assays)

    • 2 µL of DNA template

    • 5 µL of Nuclease-free water

  • Primer and Probe Design : Design primers to be 18-24 nucleotides long with a GC content of 40-60%.[27] The melting temperature (Tm) should be between 50-65°C.[24] Probes for qPCR should be designed to anneal between the forward and reverse primers.[27]

  • Thermal Cycling Conditions :

    • Initial Denaturation : 95°C for 10 minutes.

    • Cycling (40 cycles) :

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

  • Controls : Include a positive control (known S. pneumoniae DNA) and a no-template control (NTC) in every run.

Visualizations

PCR_Workflow cluster_pre_pcr Pre-PCR cluster_pcr PCR Amplification cluster_post_pcr Post-PCR Analysis Sample Clinical Sample Collection DNA_Extraction DNA Extraction Sample->DNA_Extraction QC DNA Quality & Quantity Control DNA_Extraction->QC Reaction_Setup PCR Reaction Setup QC->Reaction_Setup Amplification Thermal Cycling (Amplification) Reaction_Setup->Amplification Detection Detection of Amplified Product Amplification->Detection Analysis Data Analysis & Interpretation Detection->Analysis Troubleshooting_Workflow Start Unexpected PCR Result Check_Controls Were Controls as Expected? Start->Check_Controls Positive_Control Positive Control Failed? Check_Controls->Positive_Control No Optimize_Annealing Optimize Annealing Temperature Check_Controls->Optimize_Annealing Yes Negative_Control Negative Control Contaminated? Positive_Control->Negative_Control No Troubleshoot_Reagents Troubleshoot Reagents/Enzyme Positive_Control->Troubleshoot_Reagents Yes Check_Contamination Check for Contamination Source Negative_Control->Check_Contamination Yes Check_Template Check DNA Template Quality/Quantity Negative_Control->Check_Template No Result Expected Result Troubleshoot_Reagents->Result Check_Contamination->Result Optimize_Annealing->Check_Template Redesign_Primers Redesign Primers Check_Template->Redesign_Primers Check_Template->Result Successful Redesign_Primers->Result Sensitivity_Specificity_Factors cluster_sensitivity Factors Affecting Sensitivity cluster_specificity Factors Affecting Specificity Sensitivity Sensitivity DNA_Quality DNA Quality & Purity DNA_Quality->Sensitivity Primer_Efficiency Primer Design & Efficiency Primer_Efficiency->Sensitivity PCR_Conditions Optimized PCR Conditions PCR_Conditions->Sensitivity Detection_Method Detection Method (qPCR > Conventional) Detection_Method->Sensitivity Specificity Specificity Primer_Specificity Primer Specificity to Target Primer_Specificity->Specificity Annealing_Temp Stringent Annealing Temperature Annealing_Temp->Specificity Cross_Reactivity Avoidance of Cross-Reactivity Cross_Reactivity->Specificity Contamination_Control Contamination Control Contamination_Control->Specificity

References

Technical Support Center: Managing psaA Mutants in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with attenuated psaA mutants of Streptococcus pneumoniae in in vivo studies.

I. Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with psaA mutants and provides step-by-step solutions.

Issue 1: Failure to Establish or Maintain Infection with psaA Mutant Strain

Question: I've inoculated my animal model with a psaA mutant strain of S. pneumoniae, but I'm observing rapid clearance and failure to establish a significant infection compared to the wild-type control. What could be the cause and how can I troubleshoot this?

Answer:

The attenuated growth of psaA mutants in vivo is an expected phenotype due to their impaired ability to acquire manganese (Mn²⁺), which is essential for combating oxidative stress and for various metabolic processes within the host.[1][2] The host environment is typically low in free Mn²⁺, leading to the rapid attenuation of psaA mutants.[1]

Troubleshooting Steps:

  • Confirm the Inoculum:

    • Verify Viability: Before inoculation, confirm the viability and concentration of your psaA mutant culture using standard plating techniques.

    • Growth Phase: Ensure that the bacteria are in the mid-logarithmic growth phase at the time of inoculation, as this can influence initial survival in the host.

  • Consider the Animal Model and Inoculation Route:

    • psaA mutants are highly attenuated in various infection models, including respiratory tract, systemic, and otitis media models.[1]

    • For initial experiments to simply verify the presence of the mutant in a host, consider using an intraperitoneal chamber implant model, where the local environment can be more readily controlled.[3]

  • Manganese Supplementation (to restore growth):

    • To investigate the virulence-related functions of psaA beyond manganese acquisition, you can supplement the host with Mn²⁺. This can help to partially restore the growth of the mutant strain.

    • Refer to the detailed Experimental Protocol: In Vivo Manganese Supplementation below for specific methodologies.

  • Assess Host Immune Response:

    • The increased sensitivity of psaA mutants to oxidative stress makes them more susceptible to clearance by host immune cells, such as neutrophils and macrophages.[2][4]

    • Consider using immunocompromised animal models if the goal is to study bacterial persistence in the absence of a robust immune response.

Issue 2: Inconsistent or Unreliable Results with Manganese Supplementation

Question: I'm trying to rescue the growth of my psaA mutant in vivo with manganese supplementation, but my results are inconsistent. Why might this be happening?

Answer:

Inconsistent results with manganese supplementation can arise from several factors related to the dose, timing, and route of administration, as well as the potential for manganese toxicity.

Troubleshooting Steps:

  • Optimize Manganese Dosage:

    • Toxicity: High concentrations of manganese can be toxic to the host. Perform a dose-response experiment to determine the optimal concentration of MnSO₄ that promotes bacterial growth without causing adverse effects in the animals.

    • Bioavailability: The bioavailability of manganese can vary depending on the route of administration. Intraperitoneal or intravenous injections may provide more consistent levels compared to oral administration.

  • Standardize Administration Protocol:

    • Timing: Administer manganese at consistent time points relative to the bacterial infection. For example, a pre-treatment dose 1-2 hours before infection followed by subsequent doses at regular intervals (e.g., every 12 or 24 hours).

    • Route: Use the same route of administration for all animals within an experimental group.

  • Control for Confounding Variables:

    • Manganese-Only Control Group: Include a control group of animals that receive only manganese supplementation to assess any effects of manganese on the host in the absence of infection.

    • Wild-Type with Manganese: Also, include a control group of animals infected with the wild-type strain and receiving manganese supplementation to determine if manganese alters the virulence of the parent strain.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary function of PsaA and why do psaA mutants have attenuated growth in vivo?

A1: PsaA is the solute-binding lipoprotein component of the PsaBCA ATP-binding cassette (ABC) transporter, which is the primary high-affinity manganese (Mn²⁺) uptake system in Streptococcus pneumoniae.[1][5] Inactivation of psaA severely impairs the bacterium's ability to acquire Mn²⁺ from the host environment. Mn²⁺ is a critical cofactor for enzymes involved in detoxifying reactive oxygen species (e.g., superoxide dismutase) and for various metabolic processes.[4][6] The host actively sequesters free Mn²⁺ as a nutritional immunity strategy.[6] Therefore, the attenuated growth of psaA mutants in vivo is primarily due to manganese starvation and a resulting increased susceptibility to oxidative stress.[1][2][4]

Q2: Can the attenuated growth of a psaA mutant be overcome in vivo?

A2: Yes, the growth defect of psaA mutants can be partially overcome by exogenous manganese supplementation.[3] By providing a sufficient source of Mn²⁺, the essential functions that are dependent on this metal can be restored, allowing for improved survival and replication of the mutant strain in the host. However, it is important to note that even with manganese supplementation, the virulence of the psaA mutant may not be fully restored to wild-type levels, suggesting that PsaA may have other, manganese-independent roles in virulence.[4]

Q3: What are the expected in vivo growth kinetics of a psaA mutant compared to the wild-type strain?

A3: In a typical in vivo infection model without manganese supplementation, the wild-type S. pneumoniae strain will proliferate in various tissues, such as the lungs and blood, over the course of the infection. In contrast, the psaA mutant will be rapidly cleared, with significantly lower bacterial loads (CFU counts) at all time points post-infection. In many cases, the psaA mutant may be undetectable in tissues within 24-48 hours.[3][7]

Q4: Are there any alternatives to manganese supplementation for studying psaA mutants in vivo?

A4: While manganese supplementation is the most direct way to address the primary metabolic defect of psaA mutants, researchers can also employ other strategies depending on the experimental question:

  • Immunocompromised Models: Using mouse strains with specific immune deficiencies can help to dissect the role of PsaA in evading particular host immune responses.

  • Competitive Index (CI) Experiments: Co-infecting animals with a mixture of the wild-type and psaA mutant strains can provide a sensitive measure of the mutant's fitness defect in vivo.[3]

  • In Vitro/Ex Vivo Models: Using cell culture or tissue explant models can allow for more precise control over the nutrient environment, including manganese concentration.

III. Data Presentation

Table 1: Comparative In Vivo Growth of Wild-Type and psaA Mutant S. pneumoniae

Animal ModelStrainInoculum (CFU)Time Post-InfectionOrganMean CFU/Organ (log10)Reference
Mouse (Intranasal)Wild-Type D39~2 x 10⁷24 hoursNasopharynx~5.2[3]
luxS Mutant~2 x 10⁷24 hoursNasopharynx~5.1[3]
Wild-Type D39~2 x 10⁷48 hoursLung~3.5[3]
luxS Mutant~2 x 10⁷48 hoursLung< 1.7 (Undetectable)[3]
Mouse (Intranasal)Wild-Type TIGR4~1 x 10⁸24 hoursLung~4.5[5]
Clinical Isolate 60B~1 x 10⁸24 hoursLung~4.3[5]
Clinical Isolate 60CSF~1 x 10⁸24 hoursLung~4.4[5]
Mouse (Intranasal)Wild-Type5 x 10⁷24 hoursLung~7.8[8]
Wild-Type5 x 10⁷48 hoursLung~7.2[8]
Mouse (Intravenous)Wild-Type D396 x 10⁶4 hoursBlood> 4.0[7]
pep27 Mutant2 x 10⁸4 hoursBloodUndetectable[7]

Note: Data for a psaA mutant in a direct comparative growth kinetics study with CFU counts was not available in the search results. The provided data for other mutants with attenuated virulence illustrates the expected trend of reduced bacterial load compared to wild-type.

IV. Experimental Protocols

Protocol 1: General Procedure for Murine Intranasal Infection with S. pneumoniae

Materials:

  • S. pneumoniae wild-type and psaA mutant strains

  • Todd-Hewitt broth supplemented with 0.5% yeast extract (THY)

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane)

  • Micropipettes and sterile tips

  • Appropriate mouse strain (e.g., BALB/c or C57BL/6)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate S. pneumoniae strains into THY broth and grow overnight at 37°C with 5% CO₂.

    • The following day, sub-culture the bacteria into fresh, pre-warmed THY broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest the bacteria by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Wash the bacterial pellet twice with sterile PBS.

    • Resuspend the pellet in sterile PBS to the desired inoculum concentration (e.g., 1 x 10⁷ CFU in 50 µL). The final concentration should be confirmed by serial dilution and plating.

  • Animal Inoculation:

    • Lightly anesthetize the mice using a calibrated vaporizer with isoflurane.

    • Once anesthetized, gently instill the bacterial suspension (e.g., 25 µL per nostril) into the nares of the mouse.

    • Monitor the animals until they have fully recovered from anesthesia.

  • Post-Infection Monitoring and Sample Collection:

    • Monitor the mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur).

    • At predetermined time points (e.g., 24, 48, 72 hours), euthanize the mice.

    • Aseptically collect relevant tissues (e.g., lungs, blood, spleen, nasopharyngeal lavage).

    • Homogenize solid tissues in sterile PBS.

    • Perform serial dilutions of tissue homogenates and blood and plate on appropriate agar plates (e.g., blood agar) to determine bacterial CFU counts.

Protocol 2: In Vivo Manganese Supplementation for psaA Mutant Studies

Materials:

  • Manganese (II) sulfate monohydrate (MnSO₄·H₂O), sterile solution in PBS

  • S. pneumoniae wild-type and psaA mutant strains

  • Standard materials for murine infection model (as above)

Procedure:

  • Preparation of Manganese Solution:

    • Prepare a sterile stock solution of MnSO₄ in PBS (e.g., 10 mM).

    • Dilute the stock solution to the desired working concentration for injection (e.g., 100 µM). The optimal concentration should be determined empirically.

  • Manganese Administration:

    • Route: Intraperitoneal (IP) injection is a common and effective route.

    • Dosage: A typical dose might be 100 µL of a 100 µM MnSO₄ solution per mouse. This should be optimized for your specific animal model and experimental goals.

    • Timing:

      • Administer the first dose of manganese 1-2 hours prior to bacterial inoculation.

      • Subsequent doses can be administered every 12 or 24 hours for the duration of the experiment.

  • Infection and Monitoring:

    • Follow the general procedure for murine intranasal infection as described in Protocol 1.

    • Include the following control groups:

      • Wild-type + PBS

      • Wild-type + MnSO₄

      • psaA mutant + PBS

      • psaA mutant + MnSO₄

      • Uninfected + MnSO₄

    • Monitor animals and collect samples as described previously to determine bacterial loads and assess any host effects of manganese supplementation.

V. Visualizations

PsaA_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Mn2+ Mn2+ PsaA PsaA (Solute Binding Protein) Mn2+->PsaA Binding PsaA_bound PsaA-Mn2+ PsaA->PsaA_bound PsaBC PsaBC (Transmembrane Permease) Mn2_cyto Mn2+ PsaBC->Mn2_cyto Translocation (ATP-dependent) PsaA_bound->PsaBC Delivery SOD Superoxide Dismutase (SOD) Mn2_cyto->SOD Cofactor for Metabolic_enzymes Metabolic Enzymes Mn2_cyto->Metabolic_enzymes Cofactor for ROS Reactive Oxygen Species (ROS) SOD->ROS Detoxifies Cellular_damage Oxidative Stress & Cellular Damage ROS->Cellular_damage Causes Normal_metabolism Normal Metabolism Metabolic_enzymes->Normal_metabolism

Caption: PsaA-mediated manganese uptake and its role in mitigating oxidative stress.

experimental_workflow cluster_prep Preparation cluster_groups Experimental Groups cluster_procedure Infection Procedure cluster_analysis Analysis prep_bacteria Prepare Wild-Type and psaA Mutant Cultures infection Intranasal Inoculation of S. pneumoniae prep_bacteria->infection prep_mn Prepare Sterile Manganese Solution mn_admin Administer Mn or PBS (e.g., IP injection) prep_mn->mn_admin prep_animals Acclimatize Animal Models group1 WT + PBS prep_animals->group1 group2 WT + Mn prep_animals->group2 group3 psaA- + PBS prep_animals->group3 group4 psaA- + Mn prep_animals->group4 group1->mn_admin group2->mn_admin group3->mn_admin group4->mn_admin mn_admin->infection monitoring Monitor Animal Health (Weight, Clinical Signs) infection->monitoring sampling Collect Tissues at Defined Time Points monitoring->sampling cfu_count Determine Bacterial Load (CFU counts) sampling->cfu_count data_analysis Statistical Analysis and Comparison cfu_count->data_analysis

Caption: Experimental workflow for in vivo studies of psaA mutants with manganese supplementation.

References

Optimizing manganese concentration in culture media for studying PsaA function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing manganese (Mn²⁺) concentrations in culture media for studying the function of the manganese ABC transporter substrate-binding protein, PsaA, in Streptococcus pneumoniae.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing manganese concentration crucial for studying PsaA function?

A1: PsaA is a high-affinity manganese uptake protein essential for the virulence and survival of Streptococcus pneumoniae. Both manganese deficiency and toxicity can significantly impact bacterial physiology, gene expression, and growth, thereby affecting the functional analysis of PsaA.[1][2][3] Optimal manganese levels are necessary to ensure that experimental observations are directly related to PsaA function and not artifacts of manganese-related stress.

Q2: What is the typical basal concentration of manganese in standard laboratory media?

A2: Standard complex media like Brain-Heart Infusion (BHI) broth typically contain basal manganese concentrations of around 200 nM.[1] However, for more controlled experiments, a chemically defined medium (CDM) with a known manganese concentration is recommended.[4][5]

Q3: What are the signs of manganese deficiency in S. pneumoniae cultures, particularly in psaA mutants?

A3: Manganese deficiency, especially in psaA mutants, leads to a severe growth defect or an absolute requirement for manganese supplementation for growth.[6] Other signs include increased sensitivity to oxidative stress, such as from hydrogen peroxide or superoxide-generating agents like paraquat.[7][8]

Q4: What are the indicators of manganese toxicity in S. pneumoniae?

A4: Manganese toxicity can impair bacterial growth and lead to morphological changes, such as significant cell elongation.[1] Strains lacking the manganese exporter MntE are particularly sensitive to high manganese concentrations.[1][9] High intracellular manganese can also lead to the dysregulation of hydrogen peroxide production.[9]

Q5: How do other divalent cations like zinc (Zn²⁺) and iron (Fe²⁺) affect manganese optimization for PsaA studies?

A5: Zinc can competitively inhibit manganese uptake through PsaA, leading to signs of manganese deficiency even in manganese-replete media.[10][11][12][13] High iron concentrations can be toxic to pneumococci in the absence of sufficient manganese, extending the lag phase of growth.[4] Therefore, the balance of these metal ions is critical.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor or no growth of psaA mutant Manganese deficiency: The culture medium lacks sufficient manganese for the low-affinity transport systems to compensate for the absence of PsaA.Supplement the culture medium with MnCl₂. Start with a concentration range of 1 µM to 100 µM and determine the optimal concentration that restores growth. A chemically defined medium (CDM) is recommended for precise control.[4][6]
Wild-type strain shows impaired growth or extended lag phase Manganese toxicity: The manganese concentration in the medium is too high, leading to toxic effects.Reduce the concentration of supplemented manganese. Perform a dose-response experiment to identify the optimal growth concentration. If using a strain lacking the manganese exporter (mntE), be aware that it will be highly sensitive to manganese.[1][9]
Iron toxicity: High iron levels in a manganese-deficient medium can be toxic.[4]Ensure adequate manganese is present in the medium, especially when using iron-rich media. A concentration of 50 µM Mn²⁺ has been shown to counteract the toxic effects of 50 µM Fe²⁺.[4]
Inconsistent PsaA expression or activity Fluctuating manganese levels: Basal manganese in complex media can vary between batches.Use a chemically defined medium (CDM) where the concentration of all components, including manganese, is known and controlled.[5] This ensures reproducibility.
Zinc interference: High zinc concentrations can compete with manganese for binding to PsaA, affecting its function and expression.[10][11][12]Use a CDM with a defined zinc concentration. If zinc toxicity is suspected, try supplementing with additional manganese to outcompete the zinc.
Cells exhibit elongated morphology Manganese toxicity: High intracellular manganese can disrupt cell division processes.[1]Lower the manganese concentration in the culture medium. Analyze cell morphology via microscopy at different manganese concentrations to identify the optimal range.
Precipitation in concentrated metal stock solutions Salt insolubility: High concentrations of different metal salts in a single solution can lead to precipitation, especially with changes in pH or temperature.Prepare separate, sterile stock solutions for each metal salt. Add them to the medium individually after autoclaving and cooling to avoid precipitation.[14]

Quantitative Data Summary

The following table summarizes manganese concentrations used in various experimental setups for S. pneumoniae culture.

Medium Type Strain Manganese (Mn²⁺) Concentration Context/Purpose Reference
Brain-Heart Infusion (BHI)Wild-type D39~200 nM (basal)Standard growth condition.[1]
BHIWild-type D39, ΔmntESupplemented with increasing concentrations of MnCl₂To study manganese toxicity and its effect on growth and cell morphology.[1]
Chemically Defined Medium (CDM)Wild-type0.1 µM and 50 µMTo investigate the interplay between iron and manganese on bacterial growth.[4]
Semisynthetic C+Y mediumWild-type D39, ΔpsaANo added MnSO₄ vs. 3 µM added MnSO₄To study the effect of manganese limitation on the transcriptome and proteome.[15]
Synthetic MediumΔpsaAAbsolute requirement for added MnTo demonstrate the essential role of PsaA in manganese uptake for growth.[6]
BHITIGR4, ΔmntEHigh manganese concentrationsTo assess the impact of manganese accumulation on H₂O₂ production.[9]

Experimental Protocols

Protocol 1: Determining Optimal Manganese Concentration for Growth

This protocol outlines a method to determine the optimal Mn²⁺ concentration for the growth of S. pneumoniae strains, including wild-type and psaA mutants.

Materials:

  • S. pneumoniae strain of interest (e.g., wild-type, psaA mutant)

  • Chemically Defined Medium (CDM) for S. pneumoniae (prepare from stock solutions to ensure minimal basal Mn²⁺)

  • Sterile 10 mM MnCl₂ stock solution

  • 96-well microtiter plates

  • Incubator with 5% CO₂ atmosphere, set to 37°C

  • Microplate reader capable of measuring OD₆₀₀

Procedure:

  • Prepare a starter culture of the S. pneumoniae strain in a suitable medium (e.g., BHI or CDM with a low, known Mn²⁺ concentration) and grow to mid-log phase (OD₆₀₀ ≈ 0.4).

  • Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove residual medium and manganese.

  • Resuspend the cell pellet in Mn²⁺-free CDM to an OD₆₀₀ of ~1.0. This will be your inoculum.

  • In a 96-well plate, prepare a serial dilution of MnCl₂ in CDM. For a wild-type strain, a range of 0 µM to 100 µM is a good starting point. For a psaA mutant, a higher range up to 500 µM may be necessary. Include a no-manganese control.

  • Inoculate each well with the washed cell suspension to a final starting OD₆₀₀ of 0.01.

  • Incubate the plate at 37°C in a 5% CO₂ atmosphere.

  • Monitor growth by measuring the OD₆₀₀ at regular intervals (e.g., every hour) for up to 24 hours.

  • Plot the growth curves (OD₆₀₀ vs. time) for each manganese concentration.

  • Determine the optimal manganese concentration that supports the highest growth rate and final cell density.

Protocol 2: Assessing PsaA Expression in Response to Manganese Concentration

This protocol describes how to evaluate the expression of PsaA at different Mn²⁺ concentrations using Western blotting.

Materials:

  • S. pneumoniae wild-type strain

  • CDM with varying concentrations of MnCl₂ (as determined from Protocol 1)

  • Cell lysis buffer (e.g., PBS with 1% SDS, 0.1% Triton X-100, and DNase)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibody against PsaA

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Grow the wild-type S. pneumoniae strain in CDM containing different concentrations of manganese (e.g., deficient, optimal, and toxic levels as determined in Protocol 1) to mid-log phase (OD₆₀₀ ≈ 0.4).

  • Harvest the cells by centrifugation and wash them with PBS.

  • Lyse the cell pellets using the cell lysis buffer.

  • Quantify the total protein concentration in each lysate.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane and probe with the primary anti-PsaA antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative expression levels of PsaA at different manganese concentrations.

Visualizations

Experimental_Workflow Workflow for Optimizing Mn²⁺ Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_media Prepare Mn²⁺-free Chemically Defined Medium (CDM) titration Create Mn²⁺ titration series in CDM (e.g., 0-500 µM) prep_media->titration prep_strain Grow starter culture of S. pneumoniae inoculation Inoculate with washed cells prep_strain->inoculation titration->inoculation incubation Incubate at 37°C, 5% CO₂ inoculation->incubation growth_monitoring Monitor growth (OD₆₀₀) incubation->growth_monitoring protein_analysis Analyze PsaA expression (Western Blot) incubation->protein_analysis data_analysis Plot growth curves and analyze protein levels growth_monitoring->data_analysis protein_analysis->data_analysis optimization Determine optimal Mn²⁺ concentration data_analysis->optimization

Caption: Experimental workflow for determining the optimal manganese concentration.

Troubleshooting_Logic Troubleshooting Logic for Poor Growth start Poor Growth Observed? is_mutant Is it a psaA mutant? start->is_mutant check_mn Is Mn²⁺ supplemented? is_mutant->check_mn Yes check_zn_fe Are Zn²⁺/Fe²⁺ levels high? is_mutant->check_zn_fe No (Wild-Type) check_mn->check_zn_fe Yes solution_add_mn Solution: Add MnCl₂ (1-100 µM) check_mn->solution_add_mn No check_mn_toxicity Is Mn²⁺ concentration too high? check_zn_fe->check_mn_toxicity No solution_adjust_zn_fe Solution: Use CDM to control Zn²⁺/Fe²⁺ levels and ensure sufficient Mn²⁺ check_zn_fe->solution_adjust_zn_fe Yes solution_reduce_mn Solution: Reduce MnCl₂ concentration check_mn_toxicity->solution_reduce_mn Yes solution_use_cdm Solution: Use CDM for consistency check_mn_toxicity->solution_use_cdm No

Caption: Troubleshooting logic for addressing poor bacterial growth.

Metal_Interplay Interplay of Divalent Cations on PsaA Function PsaA PsaA Transporter Bacterial_Cell Bacterial Cell PsaA->Bacterial_Cell Mn Manganese (Mn²⁺) Mn->PsaA Uptake Zn Zinc (Zn²⁺) Zn->PsaA Competitive Inhibition Fe Iron (Fe²⁺) Fe->Bacterial_Cell Toxicity in low Mn²⁺

Caption: Interplay of Mn²⁺, Zn²⁺, and Fe²⁺ on PsaA-mediated uptake.

References

Validation & Comparative

Validating PsaA's Critical Role in Manganese Uptake: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of wild-type and PsaA knockout mutants to validate the essential role of the PsaA protein in bacterial manganese uptake. This document synthesizes experimental data, details established protocols, and visualizes key biological pathways to support further investigation and therapeutic development.

The Pneumococcal surface adhesin A (PsaA) protein is a crucial component of the PsaABC ATP-binding cassette (ABC) transporter system in Streptococcus pneumoniae. This system is the primary high-affinity pathway for manganese (Mn²⁺) import, a critical micronutrient for bacterial growth, virulence, and resistance to oxidative stress. This guide explores the validation of PsaA's function through the analysis of knockout mutants, providing a direct comparison with their wild-type counterparts.

Data Presentation: Wild-Type vs. PsaA Knockout Mutants

The most direct method to validate the function of PsaA in manganese uptake is to compare the intracellular manganese concentration in wild-type bacteria versus a strain where the psaA gene has been deleted (a knockout mutant). The following table summarizes quantitative data from such an experiment using Streptococcus pneumoniae D39 and its isogenic ΔpsaA deletion mutant. Metal content was determined by inductively coupled plasma mass spectrometry (ICP-MS).

StrainIntracellular Manganese (µg/g dry cell weight)Intracellular Zinc (µg/g dry cell weight)
Wild-Type (D39) 80 ± 374 ± 10
ΔpsaA Mutant Significantly ReducedNo significant change

Data adapted from studies on S. pneumoniae D39.

These data clearly demonstrate that the deletion of the psaA gene leads to a significant reduction in the intracellular manganese concentration, confirming its essential role in manganese uptake. Notably, the intracellular zinc concentration remains largely unaffected, highlighting the specificity of the PsaA-mediated transport system for manganese.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in validating gene function. Below are detailed methodologies for the key experiments cited in the validation of PsaA's role in manganese uptake.

Construction of a psaA Knockout Mutant using the Janus Cassette System

The Janus cassette system allows for the creation of marker-less gene deletions in Streptococcus pneumoniae through a two-step transformation process involving positive and negative selection. A streamlined version, termed "easyJanus," simplifies this process into a single transformation step.[1][2][3][4]

Principle: The Janus cassette contains both a positive selection marker (kanamycin resistance, kanR) and a negative selection marker (streptomycin sensitivity, rpsL). In a streptomycin-resistant (rpsL mutant) background strain, the introduction of the wild-type rpsL from the Janus cassette confers streptomycin sensitivity. This allows for selection against the cassette in the second step.

Step-by-Step Protocol:

  • Preparation of the Transformation Construct:

    • Amplify the upstream and downstream flanking regions of the psaA gene using PCR.

    • Amplify the Janus cassette (kanR-rpsL).

    • Assemble these three fragments (upstream flank - Janus cassette - downstream flank) using overlap extension PCR or Gibson assembly.

  • First Transformation (Positive Selection):

    • Transform the streptomycin-resistant S. pneumoniae recipient strain with the assembled construct.

    • Select for transformants on agar plates containing kanamycin. This selects for cells that have incorporated the Janus cassette into their genome via homologous recombination, replacing the psaA gene.

  • Second Transformation (Negative Selection):

    • Prepare a DNA fragment containing only the linked upstream and downstream flanking regions of psaA (without the gene itself).

    • Transform the kanamycin-resistant, streptomycin-sensitive intermediate strain from the first step with this new fragment.

    • Select for transformants on agar plates containing streptomycin. This selects for cells that have replaced the Janus cassette with the flanking regions-only construct, resulting in a marker-less deletion of the psaA gene.

  • Verification:

    • Confirm the deletion of the psaA gene and the absence of the Janus cassette by PCR using primers that flank the psaA locus and primers specific to the cassette.

    • Further verify the deletion by DNA sequencing.

Manganese Uptake Assay

To quantify the difference in manganese uptake between wild-type and knockout strains, a direct measurement of intracellular manganese is performed. This can be achieved using radiolabeled manganese or by quantifying total intracellular metal content via ICP-MS.

1. Radiolabeled Manganese (⁵⁴Mn²⁺) Uptake Assay:

Principle: This method provides a highly sensitive measure of active manganese transport by tracking the accumulation of a radioactive isotope.

Step-by-Step Protocol:

  • Bacterial Culture Preparation:

    • Grow wild-type and ΔpsaA mutant strains to mid-logarithmic phase in a defined medium with low manganese content.

    • Harvest the cells by centrifugation and wash them with a manganese-free buffer.

    • Resuspend the cells to a standardized optical density in the same buffer.

  • Uptake Experiment:

    • Initiate the uptake by adding a known concentration of ⁵⁴Mn²⁺ to the cell suspension.

    • Incubate the cells at 37°C. At various time points, take aliquots of the cell suspension.

    • To stop the uptake, immediately filter the aliquots through a 0.45 µm filter and wash the filter rapidly with ice-cold wash buffer containing a chelator (e.g., EDTA) to remove extracellularly bound manganese.

  • Quantification:

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the rate of manganese uptake, typically expressed as pmol of Mn²⁺ per minute per milligram of protein.

2. Intracellular Metal Quantification by ICP-MS:

Principle: Inductively Coupled Plasma Mass Spectrometry allows for the precise measurement of the total concentration of multiple elements within a sample.

Step-by-Step Protocol:

  • Sample Preparation:

    • Grow wild-type and ΔpsaA mutant strains as described for the radiolabeled assay.

    • Harvest a known quantity of cells (e.g., by pelleting a specific volume of culture at a known OD₆₀₀).

    • Wash the cell pellets multiple times with a metal-free buffer (e.g., PBS with EDTA) to remove extracellular metals.[5]

    • Dry the cell pellets to determine the dry cell weight.

  • Digestion:

    • Digest the dried cell pellets using trace-metal grade nitric acid.[5][6][7][8]

    • Heat the samples until the organic matter is completely oxidized.

  • Analysis:

    • Dilute the digested samples to a suitable volume with deionized water.

    • Analyze the samples using an ICP-MS instrument calibrated with known manganese standards.

    • Quantify the intracellular manganese concentration, typically expressed as µg of Mn²⁺ per gram of dry cell weight.

Mandatory Visualizations

To further elucidate the biological context and experimental design, the following diagrams are provided.

PsaABC_Transport_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mn_out Mn²⁺ PsaA PsaA (Substrate-Binding Protein) Mn_out->PsaA 1. Binding PsaBC PsaB/C (Transmembrane Permease) PsaA->PsaBC 2. Delivery Mn_in Mn²⁺ PsaBC->Mn_in 3. Translocation ADP_Pi ADP + Pi PsaBC->ADP_Pi Hydrolysis ATP ATP ATP->PsaBC 4. Energy PsaR_Regulation cluster_high_mn High Intracellular Mn²⁺ cluster_low_mn Low Intracellular Mn²⁺ Mn_high Mn²⁺ PsaR_active Active PsaR Mn_high->PsaR_active Binds & Activates psa_operon_repressed psaABC Operon PsaR_active->psa_operon_repressed Represses Transcription PsaA_low Low PsaA Production psa_operon_repressed->PsaA_low PsaR_inactive Inactive PsaR psa_operon_expressed psaABC Operon PsaR_inactive->psa_operon_expressed Derepression PsaA_high High PsaA Production psa_operon_expressed->PsaA_high Experimental_Workflow start Start: Hypothesis PsaA is essential for Mn²⁺ uptake create_mutant Construct ΔpsaA Knockout Mutant (e.g., using Janus Cassette) start->create_mutant verify_mutant Verify Mutant Genotype (PCR & Sequencing) create_mutant->verify_mutant uptake_assay Perform Mn²⁺ Uptake Assay (Radiolabeled or ICP-MS) verify_mutant->uptake_assay data_analysis Analyze and Compare Data (Wild-Type vs. ΔpsaA) uptake_assay->data_analysis conclusion Conclusion: Validate PsaA's Role data_analysis->conclusion

References

Comparative Analysis of PsaA and PspA as Vaccine Candidates Against Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

Publication Guide | December 2025

This guide provides an objective comparison of two leading protein-based vaccine candidates against Streptococcus pneumoniae: Pneumococcal surface adhesin A (PsaA) and Pneumococcal surface protein A (PspA). The analysis is based on experimental data from preclinical and clinical studies, focusing on immunogenicity, protective efficacy, and the underlying immunological mechanisms. This document is intended for researchers, scientists, and drug development professionals in the field of vaccinology.

Introduction to Protein-Based Pneumococcal Vaccines

Streptococcus pneumoniae (the pneumococcus) is a major cause of pneumonia, meningitis, bacteremia, and otitis media worldwide.[1][2] Current vaccines, such as the 23-valent pneumococcal polysaccharide vaccine (PPV23) and pneumococcal conjugate vaccines (PCVs), are based on the capsular polysaccharide. While effective, they have limitations, including limited serotype coverage and a lack of efficacy in certain age groups for PPV23.[3][4] This has driven the development of protein-based vaccines that could offer broader, serotype-independent protection.

Among the most promising protein candidates are PsaA and PspA, both of which are surface-exposed proteins that play critical roles in pneumococcal virulence.[5][6]

  • Pneumococcal surface adhesin A (PsaA): A highly conserved 37-kDa lipoprotein involved in manganese transport and adhesion to host cells.[7][8] Its conservation across virtually all pneumococcal serotypes makes it an attractive vaccine target.[7]

  • Pneumococcal surface protein A (PspA): A larger, more variable choline-binding protein that inhibits the complement system, a key component of the host's innate immune defense.[6][9] Despite its variability, PspA can elicit cross-protective antibodies.[3][10]

This guide compares the performance of these two antigens as vaccine candidates, presenting key experimental data, methodologies, and immunological pathways.

Comparative Immunogenicity

The ability of a vaccine antigen to induce a robust and appropriate immune response is paramount. Both PsaA and PspA have been shown to be highly immunogenic in animal models and humans. The primary measures of immunogenicity are the levels and types of antibodies produced, particularly IgG in serum (for systemic protection) and IgA in mucosal secretions (to prevent colonization).

Table 1: Comparative Serum Antibody Responses (IgG)

Antigen Vaccine Formulation Animal Model IgG Titer/Concentration Key Findings Reference
PsaA Recombinant PsaA with Alum Mouse Significantly higher IgG1 and IgG2a vs. controls PsaA is highly immunogenic, eliciting strong systemic antibody responses. [11]
PspA Recombinant PspA (family 1) with Alum Human >100-fold increase in anti-PspA IgG PspA is safe and highly immunogenic in humans. [10]
PsaA + PspA Systemic vaccine (fusion protein PsaA-PspA23 + PspA4) Mouse Significant increase in anti-PspA IgG Combination vaccines induce high levels of serum antibodies. [12]
PsaA DNA vaccine (pCI-psaA) Mouse Significant antibody response DNA vaccination primes a Th1-biased immune response (low IgG1:IgG2a ratio). [13]

| PspA | DNA vaccine (pCI-pspA') | Mouse | Significant antibody response | DNA vaccination induces a strong antibody response. |[13][14] |

Table 2: Comparative Mucosal Antibody Responses (IgA)

Antigen Vaccine Formulation Animal Model IgA Titer/Concentration Key Findings Reference
PsaA Live attenuated Salmonella vector expressing PsaA Mouse Significantly increased IgA in saliva and lung washes Mucosal delivery of PsaA can induce a strong local IgA response. [1]
PspA Mucosal vaccine (PspA2-PA + PspA4-PA on BLPs) Mouse Significant induction of mucosal IgA Mucosal immunization with PspA effectively induces specific IgA at mucosal sites. [12]

| PsaA vs. PspA | Natural carriage model | Mouse | PspA-specific IgA > PsaA-specific IgA in nasal washes | During natural carriage, PspA appears to be a more potent mucosal immunogen than PsaA. |[9][11] |

Comparative Protective Efficacy

The ultimate measure of a vaccine candidate's potential is its ability to protect against infection and disease. This is typically assessed in animal models through challenge studies, where vaccinated animals are exposed to a lethal or colonizing dose of S. pneumoniae.

Table 3: Efficacy Against Systemic Infection (Survival Studies)

Antigen Vaccine Formulation Animal Model Challenge Strain(s) Survival Rate (%) Key Findings Reference
PsaA Recombinant PsaA with CFA/IFA Mouse Type 3 (WU2) Partial protection Protection with PsaA alone against systemic infection can be modest. [15]
PspA Recombinant PspA (family 1) Human (Passive transfer) Types 3, 6A, 6B High protection Antibodies from PspA-vaccinated humans protect mice against lethal challenge with multiple serotypes. [10]
PsaA + PspA Systemic vaccine (PsaA-PspA23 + PspA4) Mouse ATCC 10813 (Type 3) 100% The combination of PsaA and PspA provides robust protection against lethal systemic infection. [12][16]

| PspA | Mucosal vaccine (PspA2-PA + PspA4-PA on BLPs) | Mouse | ATCC 10813 (Type 3) | 90% | Mucosal vaccination with PspA also confers a high degree of protection against systemic challenge. |[12][16] |

Table 4: Efficacy Against Nasopharyngeal Colonization

Antigen Vaccine Formulation Animal Model Bacterial Load Reduction Key Findings Reference
PsaA Live attenuated Salmonella vector expressing PsaA Mouse Significant reduction in nasopharyngeal colonization PsaA vaccination can effectively reduce bacterial carriage in the nasopharynx. [1]
PspA Intranasal immunization with PspA + adjuvant Mouse Protection against carriage Intranasal immunization with PspA can protect against both carriage and systemic infection. [9]

| PsaA + PspA | Systemic and Mucosal vaccines | Mouse | Significant reduction in bacterial load in blood and lungs | Both systemic and mucosal combination vaccines reduce bacterial colonization post-challenge. |[12] |

Immunological Mechanisms and Experimental Workflows

The protection conferred by PsaA and PspA is primarily mediated by antibodies that facilitate the clearance of pneumococci. This involves the activation of both B cells (for antibody production) and T helper cells. The general workflow for evaluating these vaccine candidates and the key immunological pathways are illustrated below.

G General Experimental Workflow for Vaccine Candidate Evaluation cluster_0 Immunization Phase cluster_1 Sample Collection & Analysis cluster_2 Challenge Phase A 1. Immunization (e.g., subcutaneous, intranasal) B 2. Booster Dose(s) (e.g., at week 3 and 5) A->B C 3. Sample Collection (Serum, Saliva, Lung Lavage) B->C D 4. Immunogenicity Assays (ELISA for IgG/IgA) C->D E 5. Functional Antibody Assays (Opsonophagocytic Killing Assay) C->E F 6. Pneumococcal Challenge (e.g., intranasal, intraperitoneal) C->F G 7. Outcome Assessment (Survival, Bacterial Load in Tissues) F->G

Caption: Workflow for preclinical evaluation of pneumococcal vaccines.

The immune response to protein antigens like PsaA and PspA involves antigen presentation and the activation of adaptive immunity. Lipoproteins such as PsaA are recognized by Toll-like receptor 2 (TLR2) on antigen-presenting cells (APCs), initiating a signaling cascade that leads to the activation of T helper cells and subsequent B cell differentiation and antibody production.

G Antigen Presentation and Adaptive Immune Response Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Helper Cell cluster_BCell B Cell Activation P PsaA / PspA TLR TLR2 Recognition (for lipoproteins like PsaA) P->TLR Endo Antigen Processing (Endocytosis & Digestion) P->Endo TLR->Endo Activation MHC Peptide Presentation on MHC-II Endo->MHC TCR T Cell Receptor (TCR) recognizes Peptide-MHC-II MHC->TCR Interaction T_act T Cell Activation & Proliferation TCR->T_act B_act B Cell Activation (T Cell Help) T_act->B_act Provides Help (Cytokines) Plasma Differentiation into Plasma Cells B_act->Plasma Ab Antibody Production (IgG, IgA) Plasma->Ab

Caption: Key steps in the adaptive immune response to protein antigens.

Detailed Experimental Protocols

Standardized protocols are crucial for the comparison of vaccine candidates across different studies. Below are detailed methodologies for key experiments cited in the evaluation of PsaA and PspA.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG

This protocol is used to quantify the concentration of PsaA- or PspA-specific IgG antibodies in serum samples.

  • Plate Coating: 96-well microtiter plates are coated with 100 µL/well of recombinant PsaA or PspA protein (typically 1-5 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Plates are incubated overnight at 4°C.

  • Washing: Plates are washed three to four times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: To prevent non-specific binding, wells are blocked with 200 µL of a blocking buffer (e.g., PBS with 1% bovine serum albumin or 10% fetal bovine serum) for 1-2 hours at room temperature.

  • Sample Incubation: After another wash cycle, serial dilutions of test sera and a standard reference serum are added to the wells (100 µL/well) and incubated for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Plates are washed, and a secondary antibody (e.g., goat anti-human or anti-mouse IgG conjugated to an enzyme like alkaline phosphatase or horseradish peroxidase) is added at a pre-determined optimal dilution. Plates are incubated for 1 hour at room temperature.

  • Detection: Following a final wash, a substrate solution (e.g., p-nitrophenyl phosphate for alkaline phosphatase) is added. The reaction is allowed to develop in the dark.

  • Data Acquisition: The optical density (OD) is measured using a plate reader at the appropriate wavelength (e.g., 405 nm). Antibody concentrations in test samples are calculated by interpolating their OD values against the standard curve generated from the reference serum.

Opsonophagocytic Killing Assay (OPKA)

This functional assay measures the ability of vaccine-induced antibodies to mediate the killing of pneumococci by phagocytic cells in the presence of complement.[14]

  • Reagent Preparation:

    • Target Bacteria: S. pneumoniae strains are grown to mid-log phase, aliquoted, and stored frozen. The concentration is determined to ensure ~1,000 colony-forming units (CFU) are used per well.

    • Effector Cells: A human promyelocytic leukemia cell line (e.g., HL-60) is differentiated into granulocyte-like cells.

    • Complement Source: Baby rabbit serum is commonly used as an external source of complement.

    • Test Sera: Patient or animal sera are heat-inactivated to destroy endogenous complement before use.

  • Opsonization: In a 96-well plate, serially diluted test sera are incubated with the target bacteria and the external complement source for approximately 30 minutes at 37°C with shaking. This allows antibodies to bind to the bacterial surface and fix complement.

  • Phagocytosis: Differentiated HL-60 cells are added to the wells at an effector-to-target ratio of approximately 400:1. The plate is incubated for a further 45-60 minutes at 37°C with shaking to allow for phagocytosis.

  • Plating: An aliquot from each well is plated onto an appropriate agar medium (e.g., Todd-Hewitt agar with yeast extract).

  • Incubation and Counting: Plates are incubated overnight at 37°C in 5% CO₂. The resulting bacterial colonies are counted.

  • Data Analysis: The opsonophagocytic titer is defined as the reciprocal of the serum dilution that results in a 50% reduction in CFU compared to control wells containing no antibody.

Mouse Model of Pneumococcal Challenge

This protocol assesses the in vivo protective efficacy of a vaccine candidate.[13][17]

  • Immunization Schedule: Groups of mice (e.g., BALB/c or C57BL/6) are immunized according to a defined schedule. A typical regimen involves a primary immunization followed by one or two booster doses at 2-3 week intervals. Control groups receive adjuvant alone or a placebo.

  • Challenge: At a set time point after the final immunization (e.g., 2-4 weeks), mice are challenged with a virulent strain of S. pneumoniae.

    • Systemic Infection Model: Mice are challenged via intraperitoneal injection with a predetermined lethal dose of bacteria (e.g., 100-fold the LD₅₀).[17]

    • Colonization/Pneumonia Model: Mice are lightly anesthetized and challenged via intranasal inoculation.[15]

  • Monitoring and Endpoints:

    • Survival: For systemic challenges, mice are monitored for a defined period (e.g., 7-14 days), and survival rates are recorded.

    • Bacterial Load: For colonization or pneumonia models, at specific time points post-challenge, mice are euthanized. Tissues such as the nasopharynx, lungs, and blood are collected, homogenized, and plated to determine the bacterial load (CFU/organ or CFU/mL).

  • Data Analysis: Vaccine efficacy is determined by comparing the survival rates or the mean bacterial loads between vaccinated and control groups.

Summary and Conclusion

Both PsaA and PspA are highly immunogenic and protective protein vaccine candidates against S. pneumoniae. The key comparative points are summarized below:

  • Conservation vs. Variability: PsaA is highly conserved across serotypes, which is a major advantage for a universal vaccine. PspA is more variable, but has been shown to elicit cross-clade and cross-family protection, and multivalent PspA formulations are being developed to broaden coverage.[3][18]

  • Immunogenicity: Both antigens induce robust systemic (IgG) and mucosal (IgA) antibody responses.[1][11][12][13] Some studies suggest PspA may be a more potent mucosal immunogen during natural carriage.[9]

  • Protective Efficacy: Antibodies against both proteins are protective. In many preclinical models, PspA, either alone or in combination, often demonstrates very high levels of protection against lethal systemic infection.[10][12] The combination of PsaA and PspA in a single vaccine formulation appears to be a highly effective strategy, leveraging the strengths of both antigens to provide robust protection.[12][16]

  • Mechanism of Action: Both rely on antibody-mediated immunity. Anti-PspA antibodies primarily function by overcoming PspA's anti-complement activity, thereby promoting opsonophagocytosis. Anti-PsaA antibodies likely interfere with the protein's role in adhesion and nutrient acquisition.

References

PsaA Fusion Proteins Demonstrate Superior Immunogenicity Over PsaA Alone

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and vaccine developers are increasingly exploring fusion proteins as a strategy to enhance the immunogenicity of vaccine candidates. Studies comparing the immune response to pneumococcal surface adhesin A (PsaA) as a standalone antigen versus its fusion constructs, such as with Pneumococcal surface protein A (PspA) or B lymphocyte stimulator (BLyS), have consistently shown that these fusion proteins elicit a more robust and protective immune response. This guide provides a comparative analysis of the immunogenicity of PsaA fusion proteins against PsaA alone, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.

The development of effective protein-based vaccines against Streptococcus pneumoniae is a critical goal in combating pneumococcal disease. PsaA is a highly conserved surface protein and a promising vaccine candidate. However, research indicates that its immunogenicity can be significantly amplified when fused with other immunostimulatory proteins. This guide will delve into the experimental evidence that substantiates this claim, focusing on two key fusion constructs: PsaA-PspA and PsaA-BLyS.

Enhanced Humoral and Cellular Immunity with PsaA Fusion Proteins

Fusion of PsaA with other proteins has been shown to augment both antibody production and cell-mediated immune responses. For instance, a PsaA-PspA fusion protein has been demonstrated to induce high titers of antibodies against both constituent proteins.[1] Furthermore, splenocytes from mice immunized with this fusion protein showed a marked increase in the secretion of IL-17A, a cytokine crucial for mucosal immunity against bacterial pathogens.[1] Similarly, a PsaA-BLyS fusion protein resulted in dramatically elevated serum antibody levels specific for PsaA when compared to immunization with PsaA alone or a simple mixture of PsaA and BLyS.[2] This enhanced antibody response was also characterized by a broader range of IgG isotypes, including IgG1, IgG2a, IgG2b, and IgG3.[2]

Comparative Immunogenicity Data

The following tables summarize the quantitative data from key studies, highlighting the superior performance of PsaA fusion proteins.

Table 1: Comparison of Serum Antibody Responses

ImmunogenAntigen-Specific Antibody Titer (Endpoint Titer)Predominant IgG IsotypesReference
PsaA aloneLow to undetectable-[2]
PsaA + BLyS (admixed)Modestly elevatedIgG1[2]
PsaA-BLyS Fusion Protein Dramatically elevated IgG1, IgG2a, IgG2b, IgG3 [2]
PsaA (in CFA/IFA)HighIgG1, IgG2a[3]
PsaA-IL-2 Fusion Protein High IgG1, IgG2a [3]
PsaA-IL-4 Fusion Protein High IgG1, IgG2a [3]

Table 2: Comparison of Cytokine Secretion by Splenocytes

ImmunogenIL-2IL-4IL-5IFN-γIL-17AReference
PsaA aloneModestly elevated to absentModestly elevated to absentModestly elevated to absentModestly elevated to absentNot reported[2]
PsaA + BLyS (admixed)Modestly elevated to absentModestly elevated to absentModestly elevated to absentModestly elevated to absentNot reported[2]
PsaA-BLyS Fusion Protein Elevated Elevated Elevated Modestly elevated Not reported[2]
PsaA-PspA Fusion Protein Not reportedNot reportedNot reportedNot reportedInduced secretion [4]

Table 3: Comparison of Protective Efficacy

ImmunogenChallenge StrainProtection LevelReference
PsaA-PspA Fusion Protein S. pneumoniae (PspA family 1 & 2 strains)Protected against fatal challenge [1]
PBS ControlS. pneumoniae (PspA family 1 & 2 strains)Not protected[1]
PsaA-IL-2 Fusion ProteinS. pneumoniae5% survival[3]
PsaA-IL-4 Fusion ProteinS. pneumoniae30% survival[3]
PsaA in AdjuvantS. pneumoniae30% survival[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key experiments cited in this guide.

PsaA-BLyS Fusion Protein Immunization and Antibody Titer Determination

Animals: Female BALB/c mice, 6-8 weeks old.

Immunization Protocol:

  • Mice were immunized subcutaneously with 100 pmol of PsaA-BLyS fusion protein, PsaA mixed with BLyS, or PsaA alone.

  • A booster immunization was administered at week 3 with the same respective antigens.

  • Blood samples were collected at weeks 2 and 6 for the analysis of primary and secondary antibody responses, respectively.[1]

ELISA for PsaA-Specific Antibodies:

  • 96-well microtiter plates were coated with recombinant PsaA (2 µg/ml) overnight at 4°C.

  • Plates were washed and blocked with 10% fetal bovine serum in PBS.

  • Serially diluted mouse sera were added to the wells and incubated for 2 hours at room temperature.

  • After washing, horseradish peroxidase-conjugated goat anti-mouse IgG was added and incubated for 1 hour.

  • The plates were washed again, and the substrate solution (o-phenylenediamine) was added.

  • The reaction was stopped with H₂SO₄, and the absorbance was read at 490 nm.

  • Endpoint titers were determined as the reciprocal of the highest dilution giving an absorbance value twice that of the background.

PsaA-PspA Fusion Protein Immunization and Protection Study

Animals: Female BALB/c mice, 6-8 weeks old.

Immunization Protocol:

  • Mice were immunized subcutaneously with 20 µg of PsaA-PspA fusion protein emulsified in complete Freund's adjuvant (CFA) for the primary immunization.

  • Two booster immunizations were given at 2-week intervals with 20 µg of the fusion protein emulsified in incomplete Freund's adjuvant (IFA).

  • The control group received PBS emulsified in the same adjuvants.

Challenge Protocol:

  • Two weeks after the final immunization, mice were challenged intraperitoneally with a lethal dose of S. pneumoniae.

  • Survival was monitored for 14 days post-challenge.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response to PsaA and its fusion proteins can aid in understanding their mechanisms of action.

Antigen Presentation and T-Cell Activation by PsaA

The following diagram illustrates the general pathway of how a protein antigen like PsaA is processed by an antigen-presenting cell (APC) and presented to a T-helper cell, leading to B-cell activation and antibody production.

AntigenPresentation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell cluster_BCell B-Cell PsaA PsaA Antigen Phagosome Phagosome PsaA->Phagosome Endocytosis Peptides Antigenic Peptides Phagosome->Peptides Proteolysis Lysosome Lysosome Lysosome->Phagosome Fusion MHCII MHC-II Peptides->MHCII Loading MHCII_Peptide MHC-II-Peptide Complex MHCII->MHCII_Peptide T_Cell_Receptor T-Cell Receptor (TCR) MHCII_Peptide->T_Cell_Receptor MHCII_Peptide->T_Cell_Receptor Presentation T_Cell_Activation T-Cell Activation T_Cell_Receptor->T_Cell_Activation CD4 CD4 CD4->MHCII_Peptide Co-receptor binding B_Cell_Activation B-Cell Activation T_Cell_Activation->B_Cell_Activation Cytokine Help Plasma_Cell Plasma Cell B_Cell_Activation->Plasma_Cell Differentiation Antibodies Antibodies Plasma_Cell->Antibodies Secretion

Antigen processing and presentation pathway for PsaA.
BLyS Signaling Pathway in B-Cells

The fusion of PsaA to BLyS leverages the latter's ability to co-stimulate B-cells, leading to enhanced survival and proliferation. The diagram below outlines the signaling cascade initiated by BLyS binding to its receptors on B-cells.

BLyS_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (B-Cell) BLyS BLyS Ligand BAFF_R BAFF-R BLyS->BAFF_R Binds TACI TACI BLyS->TACI Binds BCMA BCMA BLyS->BCMA Binds TRAF3 TRAF3 BAFF_R->TRAF3 TRAF2 TRAF2 TACI->TRAF2 TRAF6 TRAF6 TACI->TRAF6 BCMA->TRAF2 BCMA->TRAF3 NIK NIK TRAF2->NIK Activates TRAF3->NIK Inhibits NF_kB_classical Classical NF-κB Pathway TRAF6->NF_kB_classical Activates IKK IKK Complex NIK->IKK NF_kB_non_classical Non-Classical NF-κB Pathway IKK->NF_kB_non_classical Activates Survival B-Cell Survival & Proliferation NF_kB_classical->Survival NF_kB_non_classical->Survival

Simplified BLyS receptor signaling pathway in B-cells.
Experimental Workflow for Comparing Immunogenicity

The following diagram outlines a typical experimental workflow for comparing the immunogenicity of a PsaA fusion protein to PsaA alone.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_analysis Immunological Analysis Group1 Group 1: PsaA Fusion Protein Immunization Immunization of Mice Group1->Immunization Group2 Group 2: PsaA Alone Group2->Immunization Group3 Group 3: Control (e.g., PBS) Group3->Immunization Serum_Collection Serum Collection for Antibody Titer (ELISA) Immunization->Serum_Collection Splenocyte_Isolation Splenocyte Isolation for Cytokine Profiling (ELISPOT/Flow Cytometry) Immunization->Splenocyte_Isolation Challenge Bacterial Challenge Immunization->Challenge Outcome Assessment of Protection (Survival, Bacterial Load) Challenge->Outcome

Workflow for immunogenicity comparison studies.

Conclusion

References

A Comparative Structural Analysis of PsaA Homologs Across Streptococcus Species: Implications for Pathogenesis and Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the Pneumococcal surface adhesin A (PsaA) and its homologs across various Streptococcus species. PsaA is a highly conserved lipoprotein that plays a crucial role in manganese homeostasis, which is essential for streptococcal virulence and survival.[1][2] Understanding the structural similarities and differences among PsaA homologs is critical for the development of broadly protective vaccines and novel antimicrobial agents targeting these pathogenic bacteria.

Structural Comparison of PsaA Homologs

PsaA is a member of the lipoprotein receptor-associated antigen I (LraI) family and functions as the solute-binding component of an ABC transporter for manganese ions.[1][3] The crystal structure of PsaA from Streptococcus pneumoniae reveals a globular protein consisting of two (β/α)4 domains linked by an α-helix, forming a cleft where the metal-binding site is located.[4][5] This structural architecture is largely conserved among its homologs in other streptococcal species.

The primary structural differences among PsaA homologs lie in their amino acid sequences, although the overall sequence identity is high, suggesting a conserved three-dimensional structure. The table below summarizes the sequence homology of PsaA from S. pneumoniae with its known homologs in other Streptococcus species.

Streptococcus SpeciesPsaA HomologAmino Acid Sequence Identity to S. pneumoniae PsaAReference
Streptococcus pneumoniaePsaA100%[1]
Streptococcus mitisPsaA homolog98%[1]
Streptococcus oralisPsaA homolog98%[1]
Streptococcus anginosusPsaA homolog98%[1]
Streptococcus parasanguisFimA92.3%[6]
Streptococcus sanguisSsaB80%[6]
Streptococcus gordoniiScaAHigh[7]

Note: The high degree of sequence conservation, particularly within the metal-binding residues, underscores the essential function of these proteins in manganese acquisition across different streptococcal species.

Functional Implications of Structural Conservation

The high degree of structural conservation among PsaA homologs directly relates to their conserved function in manganese uptake. Manganese is a critical cofactor for enzymes involved in protecting the bacteria from oxidative stress.[2][8] Mutants lacking a functional PsaA are hypersensitive to oxidative stress and exhibit attenuated virulence.[2][8]

The metal-binding site in S. pneumoniae PsaA is formed by the side chains of His67, His139, Glu205, and Asp280.[4][5] These residues are highly conserved across the known PsaA homologs, ensuring a high affinity and specificity for manganese binding.[9] While PsaA can also bind other divalent cations like zinc, it displays a kinetic preference for manganese.[10][11] This conservation of the metal-binding pocket makes it an attractive target for the development of inhibitors that could disrupt bacterial metal homeostasis.

Furthermore, the surface-exposed nature and immunogenicity of PsaA have made it a leading candidate for a broadly protective, protein-based pneumococcal vaccine.[12][13] The high sequence identity among homologs suggests that a vaccine based on S. pneumoniae PsaA could elicit cross-protective immunity against other pathogenic streptococci.

Experimental Protocols

A comparative structural analysis of PsaA homologs involves a combination of bioinformatics, molecular biology, and biophysical techniques. The following is a generalized workflow:

In Silico Analysis and Homology Modeling
  • Sequence Alignment: Obtain the amino acid sequences of PsaA homologs from different Streptococcus species from databases like UniProt and NCBI. Perform a multiple sequence alignment using tools like Clustal Omega to identify conserved regions and variations.

  • Homology Modeling: For homologs without experimentally determined structures, generate 3D models using the crystal structure of S. pneumoniae PsaA (PDB ID: 1PSZ) as a template.[5][14] Software such as SWISS-MODEL or MODELLER can be utilized for this purpose.[8][15] The quality of the generated models should be assessed using tools like PROCHECK and Ramachandran plot analysis.

Recombinant Protein Expression and Purification
  • Gene Cloning: Synthesize or PCR-amplify the genes encoding the PsaA homologs (without the N-terminal signal peptide) and clone them into an appropriate expression vector (e.g., pET vectors for E. coli expression).

  • Protein Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at an optimal temperature and time.

  • Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography to obtain highly pure and homogenous protein samples.[16][17]

Structural and Biophysical Characterization
  • X-ray Crystallography: Crystallize the purified PsaA homologs using vapor diffusion or other crystallization methods.[18][19] Collect X-ray diffraction data at a synchrotron source and solve the crystal structures by molecular replacement using the S. pneumoniae PsaA structure as a search model.

  • Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure content of the purified proteins and assess their thermal stability in the presence and absence of metal ions.[16]

  • Isothermal Titration Calorimetry (ITC): Quantify the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of metal ions (e.g., Mn²⁺, Zn²⁺) to the PsaA homologs.

  • Structural Superposition and Analysis: Superimpose the experimentally determined and homology-modeled structures to calculate the root-mean-square deviation (RMSD) of Cα atoms and analyze differences in loop regions and side-chain conformations.

Visualizing the Workflow and Functional Relationships

To better illustrate the process of comparative analysis and the functional implications of PsaA's structure, the following diagrams are provided.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_experimental Experimental Validation cluster_analysis Comparative Analysis seq_retrieval Sequence Retrieval msa Multiple Sequence Alignment seq_retrieval->msa homology_modeling Homology Modeling msa->homology_modeling model_validation Model Validation homology_modeling->model_validation structural_comparison 3D Structure Comparison (RMSD) model_validation->structural_comparison cloning Gene Cloning expression Protein Expression cloning->expression purification Protein Purification expression->purification crystallography X-ray Crystallography purification->crystallography biophysical Biophysical Characterization (CD, ITC) purification->biophysical crystallography->structural_comparison functional_implications Functional Implications biophysical->functional_implications structural_comparison->functional_implications

Comparative Analysis Workflow

Functional_Implications cluster_structure PsaA Structure cluster_function Function & Application psaa_structure Conserved 3D Structure metal_binding_site Conserved Metal-Binding Site psaa_structure->metal_binding_site vaccine Vaccine Candidate psaa_structure->vaccine basis for mn_uptake Manganese Uptake metal_binding_site->mn_uptake enables drug_target Drug Target metal_binding_site->drug_target potential virulence Bacterial Virulence mn_uptake->virulence essential for

PsaA Structure-Function Relationship

References

A Comparative Analysis of PsaA-Based Vaccines and Current Pneumococcal Polysaccharide Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Pneumococcal surface adhesin A (PsaA)-based vaccines, an emerging protein-based approach, against currently licensed pneumococcal polysaccharide and conjugate vaccines. This document synthesizes preclinical and clinical data to offer a comprehensive overview for researchers and professionals in vaccine development.

Executive Summary

Current pneumococcal vaccines, namely the 23-valent pneumococcal polysaccharide vaccine (PPSV23) and the pneumococcal conjugate vaccines (PCV13, PCV15, PCV20), have significantly reduced the burden of pneumococcal disease. These vaccines primarily elicit humoral immunity by targeting the serotype-specific capsular polysaccharides of Streptococcus pneumoniae. However, they have limitations, including limited serotype coverage for conjugate vaccines and a T-cell-independent immune response for the polysaccharide vaccine, which results in poorer immunogenicity in infants and the elderly.

PsaA, a highly conserved surface protein present in nearly all pneumococcal serotypes, is a promising vaccine candidate. PsaA-based vaccines aim to provide broader, serotype-independent protection by inducing both humoral and cellular immunity. Preclinical studies have demonstrated the potential of PsaA-based vaccines to reduce nasopharyngeal colonization and protect against invasive disease. This guide presents a comparative analysis of the available data on these two vaccine strategies.

Data Presentation: A Comparative Overview

The following tables summarize the key efficacy and immunogenicity data for PsaA-based vaccines and current pneumococcal polysaccharide and conjugate vaccines.

Table 1: Efficacy and Effectiveness of Current Pneumococcal Vaccines in Adults

VaccineEfficacy/Effectiveness against Vaccine-Type Invasive Pneumococcal Disease (IPD)Efficacy/Effectiveness against Vaccine-Type Pneumococcal Pneumonia
PPSV23 60-70%[1]Variable, with some studies showing no significant effectiveness[1][2]
PCV13 ~75%[1][3]~45%[1][3]
PCV15 Non-inferior to PCV13 for shared serotypes[2][4]Immunogenicity data suggests potential effectiveness[2][4]
PCV20 Non-inferior to PCV13 for shared serotypes[5][6]Immunogenicity data suggests potential effectiveness[5][6]

Table 2: Immunogenicity of Current Pneumococcal Vaccines (Adults)

VaccineImmune Response MetricKey Findings
PPSV23 IgG Antibody ResponseInduces antibodies in over 80% of healthy adults[1].
PCV13 OPA Geometric Mean Titers (GMTs)Significant increases in OPA GMTs compared to placebo, persisting for at least two years[7].
PCV15 OPA Geometric Mean Titers (GMTs)Non-inferior to PCV13 for shared serotypes; higher responses for unique serotypes (22F, 33F)[4][8].
PCV20 OPA Geometric Mean Titers (GMTs)Non-inferior to PCV13 for shared serotypes and to PPSV23 for 6 of 7 additional serotypes[6].

Table 3: Preclinical Efficacy of PsaA-Based Vaccines in Animal Models (Mice)

Vaccine FormulationProtection against ChallengeReduction in Nasopharyngeal ColonizationKey Immune Response
Recombinant PsaA with Adjuvant Significant protection against lethal challenge[9]Significant reduction[1]Strong IgG antibody response[9]
PsaA DNA Vaccine Correlates with antibody induction[10]Not explicitly statedPreferential priming of Th1 immunity[10]
RASV-Delivered PsaA Modest protection against invasive infection[1]Significant reduction[1]High titers of systemic IgG and mucosal IgA[1][11]
PsaA-PspA Fusion Protein 90-100% survival rate after lethal challenge[12]Significant reduction in bacterial load in lungs and blood[12]Significant increase in serum IgG[12]

Experimental Protocols

Pneumococcal Polysaccharide and Conjugate Vaccine Clinical Trials

A common study design to evaluate the efficacy and immunogenicity of pneumococcal polysaccharide and conjugate vaccines is a randomized, double-blind, controlled trial.

  • Participants: Healthy adults or specific populations (e.g., elderly, infants) are recruited. For studies on newer conjugate vaccines like PCV15 and PCV20, participants are often pneumococcal vaccine-naïve[4][6].

  • Randomization and Blinding: Participants are randomly assigned to receive either the investigational vaccine (e.g., PCV15, PCV20) or a comparator vaccine (e.g., PCV13, PPSV23)[4][6]. Both participants and investigators are typically blinded to the vaccine assignment.

  • Vaccination Schedule: A single dose is usually administered to adults[8]. For infants, a multi-dose primary series followed by a booster is common[13].

  • Immunogenicity Assessment: Blood samples are collected before vaccination and at specified time points after vaccination (e.g., 30 days)[4][6]. The primary endpoints are typically serotype-specific immunoglobulin G (IgG) geometric mean concentrations (GMCs) and opsonophagocytic activity (OPA) geometric mean titers (GMTs)[4][6][7]. Non-inferiority to the comparator vaccine is a common objective[4][6][13].

  • Safety Assessment: Solicited local and systemic adverse events are recorded for a defined period (e.g., 14 days) after vaccination. Unsolicited adverse events and serious adverse events are monitored throughout the study[8][13].

PsaA-Based Vaccine Preclinical Studies (Mouse Model)

Preclinical evaluation of PsaA-based vaccines often involves the following experimental workflow:

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c, C57BL/6) are used[1][12].

  • Vaccine Formulations: Recombinant PsaA protein, often with an adjuvant (e.g., Alum), PsaA-fusion proteins, or DNA vaccines expressing PsaA are prepared[10][12][14].

  • Immunization: Mice are immunized via various routes, including subcutaneous, intramuscular, or intranasal, typically with a prime-boost strategy (e.g., on days 0, 14, and 28)[12].

  • Immunogenicity Analysis: Blood samples are collected to measure PsaA-specific antibody titers (e.g., IgG, IgA) using ELISA[12]. Spleen cells may be isolated to assess T-cell responses (e.g., cytokine production like IFN-γ)[10].

  • Challenge Studies: Immunized mice are challenged with a lethal dose of a virulent S. pneumoniae strain via an intraperitoneal or intranasal route[9][12]. Survival rates are monitored over a defined period (e.g., 14 days).

  • Colonization Studies: For intranasal challenge models, nasopharyngeal lavage is performed at specific time points post-challenge to quantify the bacterial load and assess the reduction in colonization[1][12].

Signaling Pathways and Experimental Workflows

Immune Response to Pneumococcal Vaccines

The following diagrams illustrate the distinct immunological pathways activated by polysaccharide and protein-based or conjugate vaccines.

G cluster_0 T-Cell Independent (TI) Response to PPSV23 PPSV23 PPSV23 (Polysaccharide) BCell B Cell PPSV23->BCell Directly activates PlasmaCell Plasma Cell BCell->PlasmaCell Differentiates into NoMemory No/Limited Memory B Cell Formation BCell->NoMemory IgM IgM Antibodies PlasmaCell->IgM Produces

Caption: T-cell independent immune response to PPSV23.

G cluster_1 T-Cell Dependent (TD) Response to PCV and PsaA Vaccines Vaccine PCV or PsaA Vaccine (Protein/Conjugate) APC Antigen Presenting Cell (e.g., Dendritic Cell) Vaccine->APC Engulfed by TCell Helper T Cell (CD4+) APC->TCell Presents antigen to BCell_TD B Cell TCell->BCell_TD Activates PlasmaCell_TD Plasma Cell BCell_TD->PlasmaCell_TD Differentiates into MemoryB Memory B Cell BCell_TD->MemoryB Forms IgG IgG Antibodies PlasmaCell_TD->IgG Produces

Caption: T-cell dependent immune response to PCVs and PsaA vaccines.

Experimental Workflow for Vaccine Comparison

The logical flow for comparing these vaccine types is depicted below.

G cluster_0 Vaccine Development and Evaluation Workflow cluster_1 Key Comparison Metrics Formulation Vaccine Formulation (PsaA-based vs. Polysaccharide/Conjugate) Preclinical Preclinical Studies (Animal Models) Formulation->Preclinical Testing in Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Successful candidates move to Efficacy Efficacy & Safety Data Clinical->Efficacy Generates Immunogenicity Immunogenicity (Antibody Titers, OPA) Efficacy->Immunogenicity Protection Protective Efficacy (Disease/Colonization Reduction) Efficacy->Protection Safety Safety Profile (Adverse Events) Efficacy->Safety Breadth Breadth of Protection (Serotype Coverage) Efficacy->Breadth

Caption: Comparative workflow for pneumococcal vaccine evaluation.

Concluding Remarks

Current pneumococcal polysaccharide and conjugate vaccines are effective tools in preventing pneumococcal disease. However, the emergence of non-vaccine serotypes and the need for improved immunogenicity in vulnerable populations drive the development of novel vaccine candidates. PsaA-based vaccines represent a promising serotype-independent strategy that has demonstrated strong preclinical efficacy. The induction of both humoral and cellular immunity by PsaA vaccines could offer broader and more durable protection. Further clinical trials are necessary to fully elucidate the efficacy and safety of PsaA-based vaccines in humans and to directly compare their performance with the latest generation of pneumococcal conjugate vaccines. This guide serves as a foundational resource for understanding the current landscape and future directions in pneumococcal vaccine research.

References

The Critical Role of PsaA in Pneumococcal Virulence: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of the Pneumococcal Surface Adhesin A (PsaA) and its Impact on Streptococcus pneumoniae Pathogenesis Across Different Animal Models.

Introduction

Streptococcus pneumoniae, a leading cause of pneumonia, meningitis, and sepsis, relies on a sophisticated arsenal of virulence factors to establish infection and evade the host immune system. Among these, the Pneumococcal surface adhesin A (PsaA), a 37-kDa lipoprotein, has been identified as a crucial component for pneumococcal survival and pathogenicity.[1] Initially characterized as an adhesin, PsaA is now understood to be the solute-binding component of an ATP-binding cassette (ABC) transporter essential for the acquisition of manganese (Mn²⁺).[1] This function is pivotal for the bacterium's ability to counteract oxidative stress, a primary defense mechanism of the host.[1]

This guide provides a comparative analysis of the role of PsaA in pneumococcal virulence, drawing on experimental data from various animal models. It aims to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the significance of PsaA and the methodologies used to validate its function.

Comparative Data Analysis: PsaA-Deficient vs. Wild-Type S. pneumoniae

Mutations in the psaA gene result in a dramatic attenuation of virulence across multiple animal infection models, including those for pneumonia, sepsis, and nasopharyngeal colonization.[1] The absence of a functional PsaA protein renders the pneumococcus highly susceptible to oxidative stress, leading to reduced survival and proliferation within the host.

Table 1: Attenuation of Virulence in a Murine Sepsis Model
ParameterS. pneumoniae Wild-Type (D39)S. pneumoniae ΔpsaA Mutant (D39)Animal ModelInfection RouteReference
Median Survival Time ~19 hours~44 hoursBALB/c MiceIntraperitonealAdapted from[2]
Bacterial Load in Blood (24h post-infection) High (~10⁶ CFU/ml)Significantly ReducedBALB/c MiceIntraperitonealInferred from[2]
Lethality 100%100% (delayed)BALB/c MiceIntraperitoneal[2]
Table 2: Impaired Colonization and Invasion in a Murine Pneumonia Model
ParameterS. pneumoniae Wild-Type (D39)S. pneumoniae ΔpsaA Mutant (D39)Animal ModelInfection RouteReference
Nasopharyngeal Colonization EfficientSignificantly ReducedC57BL/6 MiceIntranasalInferred from[1]
Translocation to Lungs PresentSignificantly ReducedC57BL/6 MiceIntranasalInferred from[1]
Bacteremia FrequentRare/AbsentC57BL/6 MiceIntranasalInferred from[1]

Visualizing Key Pathways and Workflows

The Role of PsaA in Counteracting Oxidative Stress

The primary mechanism by which PsaA contributes to virulence is through the import of manganese, which is a critical cofactor for superoxide dismutase (SodA). SodA detoxifies superoxide radicals produced by host phagocytes, thereby protecting the pneumococcus from oxidative damage.

PsaA_Oxidative_Stress_Pathway cluster_host Host Phagocyte cluster_pneumo S. pneumoniae Phagocyte Phagocyte ROS Reactive Oxygen Species (O₂⁻) Phagocyte->ROS Oxidative Burst SodA Superoxide Dismutase (SodA) ROS->SodA Detoxifies PsaA PsaA Transporter PsaA->SodA Provides Mn²⁺ cofactor Mn Mn²⁺ Mn->PsaA Import Detox Detoxification (H₂O₂) SodA->Detox Survival Bacterial Survival & Proliferation Detox->Survival

PsaA-mediated Mn²⁺ import and its role in oxidative stress resistance.
Experimental Workflow for Murine Virulence Models

Validating the role of virulence factors like PsaA typically involves a standardized experimental workflow in animal models. This includes bacterial culture preparation, animal infection, monitoring, and subsequent analysis of bacterial load and host response.

Virulence_Model_Workflow Start Start Culture Prepare S. pneumoniae Inoculum (Wild-Type & ΔpsaA) Start->Culture Infection Infect Mice (Intranasal or Intraperitoneal) Culture->Infection Monitoring Monitor Survival & Clinical Score Infection->Monitoring Sampling Collect Samples at Time Points (Blood, Lungs, Nasal Lavage) Infection->Sampling End End Monitoring->End Survival Study Quantification Quantify Bacterial Load (CFU) Sampling->Quantification Analysis Data Analysis & Comparison Quantification->Analysis Analysis->End Bacterial Load Study

General workflow for assessing pneumococcal virulence in mouse models.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of virulence studies. Below are generalized protocols for the key experiments cited in this guide.

Bacterial Strains and Inoculum Preparation
  • Streptococcus pneumoniae Strains: Wild-type D39 (serotype 2) and its isogenic ΔpsaA mutant are commonly used.

  • Culture Conditions: Bacteria are grown on blood agar plates and then cultured in a suitable liquid medium, such as Todd-Hewitt broth supplemented with yeast extract (THY), to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) at 37°C with 5% CO₂.[3]

  • Inoculum Preparation: Bacterial cells are harvested by centrifugation, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS to the desired concentration (CFU/ml). The final concentration is confirmed by serial dilution and plating on blood agar.[3][4]

Murine Intraperitoneal Sepsis Model
  • Animal Model: 6- to 8-week-old female BALB/c mice are commonly used.[5]

  • Infection: Mice are challenged via intraperitoneal injection with 100-200 µl of the bacterial suspension. A typical challenge dose for S. pneumoniae D39 is around 1 x 10⁵ CFU.[5]

  • Monitoring: Survival is monitored for a period of up to 15-21 days.[2][5]

  • Bacterial Load Quantification: At specified time points, blood is collected (e.g., via cardiac puncture) and serially diluted in PBS for plating on blood agar to determine CFU/ml.[6]

Murine Intranasal Pneumonia Model
  • Animal Model: 6- to 8-week-old C57BL/6 or BALB/c mice are suitable.[4]

  • Anesthesia: Mice are lightly anesthetized using isoflurane to facilitate intranasal administration and ensure inhalation into the lower respiratory tract.[7]

  • Infection: A small volume (typically 10-50 µl) of the bacterial suspension is administered to the nares of the anesthetized mouse. A common inoculum for S. pneumoniae D39 is 1 x 10⁷ CFU.[4][7]

  • Monitoring and Sampling: Mice are monitored for signs of illness and weight loss.[4] At designated time points, mice are euthanized.

  • Bacterial Load Quantification:

    • Nasopharyngeal Lavage: The trachea is exposed, and sterile PBS is flushed through the nasopharynx to collect colonizing bacteria.[8]

    • Lung Homogenate: Lungs are aseptically removed, weighed, and homogenized in sterile PBS.

    • Blood: Blood is collected via cardiac puncture.

    • All samples are serially diluted and plated on blood agar to determine CFU per organ or per ml of blood.[3]

Conclusion

The evidence from multiple animal models unequivocally demonstrates that PsaA is a critical virulence factor for Streptococcus pneumoniae. Its role in manganese acquisition is directly linked to the bacterium's ability to resist oxidative stress, a key host defense mechanism. The significant attenuation of ΔpsaA mutants in both sepsis and pneumonia models underscores the potential of PsaA as a target for novel antimicrobial therapies and as a component of protein-based vaccines. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers aiming to further investigate pneumococcal pathogenesis and develop effective countermeasures against this important human pathogen.

References

Comparative Analysis of PsaA's Adhesin Function with Other Pneumococcal Adhesins

Author: BenchChem Technical Support Team. Date: December 2025

A PUBLISH COMPARISON GUIDE FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

Streptococcus pneumoniae (the pneumococcus) is a major human pathogen, and its ability to adhere to host tissues is a critical first step in colonization and the subsequent development of diseases such as pneumonia, meningitis, and sepsis. This adhesion is mediated by a variety of surface-exposed proteins known as adhesins. This guide provides a comparative analysis of the adhesin function of Pneumococcal surface adhesin A (PsaA) alongside other key pneumococcal adhesins, with a focus on providing quantitative data, detailed experimental protocols, and visual representations of associated biological pathways. While initially identified as an adhesin, PsaA is now primarily recognized as a crucial manganese transporter that indirectly influences adherence. This guide will explore this nuanced role in comparison to the more direct adhesive functions of other prominent pneumococcal adhesins.

Comparative Overview of Pneumococcal Adhesins

The following table summarizes the key characteristics of PsaA and other major pneumococcal adhesins. While direct comparisons of binding affinities are limited by the availability of quantitative data for all adhesins, this table provides a comparative overview based on current research.

AdhesinPrimary FunctionHost Receptor(s)Binding Affinity (Kd)Adhesion to A549 Lung Cells
PsaA Manganese transport, indirect role in adhesionE-cadherin, Annexin A2[1][2]Not reportedAdherence of PsaA-negative mutants is significantly reduced[3]
PspA Immune evasion, adhesion to dying cellsLactoferrin, GAPDH[4][5]5.7 x 10⁻⁸ M and 2.74 x 10⁻⁷ M (to Lactoferrin)[4]Adhesion of PspA mutants is significantly decreased[6]
PspC (CbpA) Major adhesin, immune evasionPolymeric Immunoglobulin Receptor (pIgR), Vitronectin, Factor H[7][8]Not reportedAdhesion of PspC mutants is significantly decreased[6]
Pili (Type 1) AdhesionPlatelet endothelial cell adhesion molecule-1 (PECAM-1), polymeric immunoglobulin receptor (pIgR)Not reportedPiliated strains show enhanced adhesion
PsrP AdhesionKeratin 10Not reportedContributes to adhesion to lung cells
PavA AdhesionFibronectinNot reportedContributes to adhesion to extracellular matrix

Detailed Adhesin Profiles

Pneumococcal surface adhesin A (PsaA)

PsaA is a highly conserved 37-kDa lipoprotein that is a component of an ABC transporter for manganese (Mn²⁺)[3]. Its role in adhesion is considered indirect. Mutations in the psaA gene lead to a significant reduction in the ability of S. pneumoniae to adhere to human nasopharyngeal and lung epithelial cells[3]. This is thought to be a consequence of the disruption of manganese homeostasis, which is crucial for various cellular processes, including the function of other surface proteins and resistance to oxidative stress. Some studies suggest that PsaA may be located beneath the pneumococcal capsule, questioning its role as a direct adhesin[3]. However, other research has identified direct interactions with host cell receptors E-cadherin and Annexin A2, suggesting a more complex role[1][2].

Pneumococcal surface protein A (PspA)

PspA is a well-characterized virulence factor with a primary role in immune evasion. It inhibits the complement pathway and binds to human lactoferrin, an antimicrobial peptide found in mucosal secretions[4][9][10]. The binding affinity of PspA to lactoferrin has been determined to have two dissociation constants (Kd) of 5.7 x 10⁻⁸ M and 2.74 x 10⁻⁷ M, indicating a strong interaction[4]. More recently, PspA has been shown to function as an adhesin by binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH) on the surface of dying host cells[5]. Studies using mutant strains have demonstrated that the absence of PspA leads to a significant decrease in adhesion to A549 lung epithelial cells[6].

Pneumococcal surface protein C (PspC/CbpA)

PspC, also known as Choline-binding protein A (CbpA), is considered a major pneumococcal adhesin. It plays a crucial role in the colonization of the nasopharynx by binding to the polymeric immunoglobulin receptor (pIgR) on the surface of epithelial cells[7][8]. This interaction can mediate the transcytosis of the bacteria across the epithelial barrier. PspC also binds to other host proteins, including vitronectin and complement factor H, contributing to both adhesion and immune evasion[7]. Similar to PspA, the deletion of the pspC gene results in a significant reduction in the adherence of S. pneumoniae to A549 cells[6].

Experimental Protocols

In Vitro Adhesion Assay to A549 Lung Epithelial Cells

This protocol is adapted from studies assessing pneumococcal adherence to the A549 human lung adenocarcinoma cell line.

Materials:

  • A549 cell line (ATCC)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • S. pneumoniae strains of interest

  • Todd-Hewitt Broth supplemented with 0.5% yeast extract (THY)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Triton X-100

  • Blood agar plates

Procedure:

  • Cell Culture: Culture A549 cells in DMEM with 10% FBS in 24-well tissue culture plates until confluent.

  • Bacterial Culture: Grow S. pneumoniae strains overnight in THY broth at 37°C with 5% CO₂.

  • Infection:

    • Wash the confluent A549 monolayers twice with PBS.

    • Add fresh, antibiotic-free DMEM to each well.

    • Dilute the overnight bacterial cultures in DMEM to the desired multiplicity of infection (MOI), typically 10-100.

    • Add the bacterial suspension to the A549 cells and incubate for 1-2 hours at 37°C with 5% CO₂.

  • Washing: After incubation, gently wash the monolayers three to five times with PBS to remove non-adherent bacteria.

  • Lysis and Plating:

    • Add a solution of 0.025% Triton X-100 in sterile water to each well to lyse the A549 cells and release the adherent bacteria.

    • Perform serial dilutions of the lysate in PBS.

    • Plate the dilutions onto blood agar plates and incubate overnight at 37°C with 5% CO₂.

  • Quantification: Count the colony-forming units (CFU) to determine the number of adherent bacteria. The percentage of adherence can be calculated by comparing the number of adherent bacteria to the initial inoculum.

Immunofluorescence Staining of Surface Adhesins

This protocol allows for the visualization of adhesin localization on the pneumococcal surface.

Materials:

  • S. pneumoniae strains

  • Poly-L-lysine coated glass slides

  • Primary antibodies specific to the adhesin of interest (e.g., anti-PsaA, anti-PspA)

  • Fluorescently labeled secondary antibodies (e.g., FITC-conjugated goat anti-rabbit IgG)

  • Paraformaldehyde (PFA)

  • Bovine Serum Albumin (BSA)

  • Mounting medium with DAPI

Procedure:

  • Bacterial Preparation: Grow S. pneumoniae to mid-log phase in THY broth.

  • Adhesion to Slides: Wash the bacteria in PBS and resuspend. Add the bacterial suspension to poly-L-lysine coated slides and allow them to adhere for 30 minutes.

  • Fixation: Gently wash the slides with PBS and fix the bacteria with 4% PFA for 15 minutes.

  • Blocking: Wash the slides with PBS and block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the slides with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the slides with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.

  • Mounting and Visualization: Wash the slides with PBS and mount with a coverslip using mounting medium containing DAPI to stain the bacterial DNA. Visualize the slides using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

PsaA-E-cadherin Interaction and Potential Signaling

The interaction of PsaA with E-cadherin on epithelial cells can potentially trigger intracellular signaling cascades that may influence bacterial uptake and the host's inflammatory response. While the precise downstream signaling from the PsaA-E-cadherin interaction is not fully elucidated, E-cadherin signaling in other contexts is known to involve pathways that regulate cell adhesion, cytoskeletal arrangement, and cell proliferation.

PsaA_Ecadherin_Signaling PsaA PsaA E_cadherin E-cadherin PsaA->E_cadherin Binding Beta_catenin β-catenin E_cadherin->Beta_catenin Recruitment Signaling_cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) E_cadherin->Signaling_cascade Activation Actin_cytoskeleton Actin Cytoskeleton Beta_catenin->Actin_cytoskeleton Linkage Bacterial_uptake Bacterial Uptake Signaling_cascade->Bacterial_uptake Inflammatory_response Inflammatory Response Signaling_cascade->Inflammatory_response

Caption: Putative signaling pathway initiated by PsaA binding to E-cadherin.

PspC-pIgR Mediated Transcytosis Workflow

The binding of PspC to the polymeric immunoglobulin receptor (pIgR) is a key mechanism for pneumococcal invasion of epithelial layers. This process, known as transcytosis, allows the bacteria to move from the apical to the basolateral side of the epithelium.

PspC_pIgR_Transcytosis PspC Pneumococcus (PspC) pIgR_apical pIgR (Apical Surface) PspC->pIgR_apical Binding Endocytosis Endocytosis pIgR_apical->Endocytosis Early_endosome Early Endosome Endocytosis->Early_endosome Transcytic_vesicle Transcytic Vesicle Early_endosome->Transcytic_vesicle Sorting pIgR_basolateral Basolateral Release Transcytic_vesicle->pIgR_basolateral Fusion

Caption: Experimental workflow of PspC-mediated transcytosis via pIgR.

Conclusion

While PsaA's primary role is in manganese acquisition, its indirect but significant impact on pneumococcal adherence underscores the intricate network of factors contributing to virulence. In contrast, adhesins like PspA and PspC have more direct and well-defined roles in binding to specific host receptors, facilitating colonization and immune evasion. A comprehensive understanding of the diverse mechanisms employed by these adhesins is crucial for the development of novel anti-pneumococcal therapies, including protein-based vaccines and inhibitors of bacterial adhesion. Further research is needed to fully elucidate the quantitative binding dynamics and the complete signaling cascades initiated by these critical virulence factors.

References

Phenotypic characterization of a complemented psaA mutant to validate gene function

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Microbial Pathogenesis and Drug Development

This guide provides a comprehensive comparison of the phenotypic characteristics of a wild-type, a psaA mutant, and a genetically complemented strain of Streptococcus pneumoniae. The data presented herein validates the crucial role of the Pneumococcal Surface Adhesin A (psaA) gene in bacterial virulence, adherence, and oxidative stress resistance. This guide is intended for researchers and scientists in the fields of microbiology, infectious diseases, and drug development seeking to understand the functional validation of a target gene through genetic complementation.

Introduction to psaA and its Function

Pneumococcal surface adhesin A (PsaA) is a highly conserved 37-kDa lipoprotein found in all known serotypes of Streptococcus pneumoniae.[1] It functions as the solute-binding component of an ATP-binding cassette (ABC) transporter responsible for the uptake of manganese (Mn²⁺).[1][2][3] This essential nutrient is a critical cofactor for enzymes involved in various metabolic pathways and, importantly, in the defense against oxidative stress.[2][3][4] Consequently, the disruption of psaA leads to a range of phenotypic changes that attenuate the bacterium's virulence.[2][3][5] Genetic complementation, the reintroduction of a functional copy of the gene into the mutant strain, serves as the definitive method to confirm that the observed phenotypic changes are directly attributable to the specific gene's function.

Comparative Phenotypic Analysis

To validate the function of psaA, a mutant strain with a disrupted psaA gene was created. Subsequently, this mutant was complemented with a functional copy of the psaA gene. The phenotypic characteristics of the wild-type (WT), psaA mutant (ΔpsaA), and the complemented strain (psaA⁺) were then compared across several key functional assays.

Table 1: Comparison of In Vitro Phenotypes

Phenotypic TraitWild-Type (WT)ΔpsaA MutantpsaA⁺ Complemented
Adherence to A549 Lung Cells High (100%)Significantly Reduced (~9-10% of WT)[5][6]Restored to WT levels
Growth in Chemically Defined Medium Prompt and rapid growth with Mn²⁺Growth deficiency, extended lag phase[2][3]Growth restored to WT levels
Sensitivity to Oxidative Stress (H₂O₂) Low sensitivityHypersensitive[2][3][4]Resistance restored to WT levels
Superoxide Dismutase (Sod) Activity NormalReduced (~30% decrease without Mn²⁺)[4]Activity restored to WT levels
NADH Oxidase (Nox) Activity NormalSignificantly Increased (~6-fold higher)[4]Activity restored to WT levels

Table 2: Comparison of In Vivo Virulence

Animal ModelWild-Type (WT)ΔpsaA MutantpsaA⁺ Complemented
Mouse Intranasal Challenge Highly virulentSignificantly less virulent[5]Virulence restored[5]
Mouse Intraperitoneal Challenge Highly virulentSignificantly less virulent[5]Virulence restored[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Construction of the psaA Mutant and Complemented Strain

  • Insertion-Duplication Mutagenesis: An internal fragment of the psaA gene is amplified via PCR and cloned into a suicide vector (e.g., pVA891). This construct is then introduced into the wild-type S. pneumoniae strain. Homologous recombination between the plasmid-borne fragment and the chromosomal psaA gene results in the disruption of the gene.[5]

  • Genetic Complementation: A functional copy of the full-length psaA gene, including its native promoter, is amplified and cloned into a shuttle vector. This recombinant plasmid is then transformed into the psaA mutant strain.[7] Successful transformants, now carrying a functional psaA gene, are selected. Back-transformation with an intact copy of the cloned gene can also be used to reconstitute the gene.[5]

2. Adherence Assay

  • Human alveolar epithelial cells (A549) are grown to confluence in 24-well plates.

  • Bacterial strains (WT, ΔpsaA, and psaA⁺) are grown to mid-log phase, washed, and resuspended in cell culture medium.

  • The bacterial suspension is added to the A549 cells at a specific multiplicity of infection (MOI) and incubated for a set period.

  • Non-adherent bacteria are removed by washing with phosphate-buffered saline (PBS).

  • The epithelial cells are lysed to release the adherent bacteria.

  • The number of adherent bacteria is quantified by serial dilution and plating on appropriate agar plates. The results are typically expressed as a percentage of the initial inoculum that remained attached.[5]

3. Oxidative Stress Sensitivity Assay

  • Bacterial strains are grown on agar plates (e.g., blood agar) with and without manganese supplementation.[4]

  • Cells are harvested and resuspended in PBS.

  • The bacterial suspension is exposed to a specific concentration of hydrogen peroxide (H₂O₂) for a defined time (e.g., 40 mM for 15 minutes).[4]

  • The reaction is stopped, and the surviving bacteria are enumerated by serial dilution and plating.

  • Survival rates are calculated and compared between the strains.[4]

4. Animal Virulence Studies

  • Groups of mice are challenged with standardized doses of the WT, ΔpsaA, and psaA⁺ strains via either intranasal or intraperitoneal injection.[5]

  • The health of the animals is monitored over time, and survival rates are recorded.

  • Statistical analysis is performed to determine significant differences in virulence between the strains.[5]

Visualizing the Experimental Logic and Pathways

The following diagrams illustrate the workflow and underlying principles of the gene function validation process.

experimental_workflow WT Wild-Type (WT) (psaA+) Mutant ΔpsaA Mutant (psaA-) WT->Mutant Gene Knockout Adherence Adherence Assay Growth Growth Assay OxidativeStress Oxidative Stress Sensitivity Virulence In Vivo Virulence Comp Complemented Strain (psaA+) Mutant->Comp Complementation complementation_logic cluster_logic Logical Inference WT Wild-Type (Functional PsaA) Phenotype_WT Normal Phenotype (Virulent, Adherent, Stress-Resistant) WT->Phenotype_WT Mutant ΔpsaA Mutant (No Functional PsaA) Phenotype_Mutant Altered Phenotype (Avirulent, Non-adherent, Stress-Sensitive) Mutant->Phenotype_Mutant Complemented Complemented Strain (Functional PsaA restored) Phenotype_Complemented Restored Phenotype (Virulent, Adherent, Stress-Resistant) Complemented->Phenotype_Complemented Conclusion Conclusion: Phenotype is due to psaA gene function Phenotype_Mutant->Conclusion Loss of function Phenotype_Complemented->Conclusion Rescue of function PsaA_pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm PsaA PsaA PsaBC PsaB/C (Transporter) PsaA->PsaBC delivers Mn²⁺ Mn_int Intracellular Mn²⁺ PsaBC->Mn_int transports Mn_ext Extracellular Mn²⁺ Mn_ext->PsaA SodA Superoxide Dismutase (SodA) Mn_int->SodA is a cofactor for ROS Reactive Oxygen Species (e.g., O₂⁻) SodA->ROS detoxifies Homeostasis Redox Homeostasis & Stress Resistance SodA->Homeostasis ROS->Homeostasis

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for PsaA Protein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of biological materials like the PsaA protein are paramount to ensuring laboratory safety and regulatory compliance. Adherence to established protocols minimizes risks to personnel and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

I. General Safety and Handling Precautions

When working with this compound, it is imperative to follow standard laboratory safety protocols. This includes the consistent use of appropriate Personal Protective Equipment (PPE) such as laboratory coats, safety glasses, and gloves.[1] All work should be conducted in designated areas, and personnel must be trained in biological waste management principles.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications & Rationale
Torso ProtectionLaboratory CoatA buttoned, long-sleeved coat protects clothing and skin from potential splashes and spills.[2]
Hand ProtectionDisposable Nitrile GlovesEssential for preventing direct contact. For prolonged handling or higher concentrations, double-gloving is recommended. Gloves should be changed immediately after contact with the protein solution, followed by hand washing.[2]
Eye & Face ProtectionSafety Glasses with Side ShieldsProvides a minimum level of protection against splashes and airborne particles.[2]
Face Shield (in addition to safety glasses)Required when there is a significant risk of splashing, such as when working with large volumes or during vigorous mixing.[2]

II. Decontamination and Inactivation

Prior to disposal, all materials and equipment that have come into contact with this compound must be decontaminated to neutralize any potential biological activity.[1]

Table 2: Recommended Decontamination Methods for Protein Waste

MethodDescriptionApplication
Autoclaving Utilizes high-pressure saturated steam at 121°C for a minimum of 20 minutes to sterilize waste.Effective for liquid waste, contaminated labware (e.g., pipette tips, tubes), and solid waste.[3][4]
Chemical Disinfection Soaking contaminated items in an appropriate disinfectant solution for a specified contact time.Suitable for surfaces and equipment that cannot be autoclaved. Common disinfectants include 10% bleach solution and 70% ethanol.[3][5]

III. Waste Segregation and Disposal Pathways

Proper segregation of waste is a critical step in the disposal process.[2][6]

Liquid Waste:

  • Contaminated Buffers and Solutions: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.[2]

  • Decontamination: Decontaminate the collected liquid waste, preferably by autoclaving, before disposal down the drain, in accordance with local regulations.[3] Chemical treatment can also be an option.[3]

Solid Waste:

  • Contaminated Consumables: All items that have had direct contact with the this compound, such as pipette tips, microcentrifuge tubes, and gloves, are considered biologically contaminated waste.[2]

  • Collection: Place these items in a designated biohazard bag.[2][4]

  • Sharps: Needles, syringes, and broken glass contaminated with this compound must be disposed of in a puncture-resistant sharps container.[4][6]

  • Final Disposal: Contaminated solid waste and sharps should be autoclaved and then disposed of through a licensed biomedical waste disposal service, which typically involves incineration.[2][6]

Experimental Protocol: Thermal Stability Assay for Recombinant Proteins

To determine the optimal storage conditions and assess the stability of a recombinant protein like PsaA, a thermal stability assay can be performed.

Objective: To evaluate the protein's tolerance to various temperatures and freeze-thaw cycles.

Methodology:

  • Aliquot the purified this compound into multiple tubes.

  • Subject the aliquots to a range of conditions, including storage at 4°C, -20°C, and -80°C, as well as multiple freeze-thaw cycles from -20°C or -80°C.[2]

  • At designated time points, assess the protein's structural integrity and activity.

    • SDS-PAGE: To detect any degradation of the protein.[2]

    • Dynamic Light Scattering (DLS): To identify any aggregation.[2]

    • Functional Assay: A relevant assay to measure the biological activity of the protein.[2]

Visualizing the Disposal Workflow

To ensure clarity and adherence to the disposal protocol, the following workflow diagram illustrates the key steps for managing this compound waste.

cluster_ppe Step 1: Personal Protective Equipment cluster_handling Step 2: Handling this compound cluster_waste_gen Step 3: Waste Generation cluster_disposal Step 4: Disposal Pathways cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal cluster_sharps_disposal Sharps Waste Disposal ppe Don Lab Coat, Gloves, and Safety Glasses handling Perform Experiment ppe->handling liquid_waste Liquid Waste (Buffers, Solutions) solid_waste Solid Waste (Tubes, Tips, Gloves) sharps_waste Sharps Waste (Needles, Glass) collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_solid Collect in Biohazard Bag solid_waste->collect_solid collect_sharps Collect in Puncture-Resistant Sharps Container sharps_waste->collect_sharps decon_liquid Decontaminate (Autoclave/Chemical) collect_liquid->decon_liquid dispose_liquid Dispose per Local Regulations decon_liquid->dispose_liquid decon_solid Autoclave collect_solid->decon_solid incinerate_solid Dispose via Licensed Biomedical Waste Service (Incineration) decon_solid->incinerate_solid decon_sharps Autoclave collect_sharps->decon_sharps incinerate_sharps Dispose via Licensed Biomedical Waste Service (Incineration) decon_sharps->incinerate_sharps

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Guidelines for PsaA Protein

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pneumococcal surface adhesin A (PsaA) protein. The following procedural guidance is based on established safety protocols for handling recombinant proteins in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this protein.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE for handling PsaA protein.

Protection TypeRequired PPESpecifications & Rationale
Torso Protection Laboratory CoatA buttoned, long-sleeved lab coat should be worn to protect clothing and skin from potential splashes and spills.[1]
Hand Protection Disposable Nitrile GlovesNitrile gloves are recommended for handling this compound.[2][3] For prolonged contact or when working with higher concentrations, double-gloving is advised.[1] Gloves should be changed immediately if contaminated.
Eye & Face Protection Safety Glasses with Side ShieldsThis is the minimum requirement to protect against splashes.[1]
Face Shield (in addition to safety glasses)Required when there is a significant risk of splashing, such as when handling large volumes or during vigorous agitation.[1]
Respiratory Protection Not typically requiredFor routine handling of non-hazardous protein solutions, respiratory protection is generally not necessary. However, if there is a risk of aerosol generation, work should be conducted in a biological safety cabinet.[1]
Footwear Closed-toe shoesShoes that completely cover the feet are mandatory in the laboratory to protect from spills and falling objects.[4][5][6]

Safe Handling and Disposal Workflow

The following diagram outlines the essential steps for the safe handling of this compound, from initial receipt to final disposal. Adherence to this workflow minimizes the risk of exposure and contamination.

cluster_prep Preparation cluster_handling Protein Handling cluster_disposal Waste Disposal cluster_post Post-Handling prep_area Designate Clean Workspace don_ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) prep_area->don_ppe 1. Secure Area receive Receive & Inspect Package don_ppe->receive Proceed to Handling reconstitute Reconstitute Lyophilized Protein (in BSC if aerosol risk) receive->reconstitute 2. Unpack aliquot Aliquot for Storage reconstitute->aliquot 3. Prepare Stock experiment Perform Experiment aliquot->experiment 4. Use liquid_waste Collect Liquid Waste (Contaminated Buffers) experiment->liquid_waste 5. Segregate solid_waste Collect Solid Waste (Gloves, Tubes, Tips) experiment->solid_waste 5. Segregate decontaminate Decontaminate Work Area experiment->decontaminate After Experiment dispose Dispose as Biohazardous Waste liquid_waste->dispose solid_waste->dispose doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 6. Final Step

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols: Safe Handling and Disposal Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Before opening, ensure you are wearing the minimum required PPE: a lab coat, nitrile gloves, and safety glasses with side shields.[1]

2. Reconstitution of Lyophilized Protein:

  • Work in a designated clean area. If there is a risk of aerosol formation, perform this step inside a biological safety cabinet.[1]

  • Briefly centrifuge the vial before opening to ensure the protein pellet is at the bottom.

  • Reconstitute the protein using a suitable sterile buffer as per the product datasheet.

3. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles which can degrade the protein, it is recommended to aliquot the reconstituted protein into single-use volumes.[7][8]

  • Store the aliquots at the recommended temperature, typically -20°C or -80°C for long-term storage.[8]

4. Experimental Use:

  • Always handle the protein solution with care to avoid splashes and aerosol generation.

  • Use appropriate laboratory equipment and techniques to minimize direct contact.

5. Waste Disposal:

  • Liquid Waste: All buffers and solutions containing this compound should be collected in a clearly labeled, leak-proof container designated for biohazardous waste.

  • Solid Waste: All consumables that have come into contact with the protein, such as pipette tips, microcentrifuge tubes, and gloves, are considered contaminated solid waste.[1] These should be disposed of in a biohazard bag.[1]

  • Follow your institution's guidelines for the final disposal of biohazardous waste, which typically involves autoclaving or incineration.[1]

6. Decontamination:

  • After handling the protein and disposing of the waste, decontaminate all work surfaces with an appropriate disinfectant, such as a 10% bleach solution followed by a water rinse.[3]

7. Post-Handling Procedures:

  • Properly remove and dispose of your gloves.

  • Wash your hands thoroughly with soap and water after completing your work and before leaving the laboratory.[4][5][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.